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  • Product: 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
  • CAS: 801316-07-4

Core Science & Biosynthesis

Foundational

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride: Structural Dynamics, Synthetic Utility, and Pharmacological Applications

Executive Summary 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (commonly referred to as 1,4-benzodioxan-6-amine hydrochloride) is a highly versatile, bifunctional building block extensively utilized in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (commonly referred to as 1,4-benzodioxan-6-amine hydrochloride) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis. Featuring a rigid bicyclic framework comprising a benzene ring fused to a 1,4-dioxane ring, this compound serves as a privileged scaffold for the development of kinase inhibitors, anti-tumor agents, and cholinesterase inhibitors[1][2].

From a process chemistry perspective, while the free base (CAS: 22013-33-8) is commercially available, it presents handling challenges due to its low melting point (29–31 °C) and susceptibility to atmospheric oxidation. Conversion to the hydrochloride salt yields a bench-stable, highly crystalline solid. This salt form ensures precise stoichiometric control, extended shelf life, and improved aqueous solubility, which are critical parameters for reproducible high-throughput screening and scale-up manufacturing.

Chemical Identity and Structural Analysis

The unique reactivity of 1,4-benzodioxan-6-amine is rooted in its stereoelectronic properties. The fused 1,4-dioxane ring restricts the conformational flexibility of the oxygen lone pairs, forcing them into continuous resonance with the aromatic π -system. This electron-donating effect significantly enhances the nucleophilicity of the C6-amine compared to an unfused aniline, making it a highly reactive participant in nucleophilic additions and electrophilic aromatic substitutions.

Table 1: Physicochemical Properties Summary
PropertyFree Base (1,4-Benzodioxan-6-amine)Hydrochloride Salt
CAS Number 22013-33-8N/A (Specific to salt form)
Molecular Formula C₈H₉NO₂C₈H₁₀ClNO₂
Molecular Weight 151.16 g/mol 187.62 g/mol
Physical State Low-melting solid / Viscous oilCrystalline Solid
Melting Point 29–31 °C> 200 °C (Decomposes)
Boiling Point 116–118 °C (at 3 mmHg)N/A
Density 1.231 g/mLN/A
Refractive Index n20/D 1.599N/A

Experimental Protocols & Synthetic Workflows

As a Senior Application Scientist, it is imperative to design self-validating experimental systems. The following protocols demonstrate the utility of the 1,4-benzodioxan-6-amine scaffold in modern synthetic methodologies, specifically focusing on green chemistry and dynamic reaction control.

Protocol 1: Microwave-Assisted Synthesis of α-Aminophosphonates (Kabachnik–Fields Reaction)

α-Aminophosphonates are critical pharmacophores with potent enzyme-inhibitory properties. Utilizing a green chemistry approach, the 1,4-benzodioxan-6-amine scaffold can be reacted via a three-component Kabachnik–Fields reaction[3].

Causality & Design: Traditional syntheses require harsh Lewis acids and prolonged heating, leading to degradation of the electron-rich benzodioxane ring. By utilizing a glutathione-supported nano ferrite (nano FGT) catalyst under microwave (MW) irradiation, the carbonyl carbon of the aldehyde is selectively activated. The solvent-free or toluene-based MW conditions drive the equilibrium forward by rapidly eliminating water, preventing the hydrolysis of the imine intermediate[3].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reactor, combine 1.0 equivalent of 1,4-benzodioxan-6-amine (free base liberated from the HCl salt via mild aqueous base wash), 1.0 equivalent of an aromatic aldehyde (e.g., 3-methoxybenzaldehyde), and 1.2 equivalents of diethyl phosphite.

  • Catalysis: Add 5 mol% of the nano FGT catalyst to the mixture.

  • Irradiation: Subject the mixture to microwave irradiation at 400 W power for 5 minutes. (Alternatively, conventional heating in toluene at 80 °C requires 8–10 hours)[3].

  • Isolation: Extract the mixture with ethyl acetate, filter out the magnetic nano FGT catalyst using an external magnetic field (enabling catalyst recycling), and concentrate the filtrate in vacuo.

  • Validation: Purify via flash chromatography to yield the α-aminophosphonate derivative (85%–95% yield).

Protocol1 A 1,4-Benzodioxan-6-amine (Nucleophile) E Imine Intermediate (Schiff Base) A->E B Aromatic Aldehyde (Electrophile) B->E C Diethyl Phosphite (P-Donor) F α-Aminophosphonate (Target Compound) C->F D Nano FGT Catalyst (Glutathione-supported) D->E Activation E->F Phosphite Addition

Workflow of the Kabachnik-Fields reaction utilizing the 1,4-benzodioxan-6-amine scaffold.

Protocol 2: Aqueous Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives of 1,4-benzodioxan-6-amine are highly competent inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE)[2].

Causality & Design: Reacting amines with sulfonyl chlorides generates HCl as a byproduct, which protonates the unreacted amine, halting the reaction. To achieve complete conversion without hydrolyzing the electrophilic sulfonyl chloride, dynamic pH control is employed. Maintaining the pH strictly at 9.0 ensures the amine remains nucleophilic while minimizing competitive hydrolysis by hydroxide ions[2].

Step-by-Step Methodology:

  • Suspension: Suspend 6.6 mmol of 1,4-benzodioxan-6-amine in 10 mL of distilled water in a 100 mL round-bottom flask[2].

  • Dynamic pH Control: Stir the suspension at room temperature for 10 minutes, dynamically adding 10% sodium carbonate ( Na2​CO3​ ) to maintain the pH at exactly 9.0[2].

  • Electrophile Addition: Slowly add 8.14 mmol of 4-chlorobenzenesulfonyl chloride to the mixture.

  • Reaction: Stir the biphasic mixture vigorously for 2–3 hours, continuously monitoring and adjusting the pH to 9.0.

  • Precipitation: Once TLC indicates complete consumption of the amine, add concentrated HCl dropwise to adjust the pH to ~2.0. This forces the precipitation of the sulfonamide product[2].

  • Validation: Filter, wash with ice-cold distilled water, and air-dry to obtain N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide (~90% yield)[2].

Pharmacological Applications and Target Pathways

The structural rigidity and favorable physicochemical profile of the 1,4-benzodioxan-6-amine core make it an ideal bioisostere for anilines and indoles in drug discovery.

  • Kinase Inhibition (SYK & LRRK2): Derivatives of this scaffold are potent inhibitors of Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[1][4]. SYK plays an essential role in the adaptive immune response and B-cell signaling. Consequently, these heterocyclic compounds are actively investigated for treating autoimmune diseases, inflammatory bowel disease, and neurodegenerative disorders like Parkinson's disease[4].

  • Anti-Tumor Activity: The amine is a critical precursor in the synthesis of N-(2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins. These analogs exhibit significant cytotoxic activity against various cancer cell lines by disrupting microtubule dynamics.

  • Cholinesterase Inhibition: As demonstrated in Protocol 2, sulfonamide derivatives act as dual AChE/BChE inhibitors, presenting a therapeutic avenue for the management of Alzheimer's disease[2].

PharmPathways Core 1,4-Benzodioxan-6-amine Derivatives T1 SYK / LRRK2 Kinases Inhibition Core->T1 T2 Cholinesterase (AChE/BChE) Inhibition Core->T2 T3 Azapodophyllotoxin Analogs Core->T3 D1 Autoimmune & Neurological Diseases T1->D1 D2 Alzheimer's Disease Management T2->D2 D3 Anti-Tumor / Cancer Therapeutics T3->D3

Pharmacological pathways and disease targets of 1,4-benzodioxan-6-amine derivatives.

Handling, Stability, and Safety

While the hydrochloride salt mitigates oxidation, the free base of 1,4-benzodioxan-6-amine requires strict handling protocols.

  • GHS Classification: Classified under Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, and Eye Irritation 2.

  • Storage: The hydrochloride salt is highly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent moisture absorption and subsequent degradation.

  • PPE: Handling requires standard laboratory PPE, including face shields, gloves, and a type ABEK respirator filter when handling the volatile free base.

References

  • Green phosphonate chemistry – Does it exist? RSC Publishing. 3

  • EP2699572A1 - Heterocyclic compounds as kinase inhibitors. Google Patents. 4

  • 1,4-Benzodioxan-6-amine = 98 22013-33-8. Sigma-Aldrich.

  • Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl). World Health Organization / Literature. 2

  • Standard Patent Application AU 2017204007 A1. Googleapis. 1

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 2,3-dihydrobenzo[b]dioxin-6-amine HCl

A Technical Guide to the Molecular Weight and Exact Mass of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Molecular Weight and Exact Mass of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the molecular weight and exact mass of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride (CAS 801316-07-4), a key building block in medicinal chemistry. Beyond a simple presentation of values, this document elucidates the critical distinction between these two fundamental chemical properties, their implications in analytical chemistry, and the methodologies for their precise determination.

Core Chemical Properties

2,3-dihydrobenzo[b][1][2]dioxin-6-amine and its hydrochloride salt are of significant interest in drug discovery, particularly in the development of novel antidepressants.[3] A precise understanding of its molecular characteristics is paramount for accurate quantification, structural elucidation, and ensuring the integrity of research findings.

Molecular Structure and Formula

The chemical structure of the protonated amine, as found in the hydrochloride salt, is depicted below. The molecular formula is C₈H₁₀ClNO₂.[1][2][4]

Figure 1: Chemical structure of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride.

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClNO₂[1][2][4]
Molecular Weight 187.623 g/mol [1][4]
187.62 g/mol [2][5]
187.6199951 g/mol [6]
Exact Mass 187.04000 Da[1]
CAS Number 801316-07-4[1][2][4][6]

Molecular Weight vs. Exact Mass: A Critical Distinction

In drug development and analytical sciences, the terms "molecular weight" and "exact mass" are often used, but they are not interchangeable. Understanding their difference is crucial for the correct application of analytical techniques and interpretation of data.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element. The values are typically expressed in grams per mole ( g/mol ). For instance, carbon has isotopes ¹²C and ¹³C, with natural abundances of approximately 98.9% and 1.1%, respectively. The atomic weight of carbon (12.011 amu) reflects this isotopic distribution. Molecular weight is the value used for stoichiometric calculations in chemical reactions.

  • Exact Mass: This is the calculated mass of a molecule based on the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ³⁵Cl). It is a monoisotopic mass and is expressed in Daltons (Da). Exact mass is a key parameter in high-resolution mass spectrometry (HRMS), where it is used for the unambiguous identification of compounds.

The difference between the molecular weight and exact mass of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl arises from the presence of isotopes, primarily ¹³C and ³⁷Cl.

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The precise determination of the exact mass of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl is best achieved using high-resolution mass spectrometry, a technique capable of resolving small mass differences. The following protocol outlines a typical workflow using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system with a high-resolution mass analyzer, such as an Orbitrap.[7]

Rationale for HRMS

HRMS is essential for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), it is possible to determine a unique elemental formula, thus confirming the identity of the compound and ruling out isobaric interferences.

Experimental Workflow

The following diagram illustrates the key stages of an LC-HRMS experiment for the determination of the exact mass of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl.

G cluster_workflow LC-HRMS Workflow for Exact Mass Determination sample_prep Sample Preparation (Dissolution in a suitable solvent, e.g., Methanol) lc_separation Liquid Chromatography (LC) (Separation from impurities on a C18 column) sample_prep->lc_separation Injection ionization Electrospray Ionization (ESI) (Generation of gas-phase ions) lc_separation->ionization Elution mass_analysis High-Resolution Mass Analysis (e.g., Orbitrap for m/z measurement) ionization->mass_analysis Ion Transfer data_processing Data Processing (Comparison of measured m/z with theoretical exact mass) mass_analysis->data_processing Data Acquisition

Figure 2: A generalized workflow for the determination of exact mass using LC-HRMS.

Detailed Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used for compounds of this polarity.

    • Mobile Phase A: Water with 0.1% formic acid (to aid in protonation).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B is employed to ensure the elution of the analyte with good peak shape.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is chosen as the amine group is readily protonated.

    • Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Scan Range: A scan range encompassing the expected m/z of the protonated molecule (e.g., 100-500 m/z).

    • Resolution: Set to a high value (e.g., >70,000) to ensure accurate mass measurement.[7]

    • Data Acquisition: Full scan mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the peak corresponding to 2,3-dihydrobenzo[b][1][2]dioxin-6-amine in the chromatogram.

    • Extract the mass spectrum for this peak.

    • Determine the measured m/z of the most abundant ion. For the protonated free base, this will correspond to [C₈H₉NO₂ + H]⁺.

    • Calculate the theoretical exact mass of the protonated free base:

      • C: 8 x 12.000000 = 96.000000

      • H: 10 x 1.007825 = 10.078250

      • N: 1 x 14.003074 = 14.003074

      • O: 2 x 15.994915 = 31.989830

      • Total Exact Mass ([M+H]⁺): 152.071154 Da

    • Compare the measured m/z with the theoretical exact mass and calculate the mass error in parts per million (ppm). A mass error of < 5 ppm is generally considered acceptable for confirmation of the elemental formula.

Conclusion

A thorough understanding of the distinction between molecular weight and exact mass is fundamental for scientists in the pharmaceutical and chemical industries. For 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl, the molecular weight is the practical value for stoichiometric calculations, while the exact mass is the critical parameter for its unambiguous identification using high-resolution mass spectrometry. The methodologies outlined in this guide provide a framework for the accurate characterization of this and other similar compounds, ensuring data integrity and advancing scientific research.

References

  • 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride. Chemsrc. [Link]

  • 2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | 801316-07-4. Appchem. [Link]

  • Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1][2]dioxin- and indolealkylamine derivatives as potential antidepressants. PubMed. [Link]

  • 7-amino-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxylic acid hydrochloride. NextSDS. [Link]

Sources

Foundational

Pleiotropic Targeting via the 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Scaffold: Mechanisms, Methodologies, and Chemoproteomic Validation

Abstract The 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (1,4-benzodioxan-6-amine) hydrochloride scaffold represents a highly privileged structure in modern medicinal chemistry. Characterized by an electron-rich aromatic ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (1,4-benzodioxan-6-amine) hydrochloride scaffold represents a highly privileged structure in modern medicinal chemistry. Characterized by an electron-rich aromatic ring fused to a conformationally restricted dioxan system, this moiety provides unique non-covalent anchoring capabilities (e.g., hydrogen bonding and π-π stacking) while its primary amine serves as a versatile synthetic handle. This technical guide explores the divergent mechanisms of action of its derivatives—ranging from ATP-competitive kinase inhibition to targeted covalent modification in oncology—and provides self-validating experimental protocols for their evaluation.

Structural Rationale and Target Divergence

The pharmacological utility of 1,4-benzodioxan-6-amine derivatives stems from the dual nature of the molecule. The bicyclic benzodioxane core acts as a bioisostere for various hydrophobic pharmacophores, allowing it to deeply penetrate enzymatic binding pockets. Depending on the functionalization of the amine group, the resulting derivatives partition into distinct mechanistic classes:

  • Kinase Inhibitors: Heterocyclic extensions of the amine yield potent inhibitors of Spleen Tyrosine Kinase (Syk), disrupting B-cell receptor (BCR) signaling.

  • Covalent Ligands: Conversion of the amine into electrophilic warheads (e.g., acrylamides or chloroacetamides) generates targeted covalent inhibitors (TCIs) capable of modifying nucleophilic cysteines on cancer-associated scaffolding proteins.

  • Allosteric Enzyme Inhibitors: Multicomponent Kabachnik-Fields reactions yield α-aminophosphonates that act as allosteric inhibitors of metabolic enzymes like 14-α-demethylase.

Quantitative Pharmacological Profile

To benchmark the efficacy of these structural modifications, the following table summarizes the quantitative data of key 1,4-benzodioxan-6-amine derivatives across their respective targets:

Derivative / CompoundStructural ModificationPrimary TargetMechanism of ActionQuantitative Metric
DKM 2-90 Acrylamide functionalizationPPP2R1A (Cys377)Covalent modification (SMAP)IC₅₀ = 10 μM
JNS 1-40 N-benzyl acrylamidePPP2R1A (Cys377)Covalent modification (SMAP)IC₅₀ = 630 nM
R406 Analogs Heterocyclic integrationSyk KinaseATP-competitive inhibitionLow nM range
Compound 5f α-aminophosphonate14-α-demethylaseAllosteric inhibitionAntifungal ≤1 mg/mL

Mechanism I: ATP-Competitive Inhibition of Syk Kinase

Spleen Tyrosine Kinase (Syk) is a critical mediator in the adaptive immune response, specifically within the B-cell receptor (BCR) signaling cascade 1[1]. In B-cell malignancies, tonic BCR signaling promotes unnatural cellular survival and clonal expansion.

Causality of Inhibition: Benzodioxane derivatives act as ATP-competitive inhibitors. The rigid bicyclic system occupies the hydrophobic pocket of the kinase hinge region, while the functionalized amine establishes critical hydrogen bonds with the peptide backbone of the hinge. By blocking ATP binding, these derivatives prevent Syk auto-phosphorylation and the subsequent activation of downstream effectors like PLCγ2 and PI3K, ultimately inducing apoptosis in malignant B-cells 2[2].

SykPathway BCR B-Cell Receptor (BCR) Activation ITAM ITAM Phosphorylation (Src Kinases) BCR->ITAM Syk Syk Recruitment & Auto-phosphorylation ITAM->Syk Downstream PLCγ2 / PI3K Activation Syk->Downstream Inhibitor Benzodioxane Derivative (ATP Competitor) Inhibitor->Syk Kinase Inhibition Survival B-Cell Survival & Clonal Expansion Downstream->Survival

BCR-Syk signaling cascade and targeted inhibition by benzodioxane derivatives.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Syk Assay

Self-Validating Rationale: TR-FRET is selected over radiometric assays to eliminate radioactive waste while maintaining high-throughput sensitivity. The time-resolved nature of the measurement mathematically subtracts background auto-fluorescence common in heterocyclic library screening.

  • Reagent Preparation: Prepare a master mix containing recombinant human Syk kinase domain, an ATP/substrate peptide mix (e.g., ULight-labeled poly-GT), and the benzodioxane derivative in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Reaction Initiation: Incubate the mixture at 22°C for 60 minutes.

  • Detection: Add a Europium-labeled anti-phospho-tyrosine antibody and EDTA (to chelate Mg²⁺ and halt the kinase reaction).

  • Validation Control: Run parallel wells with Staurosporine (a pan-kinase inhibitor) as a positive control for complete inhibition, and DMSO as a vehicle control.

  • Readout: Measure the FRET signal (excitation 320 nm, emission 665 nm / 615 nm ratio) to determine the IC₅₀.

Mechanism II: Covalent Ligand Discovery in Oncology

Recent advances in chemoproteomics have repurposed the 1,4-benzodioxan-6-amine scaffold for covalent ligand discovery. By appending an acrylamide or chloroacetamide group to the amine, researchers create an electrophilic warhead3[3].

Causality of Action: A prime example is the compound JNS 1-40 . The benzodioxane moiety provides specific non-covalent affinity that docks the molecule onto PPP2R1A, the scaffolding subunit of Protein Phosphatase 2A (PP2A). Once anchored, the acrylamide warhead undergoes a Michael addition with the nucleophilic thiol of Cysteine 377 (C377) on PPP2R1A4[4]. Remarkably, this covalent modification acts as a Small Molecule Activator of PP2A (SMAP). In Small Cell Lung Cancer (SCLC), activation of PP2A counteracts pro-tumorigenic Protein Kinase A (PKA) signaling, suppressing PKA substrate phosphorylation and inducing apoptosis5[5]. Replacing the benzodioxane ring with a tetralin drastically reduces potency, proving the necessity of the dioxan oxygens for target recognition 3[3].

Protocol: Synthesis of Benzodioxane Acrylamides (General Procedure)
  • Freebasing: Dissolve 1,4-benzodioxan-6-amine hydrochloride (1 eq.) in anhydrous dichloromethane (DCM, 5 mL/mmol) and cool to 0°C. Causality: Anhydrous conditions prevent the rapid hydrolysis of the highly reactive acyl chloride.

  • Acylation: Dropwise add acryloyl chloride (1.2 eq.) followed by triethylamine (1.2 eq.). Causality: Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without interfering with the electrophile.

  • Propagation & Purification: Warm to room temperature, stir overnight, wash with brine, and purify via silica gel chromatography 3[3].

Protocol: isoTOP-ABPP Chemoproteomic Validation

To validate on-target covalent engagement, Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is utilized6[6].

Self-Validating Rationale: By utilizing a competitive labeling strategy, this protocol inherently controls for non-specific binding. Furthermore, validation requires a PPP2R1A C377A mutant counter-screen to ensure the observed cytotoxicity is strictly dependent on the target cysteine engagement.

ABPP Cells Live Cell Treatment (Covalent Ligand) Lysis Cell Lysis & Proteome Extraction Cells->Lysis Probe IA-Alkyne Probe Labeling (Unbound Cysteines) Lysis->Probe Click Click Chemistry (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment & TEV Cleavage Click->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS

isoTOP-ABPP workflow for identifying covalent targets of electrophilic derivatives.

  • In Situ Treatment: Treat live 231MFP breast cancer cells with JNS 1-40 (10 μM) or DMSO vehicle for 2 hours.

  • Lysis & Probe Labeling: Lyse the cells and incubate the proteome with an iodoacetamide-alkyne (IA-alkyne) probe. Causality: The probe covalently tags all unbound reactive cysteines. Cysteines already bound by JNS 1-40 (e.g., C377) are sterically shielded.

  • Click Chemistry & Enrichment: Append a biotin-azide tag via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Enrich biotinylated proteins using streptavidin beads.

  • LC-MS/MS Analysis: Cleave peptides using TEV protease and analyze via LC-MS/MS. A reduction in the isotopic signal of the C377 peptide in the treated group versus the control group confirms target engagement.

Mechanism III: Allosteric Enzyme Inhibition via Aminophosphonates

Beyond oncology and immunology, the 1,4-benzodioxan-6-amine scaffold is highly effective in antimicrobial drug design. Through the Kabachnik-Fields multicomponent reaction, the amine is reacted with various substituted aldehydes and diethyl phosphite to yield α-aminophosphonates (e.g., Compound 5f)7[7].

Causality of Action: The resulting phosphonate derivatives act as structural analogs of natural amino acids. In fungal pathogens (e.g., Scedosporium species), these compounds act via the allosteric inhibition of 14-α-demethylase, a critical enzyme in ergosterol biosynthesis. The benzodioxane ring anchors the molecule in the allosteric pocket, while the phosphonate group disrupts the enzyme's conformational dynamics, leading to fungal membrane destabilization and cell death 7[7].

Conclusion

The 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride derivative class exemplifies the power of scaffold-based drug design. By leveraging the inherent binding affinity of the benzodioxane core and strategically modifying the primary amine, researchers can successfully navigate entirely different pharmacological landscapes—from reversible ATP-competitive kinase inhibition to irreversible, targeted covalent modification of elusive cancer targets.

References

  • "Heterocyclic compounds as kinase inhibitors" (EP2699572A1). Google Patents.
  • "UNBIASED PROTEOMIC PROFILING UNCOVERS A TARGETABLE GNAS/PKA/PP2A AXIS IN SMALL CELL LUNG CANCER STEM CELLS" (PMC: V5111). National Institutes of Health (NIH).
  • "Chemoproteomic Profiling of Anti-Cancer Natural Products for the Discovery of Druggable Nodes". UC Berkeley eScholarship.
  • "QSAR descriptors defined for the title compounds to explain the drug...". ResearchGate.
  • "Discovering and Drugging Anti-Cancer Targets of Natural Compounds Using Chemoproteomics". UC Berkeley eScholarship.
  • "Covalent Ligand Discovery Against Druggable Hotspots Targeted by Anti-Cancer Natural Products". National Institutes of Health (NIH).
  • "Heterocyclic compounds as kinase inhibitors" (EP2699572A1 - Additional Document). Google Patents.

Sources

Exploratory

Thermal Stability and Melting Point Characterization of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride: A Technical Guide

Executive Summary In preclinical drug development, the physicochemical characterization of active pharmaceutical ingredient (API) intermediates is a non-negotiable prerequisite for successful formulation and scale-up. 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the physicochemical characterization of active pharmaceutical ingredient (API) intermediates is a non-negotiable prerequisite for successful formulation and scale-up. 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (CAS 801316-07-4), also widely known as 1,4-benzodioxan-6-amine hydrochloride, serves as a critical building block in the synthesis of alpha-adrenoceptor antagonists and vanilloid receptor-1 (TRPV1) antagonists 1.

This whitepaper provides an in-depth mechanistic analysis of its thermal stability, detailing why the hydrochloride salt form is synthetically preferred over its free base counterpart, and outlines a self-validating analytical workflow for determining its precise melting point and thermal degradation thresholds.

Chemical Architecture and Thermal Dynamics

To understand the thermal behavior of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride, one must analyze its structural components. The molecule consists of an aniline moiety fused to a 1,4-dioxane ring.

In its free base form (CAS 22013-33-8), the compound exhibits a highly depressed melting point (26°C–31°C), often presenting as a viscous brown-to-black liquid at ambient room temperatures 2. This low melting point is due to the weak intermolecular forces and the conformational flexibility of the free amine. Consequently, the free base is highly susceptible to atmospheric oxidation and thermal degradation, complicating bulk storage and precise stoichiometric weighing.

By converting the free base into the hydrochloride salt , the thermal stability is drastically enhanced. The protonation of the primary amine creates a robust ionic crystal lattice. The strong electrostatic interactions and extensive hydrogen bonding network between the chloride anions ( Cl− ) and the ammonium protons ( −NH3+​ ) require significantly more thermal energy to disrupt, pushing the melting point well above 200°C and stabilizing the compound against oxidative degradation 3.

G A 2,3-dihydrobenzo[b][1,4] dioxin-6-amine HCl B 1,4-Dioxane Ring Fusing (Conformational Rigidity) A->B C Aniline Moiety (Electron Delocalization) A->C D Hydrochloride Salt (Ionic Lattice & H-Bonding) A->D E Enhanced Thermal Stability (Elevated Melting Point) B->E C->E D->E

Caption: Structural factors contributing to the thermal stability of the hydrochloride salt.

Comparative Physicochemical Data

The table below synthesizes the quantitative thermal parameters, contrasting the free base with the hydrochloride salt to highlight the thermodynamic advantages of the salt form for pharmaceutical handling 34.

PropertyFree Base (CAS 22013-33-8)Hydrochloride Salt (CAS 801316-07-4)
Physical State (at 25°C) Viscous liquid to low-melting solidCrystalline solid powder
Melting Point ( Tm​ ) 26°C – 31°C> 200°C (often accompanied by decomposition)
Boiling Point 116°C – 118°C (at 3 mmHg)N/A (Decomposes before boiling)
Flash Point 149.2°CN/A (Solid state)
Thermal Liability High (Prone to oxidation/discoloration)Low (Stable under standard conditions)

Self-Validating Analytical Workflows for Thermal Characterization

Because aniline-derivative hydrochlorides frequently undergo thermal decomposition (loss of HCl gas) concurrently with or immediately following their melting point, relying solely on a traditional capillary melting point apparatus can yield ambiguous results.

Step-by-Step Methodology

Phase 1: Instrument Calibration (The Trust Anchor)

  • Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g). Causality: This ensures the thermocouple accuracy is strictly validated before analyzing the unknown API intermediate.

Phase 2: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride into a standard aluminum pan and crimp it with a pinhole lid. Causality: A small mass minimizes thermal gradients, ensuring sharp, well-defined endothermic peaks. The pinhole allows any evolved HCl gas to escape, preventing pan deformation.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, ensuring observed transitions are purely thermodynamic.

  • Heating Profile: Heat the sample from 25°C to 300°C at a rate of 10°C/min. Causality: A 10°C/min rate provides the optimal balance between thermal resolution (separating closely occurring events) and sensitivity.

Phase 3: Thermogravimetric Analysis (TGA) Cross-Validation

  • Weigh 5.0 to 10.0 mg of the sample into an alumina crucible.

  • Heat from 25°C to 400°C at 10°C/min under a Nitrogen purge.

  • Data Synthesis: Overlay the DSC and TGA thermograms. If the DSC shows a sharp endothermic peak at ~210°C and the TGA shows no mass loss at this temperature, it is a pure melt. If the TGA shows a simultaneous mass loss step, the endothermic event represents thermal decomposition (dehydrohalogenation).

Workflow Step1 Sample Preparation Desiccation & Weighing (2-5 mg) Step2 DSC Analysis 10°C/min heating under N2 Step1->Step2 Step3 TGA Analysis Weight loss vs. Temperature Step1->Step3 Step4 Data Synthesis Endothermic peak (Tm) & Onset of Decomposition (Td) Step2->Step4 Step3->Step4

Caption: Self-validating thermal analysis workflow coupling DSC and TGA.

Formulation and Storage Implications

The thermal stability profile of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride dictates strict handling protocols:

  • Desiccation: While thermally stable up to its high melting/decomposition point, amine hydrochlorides are often hygroscopic. Moisture absorption can lower the effective melting point via plasticization. Store in tightly sealed containers under desiccant.

  • Milling and Processing: The high melting point (>200°C) allows for aggressive mechanical processing (e.g., jet milling or hot-melt extrusion) without the risk of the compound melting from friction-induced heat—a risk that would be catastrophic if utilizing the free base form.

References

  • Chemsrc. "2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (CAS 801316-07-4) Chemical & Physical Properties.
  • Guidechem. "1,4-benzodioxan-6-amine (CAS 22013-33-8) Properties.
  • Fisher Scientific. "1,4-Benzodioxan-6-amine, 99% Specifications.
  • ACS Publications. "Novel Vanilloid Receptor-1 Antagonists: Conformationally Restricted Analogues." Journal of Medicinal Chemistry.

Sources

Foundational

A Framework for the Preliminary In Vitro Toxicological Assessment of 2,3-dihydrobenzo[b]dioxin-6-amine HCl

A Framework for the Preliminary In Vitro Toxicological Assessment of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl Disclaimer: This document provides a comprehensive framework for the in vitro toxicological evaluation of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for the Preliminary In Vitro Toxicological Assessment of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl

Disclaimer: This document provides a comprehensive framework for the in vitro toxicological evaluation of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl. As of the date of this publication, specific, publicly available toxicity studies for this compound are limited. Therefore, this guide is intended to provide researchers, scientists, and drug development professionals with a strategic and methodological approach to generating the necessary preliminary safety data. The proposed experimental designs are based on established principles of toxicology and regulatory guidelines.

Introduction: The Need for Early Safety Profiling

2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride (HCl) is a heterocyclic amine containing the 1,4-benzodioxan moiety. This structural motif is present in a variety of pharmacologically active compounds, making its derivatives, including the title compound, of interest in medicinal chemistry and drug discovery. Early and robust assessment of a compound's toxicological profile is critical to de-risk its development, saving significant time and resources by identifying potential liabilities before advancing to later-stage preclinical and clinical trials.[2][3] Toxicity, particularly hepatotoxicity and cardiotoxicity, remains a primary cause of drug attrition.[2][3][4]

This guide outlines a tiered, in-depth strategy for the preliminary in vitro toxicological characterization of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl, focusing on cytotoxicity, genotoxicity, and key mechanistic endpoints.

Physicochemical Properties of the Test Article

A thorough understanding of the test article's physicochemical properties is fundamental to designing and interpreting in vitro assays.

PropertyValueSource
CAS Number 801316-07-4[5][6][7][8]
Molecular Formula C₈H₁₀ClNO₂[5][7]
Molecular Weight 187.62 g/mol [5][6][7]
Structure
Cl⁻
NH₃⁺
O
O
LogP (calculated) 2.42320[5]
Boiling Point 323.2°C at 760 mmHg[5]
Flash Point 149.2°C[5]

Note: Properties are for the hydrochloride salt where specified. The LogP value may correspond to the free base.

A Tiered Approach to In Vitro Toxicity Assessment

A logical, tiered approach to in vitro toxicity testing allows for efficient, data-driven decision-making. The proposed workflow prioritizes the assessment of broad cytotoxicity before proceeding to more specific and resource-intensive mechanistic and genotoxicity assays.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Genotoxicity Potential cluster_2 Tier 3: Mechanistic Investigation cluster_3 Decision Gate A Compound Synthesis & Physicochemical Characterization B Basal Cytotoxicity Assessment (e.g., Neutral Red Uptake Assay) A->B Solubility & Stability Confirmed C Bacterial Reverse Mutation Assay (Ames Test - Mutagenicity) B->C IC50 > Threshold D In Vitro Micronucleus Assay (Clastogenicity & Aneugenicity) B->D IC50 > Threshold E Hepatotoxicity Screen (e.g., HepG2 cell viability) B->E F Cardiotoxicity Screen (e.g., hERG inhibition assay) B->F G Mitochondrial Toxicity (e.g., JC-1 Assay) B->G H Data Integration & Risk Assessment Proceed to Lead Optimization or Terminate? C->H D->H E->H F->H G->H

Figure 1: Proposed Tiered In Vitro Toxicity Testing Workflow.

Tier 1: Basal Cytotoxicity Assessment

Expertise & Experience: The initial step in any toxicological evaluation is to determine the concentration range at which the compound elicits general cellular toxicity.[9] This is crucial for two reasons: 1) It establishes an upper concentration limit for subsequent, more sensitive assays (e.g., genotoxicity tests often should not exceed ~55% cytotoxicity), and 2) It provides a baseline measure of the compound's potency in causing cell death.[10] The Neutral Red Uptake (NRU) assay is a robust and widely accepted method for assessing cytotoxicity, as recommended by OECD guidelines.[9]

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is adapted from OECD Test Guideline 432.

Principle: This assay quantifies the viability of cells based on their ability to take up and accumulate the supravital dye neutral red in their lysosomes. Only viable cells can maintain the pH gradient required for this process.

Methodology:

  • Cell Culture:

    • Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or a human cell line like HepG2) in a 96-well microtiter plate at a density that ensures logarithmic growth throughout the experiment.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Dosing:

    • Prepare a stock solution of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl in a suitable vehicle (e.g., sterile water or DMSO). The final vehicle concentration in the culture medium should be non-toxic (typically ≤0.5%).

    • Perform a serial dilution to create a range of at least 8 concentrations. The concentration range should be wide enough to capture a full dose-response curve, from no effect to complete cell death.

    • Remove the culture medium from the cells and replace it with medium containing the test compound concentrations, vehicle control, and a positive control (e.g., Sodium Dodecyl Sulfate).

  • Exposure:

    • Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • Neutral Red Staining:

    • After exposure, remove the treatment medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Add medium containing neutral red (e.g., 50 µg/mL) and incubate for approximately 3 hours.

  • Dye Extraction and Quantification:

    • Remove the neutral red medium and wash the cells again with PBS.

    • Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.

    • Agitate the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits neutral red uptake by 50%).

Tier 2: Genotoxicity Assessment

Trustworthiness: A compound's potential to damage genetic material is a significant safety concern, as genotoxicity can be linked to carcinogenicity and heritable diseases.[11] A standard battery of in vitro tests is recommended by regulatory agencies to assess this risk.[4] This typically includes a bacterial reverse mutation assay to detect gene mutations and a mammalian cell assay to detect chromosomal damage.

Bacterial Reverse Mutation (Ames) Test

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. The test is conducted with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.

In Vitro Micronucleus Assay

Principle: This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[3] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a treated population indicates genotoxic potential.

Methodology (High-Level Overview based on OECD TG 487): [10]

  • Cell Culture and Treatment: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO) are cultured and exposed to the test compound over a range of concentrations (determined by the initial cytotoxicity assay).[10]

  • Metabolic Activation: As with the Ames test, parallel experiments are conducted with and without an S9 metabolic activation system.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis (the final step of cell division), leading to the accumulation of binucleated cells. Scoring is then confined to these cells, ensuring that only cells that have undergone one division are analyzed.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis. Cytotoxicity is also measured concurrently to ensure that positive results are not an artifact of high toxicity.[10]

Tier 3: Mechanistic Toxicity Investigation

Authoritative Grounding: Should the compound show activity in the foundational assays, or if its chemical structure warrants further investigation, specific mechanistic assays are employed. These studies provide a deeper understanding of the potential toxicant activities at a cellular level.[3]

G cluster_0 Initiating Event cluster_1 Cellular Perturbation cluster_2 Downstream Effects cluster_3 Adverse Outcome A Compound Enters Hepatocyte B Mitochondrial Dysfunction A->B C CYP450-Mediated Bioactivation A->C D Decreased ATP Production B->D E Increased Reactive Oxygen Species (ROS) B->E F Formation of Reactive Metabolite C->F I Apoptosis / Necrosis D->I G Oxidative Stress E->G H Covalent Binding to Cellular Proteins F->H G->I H->I

Figure 2: A Potential Adverse Outcome Pathway for Hepatotoxicity.
Hepatotoxicity Screening

Given that the liver is a primary site of drug metabolism, assessing potential hepatotoxicity is crucial.[4] A simple screen using a human liver-derived cell line like HepG2 can provide valuable early data. The NRU protocol described in Section 3.1 can be directly applied using HepG2 cells. A significant drop in IC₅₀ compared to non-hepatic cell lines could indicate liver-specific toxicity.

Cardiotoxicity Screening: hERG Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Therefore, screening for hERG inhibition is a standard and critical part of early safety assessment for any compound intended for systemic use.[4] This is typically performed by specialized contract research organizations (CROs) using automated patch-clamp electrophysiology.

Mitochondrial Toxicity

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[1] A loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

Principle: The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.

Methodology:

  • Cell Culture and Treatment: Plate and treat cells (e.g., HepG2) with 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl as described in the cytotoxicity protocol. Include a positive control known to disrupt ΔΨm (e.g., CCCP).

  • JC-1 Staining: After the treatment period, remove the medium and incubate the cells with JC-1 dye according to the manufacturer's instructions.

  • Quantification: Measure the red and green fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to vehicle controls indicates mitochondrial toxicity.

Data Synthesis and Conclusion

The successful execution of this tiered in vitro assessment will provide a preliminary but critical toxicological profile for 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl. The data generated—including the IC₅₀ from cytotoxicity assays, the mutagenic and clastogenic potential from genotoxicity screens, and insights from mechanistic assays—will enable an informed decision on the compound's future. This systematic, self-validating approach ensures that resources are directed toward compounds with the most promising safety profiles, ultimately accelerating the path to viable drug candidates.

References

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery.
  • Eurofins Discovery. (n.d.). In Vitro Toxicology Services.
  • Intertek. (n.d.). In Vitro Toxicology Screening Services.
  • TME Scientific. (n.d.). In Vitro Toxicology Assays.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129.
  • OECD. (2012). OECD Guideline for the Testing of Chemicals 457: BG1Luc Estrogen Receptor Transactivation Test Method for Identifying Estrogen Receptor Agonists and Antagonists.
  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines.
  • OECD. (2014). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Chemsrc. (2025). 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride. Retrieved from

  • Fluorochem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-amine hydrochloride.
  • BLDpharm. (n.d.). 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ChemicalBook. (2026). 2,3-dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride - Safety Data Sheet.
  • Sapphire Bioscience. (n.d.). 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride. Retrieved from

  • Kugler, S., et al. (2013). 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from

  • CymitQuimica. (n.d.). 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine. Retrieved from

  • Asare, B. Y., et al. (2018). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 8, 419-436.
  • Veljaca, M., et al. (2020). Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review. Arhiv za higijenu rada i toksikologiju, 71(4), 275-283.
  • Sigma-Aldrich. (n.d.). N-(Naphthalen-1-yl)-2,3-dihydrobenzo[b][1][2]dioxin-6-amine. Retrieved from

  • Matrix Fine Chemicals. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE.
  • Kumar, A., et al. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. Research Journal of Pharmacy and Technology, 14(5), 2841-2846.
  • AiFChem. (n.d.). 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride. Retrieved from

  • Merck. (n.d.). 7-Fluoro-2,3-dihydrobenzo[b][1][2]dioxin-6-amine. Retrieved from

Sources

Exploratory

crystallographic data for 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride

A Technical Guide to the Crystallographic Analysis of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine Hydrochloride: A Methodological Approach For the Attention of Researchers, Scientists, and Drug Development Professionals Abst...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Crystallographic Analysis of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine Hydrochloride: A Methodological Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the determination and analysis of the single-crystal X-ray crystallographic data for 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride (CAS 801316-07-4). As of the date of this publication, a public-domain crystal structure for this specific compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Therefore, this document serves as both a methodological whitepaper and a predictive guide based on established crystallographic principles and data from structurally related analogs. We will explore the requisite experimental protocols, from synthesis and crystallization to data acquisition and structure refinement, providing the scientific rationale behind each step. The anticipated structural features, including molecular geometry and intermolecular interactions, will be discussed in the context of their implications for the physicochemical properties relevant to drug development.

Introduction: The Significance of Crystallographic Data in Drug Development

The precise three-dimensional arrangement of atoms in a crystal lattice is fundamental to understanding the solid-state properties of an active pharmaceutical ingredient (API). For a molecule like 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride, a key intermediate or API in its own right, crystallographic data provides invaluable insights into:

  • Polymorphism: The existence of different crystal forms of the same compound, which can have profound effects on solubility, bioavailability, and stability.

  • Hygroscopicity: The tendency of a compound to absorb moisture from the atmosphere, which is influenced by the availability of hydrogen-bonding sites in the crystal packing.

  • Mechanical Properties: The hardness, tabletability, and flow characteristics of a powdered solid are all dictated by the underlying crystal structure.

  • Structure-Activity Relationships (SAR): The conformation of the molecule in the solid state can inform the design of more potent and selective analogs.

This guide will provide the framework for obtaining and interpreting this critical data.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride is a well-established, multi-step process. The validity of the final structure is contingent on the successful execution of each stage.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification >98% Purity Screening Solvent Screening Purification->Screening Growth Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting DataAcquisition Data Acquisition Mounting->DataAcquisition Solution Structure Solution DataAcquisition->Solution Refinement Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation G cluster_0 Data Input cluster_1 Structure Solution cluster_2 Structure Refinement cluster_3 Validation & Output HKL_File Reflection Data (.hkl) DirectMethods Direct Methods or Patterson Function HKL_File->DirectMethods InitialModel Initial Atomic Model DirectMethods->InitialModel LeastSquares Least-Squares Refinement InitialModel->LeastSquares DifferenceMap Difference Fourier Map LeastSquares->DifferenceMap Anisotropic Anisotropic Displacement Parameters DifferenceMap->Anisotropic H_Atoms Hydrogen Atom Placement Anisotropic->H_Atoms H_Atoms->LeastSquares CIF_File Final Model (.cif) H_Atoms->CIF_File CheckCIF checkCIF Validation CIF_File->CheckCIF

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Strategic Context 2,3-Dihydrobenzo[b][1,4]dioxin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Context

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (commonly referred to as 1,4-benzodioxan-6-amine) is a highly versatile pharmacophore and synthetic intermediate. The electron-rich benzodioxane ring system is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of α -aminophosphonates with potent antioxidant activity, as well as in the development of N-(2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins targeting triple-negative breast cancer[1][2].

While the free base is commonly used in multicomponent reactions (such as the Kabachnik–Fields reaction)[3], isolating the compound as a hydrochloride salt significantly enhances its oxidative stability, shelf-life, and handling properties. This application note details a highly efficient, scalable, and self-validating protocol for the reduction of 6-nitro-2,3-dihydrobenzo[b][1,4]dioxine to its corresponding amine, followed by controlled precipitation as the hydrochloride salt.

Mechanistic Workflow & Process Design

The synthesis relies on the catalytic hydrogenation of the nitroarene precursor. Unlike chemical reductions utilizing iron or tin(II) chloride (SnCl 2​ ) which generate heavy metal waste streams, palladium on carbon (Pd/C) offers a cleaner profile, quantitative yields, and straightforward product isolation.

SynthesisWorkflow N1 6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine (Starting Material) N2 Catalytic Hydrogenation (10% Pd/C, H2, EtOH, 25°C) N1->N2 Dissolve in EtOH N3 Celite Filtration (Catalyst Removal) N2->N3 Reaction Complete (TLC) N4 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (Free Base in Solution) N3->N4 Filtrate Collection N5 Salt Formation (2M HCl in Ether, 0°C) N4->N5 Dropwise Addition N6 Crystallization & Washing (Cold Diethyl Ether) N5->N6 Precipitation N7 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl (Purified Product) N6->N7 Vacuum Dry

Figure 1: Workflow for the synthesis and isolation of 1,4-benzodioxan-6-amine HCl.

Quantitative Reagent Data

The following stoichiometry is optimized for a 50 mmol scale reaction, balancing thermal control with throughput.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine181.151.09.06 gStarting Material
10% Palladium on Carbon (Pd/C)N/A0.05 (wt%)0.45 gHeterogeneous Catalyst
Absolute Ethanol (EtOH)46.07Solvent100 mLReaction Medium
Hydrogen Gas (H 2​ )2.02ExcessBalloonReducing Agent
2M HCl in Diethyl Ether36.461.127.5 mLSalt-forming Agent
Diethyl Ether74.12Anti-solvent50 mLWash / Crystallization

Step-by-Step Experimental Protocol

Phase 1: Catalytic Hydrogenation

Expertise & Causality: The reduction of nitro groups is highly exothermic. Ethanol is selected as the solvent because it solubilizes the starting material effectively while safely dissipating the heat of the reaction.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-nitro-2,3-dihydrobenzo[b][1,4]dioxine (9.06 g, 50 mmol) in absolute ethanol (100 mL).

  • Catalyst Addition: Purge the flask with inert nitrogen gas for 5 minutes. Carefully add 10% Pd/C (0.45 g). Crucial safety note: Pd/C is pyrophoric when dry; adding it to the solvent under a nitrogen blanket prevents solvent vapor ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon apparatus. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under the hydrogen balloon for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3). The starting material (UV active, higher R f​ ) should completely disappear, replaced by a highly polar, ninhydrin-active spot corresponding to the free amine.

Phase 2: Workup and Filtration

Expertise & Causality: The free amine is susceptible to rapid oxidation (darkening) if exposed to air in the presence of trace transition metals. Immediate filtration and salt formation are required to preserve product integrity.

  • Filtration: Purge the reaction vessel with nitrogen to displace residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

  • Washing: Wash the Celite pad with an additional 20 mL of absolute ethanol to ensure quantitative transfer of the product. Do not let the Celite pad run completely dry to avoid pyrophoric hazards from the spent catalyst.

Phase 3: Hydrochloride Salt Formation

Expertise & Causality: Utilizing anhydrous HCl in diethyl ether prevents the introduction of water, which would solubilize the resulting salt and drastically reduce the isolated yield. The ether acts as an anti-solvent, driving the immediate crystallization of the hydrochloride salt.

  • Cooling: Transfer the clear, pale-yellow ethanolic filtrate to a 500 mL Erlenmeyer flask and cool to 0 °C in an ice-water bath.

  • Precipitation: Under vigorous stirring, add 2M HCl in diethyl ether (27.5 mL, 55 mmol) dropwise over 15 minutes. A dense, white to off-white precipitate will immediately begin to form.

  • Maturation: Allow the suspension to stir at 0 °C for an additional 30 minutes to ensure complete crystallization.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether (2 x 25 mL) to remove any unreacted trace organics and residual ethanol.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride as a crystalline powder.

Analytical Validation Parameters

To ensure the self-validating nature of this protocol, the final product must meet the following analytical benchmarks:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: Expected range >200 °C (decomposition).

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 10.20 (br s, 3H, -NH 3+​ ), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.88 (d, J = 2.4 Hz, 1H, Ar-H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.25 (s, 4H, -O-CH 2​ -CH 2​ -O-).

References

  • Grossman, E. A., et al. "Covalent Ligand Discovery against Druggable Hotspots Targeted by Anti-cancer Natural Products." Cell Chemical Biology, 24(11), 1368-1376 (2017). Available at: [Link]

  • Bouzina, A., et al. "SnCl2-catalyzed Kabachnik–Fields synthesis of α -aminophosphonates with potent antioxidant activity." RSC Advances, Royal Society of Chemistry (2025). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols for 2,3-dihydrobenzo[b]dioxin-6-amine hydrochloride in Pharmaceutical Synthesis

Application Notes & Protocols for 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride in Pharmaceutical Synthesis Prepared by: Gemini, Senior Application Scientist This document provides a detailed technical guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride in Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride. This versatile intermediate serves as a crucial building block in the synthesis of a range of biologically active molecules. We will move beyond simple procedural lists to explore the chemical rationale behind its use, providing validated protocols and mechanistic insights.

Part 1: Core Intermediate Profile and Strategic Value

2,3-dihydrobenzo[b][1][2]dioxin-6-amine, and its hydrochloride salt, is a key starting material in medicinal chemistry.[3][4] Its value lies in the combination of a nucleophilic aromatic amine and the benzodioxin scaffold. The benzodioxin moiety is a recognized pharmacophore in its own right, notably for its interaction with serotonin receptors.[5] The 6-amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures.

Table 1: Physicochemical Properties of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride

PropertyValueSource
CAS Number 801316-07-4[6]
Molecular Formula C₈H₁₀ClNO₂[6]
Molecular Weight 187.62 g/mol [6]
Boiling Point 323.2°C at 760 mmHg[6]
Flash Point 149.2°C[6]
Appearance White Powder[7]

Note: Properties are for the hydrochloride salt unless otherwise specified. The free base (CAS 22013-33-8) is a liquid at room temperature.[4][8]

Part 2: Primary Synthetic Applications and Protocols

The strategic utility of this intermediate is best illustrated through its role in the synthesis of targeted therapeutic agents. The primary amino group at the 6-position is an excellent nucleophile for forming new carbon-nitrogen and sulfur-nitrogen bonds, which are fundamental linkages in many pharmaceutical compounds.

Application A: Synthesis of Novel Antidepressant Agents

The 2,3-dihydrobenzo[b][1][2]dioxin scaffold is a privileged structure for targeting the serotonin system. Derivatives have been synthesized and evaluated for high-affinity binding to the 5-HT1A receptor and the serotonin transporter (SERT), two key targets in the treatment of depression.[5] The 6-amino group serves as the key attachment point for side chains designed to modulate this activity.

Causality Behind Experimental Choices: The synthesis of these potential antidepressants typically involves the N-alkylation or acylation of the 6-amino group to introduce a pharmacophore-containing side chain. The choice of an appropriate base is critical to deprotonate the amine hydrochloride salt to its more reactive free-base form. A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate is often used to prevent competition with the primary amine in the desired reaction.

Protocol 1: Synthesis of a 2,3-dihydrobenzo[b][1][2]dioxin-indolealkylamine Derivative

This protocol is a representative example adapted from methodologies used in the synthesis of dual 5-HT1A/SERT ligands.[5]

Step 1: Free-Base Generation

  • Suspend 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Acetonitrile.

  • Add a mild base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine (2.0 eq), and stir vigorously for 30 minutes.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine.

Step 2: N-Alkylation with an Indole-based Side Chain

  • Dissolve the resulting free amine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Add a solution of the desired alkylating agent, for example, 3-(2-bromoethyl)-1H-indole (1.1 eq), dropwise to the mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under vacuum. Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the target compound.

G cluster_start Starting Materials cluster_process Reaction Workflow cluster_end Final Product AmineHCl 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine HCl FreeBase 1. Generate Free Base (in situ) AmineHCl->FreeBase Add Base IndoleBr 3-(2-Bromoethyl)-1H-indole N_Alkylation 2. Nucleophilic Substitution (SN2 Reaction) IndoleBr->N_Alkylation Base Base (e.g., K₂CO₃) Solvent Solvent (Acetonitrile) Solvent->N_Alkylation FreeBase->N_Alkylation Reflux 3. Heat under Reflux (12-18h) N_Alkylation->Reflux Workup 4. Filtration & Concentration Reflux->Workup Purification 5. Column Chromatography Workup->Purification Product Target Indolealkylamine Derivative Purification->Product

Application B: Synthesis of Bioactive Sulfonamides

The amine group is readily converted into a sulfonamide, a functional group present in a vast number of marketed drugs (e.g., diuretics, antibiotics, anti-inflammatory agents). This transformation allows for the exploration of new chemical space and the development of molecules with diverse biological activities. For instance, derivatives of the benzodioxin core have been synthesized for various screening programs.

Causality Behind Experimental Choices: The reaction of the amine with a sulfonyl chloride is a robust and high-yielding method for sulfonamide formation. The reaction is typically run in the presence of a non-nucleophilic base like pyridine or triethylamine. Pyridine can act as both the base and the solvent, while also serving as a nucleophilic catalyst to activate the sulfonyl chloride, thereby accelerating the reaction.

Protocol 2: General Procedure for Sulfonamide Synthesis

  • Dissolve 2,3-dihydrobenzo[b][1][2]dioxin-6-amine (1.0 eq, free base) in anhydrous pyridine or DCM containing triethylamine (1.5 eq) at 0°C.

  • Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • If using DCM, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • If using pyridine, remove the solvent under high vacuum and partition the residue between ethyl acetate and water, followed by the same washing procedure.

  • Purify the crude product by recrystallization or column chromatography.

G Amine 6-Amino Free Base Reaction Sulfonamide Formation Amine->Reaction SulfonylCl Ar-SO₂Cl (Sulfonyl Chloride) SulfonylCl->Reaction Base Pyridine or TEA (Base/Catalyst) Base->Reaction Catalyst Product Target Sulfonamide Reaction->Product High Yield

Application C: Precursor to Antitumor Agents

The intermediate has been utilized in the synthesis of complex heterocyclic systems with potential antitumor activity, such as N-(2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins and dioxanoacridinones.[8] In these multi-step syntheses, the 6-amino group is often the starting point for building out larger, more complex ring systems.

Causality Behind Experimental Choices: Synthesizing complex heterocyclic structures like acridinones often involves an initial acylation of the amine followed by an intramolecular cyclization reaction, such as a Friedel-Crafts acylation or a thermal cyclization. The choice of reagents and conditions is dictated by the need to activate the appropriate positions on the aromatic rings for bond formation.

Protocol 3: Representative Acylation Step for Heterocycle Synthesis

  • Dissolve 2,3-dihydrobenzo[b][1][2]dioxin-6-amine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent like THF or DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of an appropriate acid chloride (e.g., 2-chlorobenzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours until TLC indicates the consumption of the starting amine.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic phase with 1M HCl and brine, then dry over MgSO₄.

  • Concentrate the solvent under reduced pressure to yield the crude amide product, which can be purified or used directly in a subsequent cyclization step.

Part 3: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed. The hydrochloride salt is classified as a harmful irritant.[9]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[9]

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.[10]

    • Avoid breathing dust/fumes.[9]

    • In case of contact with eyes or skin, rinse immediately with plenty of water.[10]

    • If swallowed, seek immediate medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Part 4: Conclusion

2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride is more than just a simple starting material; it is a strategic intermediate that provides a reliable entry point into several classes of pharmacologically relevant molecules. Its utility in synthesizing potential antidepressants, diverse sulfonamides, and complex antitumor agents highlights its versatility. The protocols and mechanistic insights provided herein are intended to empower researchers to effectively and safely leverage this valuable building block in their drug discovery and development programs.

References

  • Kumaraswamy, G., Das, A. K., & Jena, N. (2003). A RELIABLE MULTIGRAM SYNTHESIS OF (±) DOXAZOSIN. ORGANIC PREPARATIONS AND PROCEDURES INT., 35(a), 603-608. Available from: [Link]

  • Chemsrc. (2025, October 21). 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride. Available from: [Link]

  • Google Patents. (n.d.). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
  • Google Patents. (n.d.). WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.
  • European Patent Office. (n.d.). EP2421857B1 - Process for the preparation of doxazosin and salts thereof. Available from: [Link]

  • Al-Majdoub, Z. M., et al. (2023). A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. PMC. Available from: [Link]

  • Google Patents. (n.d.). CN1083451C - Process for synthesizing doxazosin mesylate.
  • Srini Chem. (n.d.). 2,3-dihydro-1,4-benzodioxin6-amine Manufacturers in Hyderabad, India. Available from: [Link]

  • BuyChemJapan. (n.d.). (2,3-Dihydro-benzo[1][2]dioxin-6-YL)-methyl-amine hydrochloride. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of a New Doxazosin‐Related Compound. Available from: [Link]

  • ResearchGate. (2025, December 6). An improved one-pot synthesis of N-(2,3-dihydrobenzo[1][2]dioxin-2-carbonyl) piperazine - Useful intermediate for anti-hypertensive drug - Doxazosin. Available from: [Link]

  • British Pharmacopoeia. (2017, November 22). Safety data sheet. Available from: [Link]

  • Appchem. (n.d.). 2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride. Available from: [Link]

  • PMC. (n.d.). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE | CAS 22013-33-8. Available from: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Available from: [Link]

  • PubMed. (2014, January 15). Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1][2]dioxin- and indolealkylamine derivatives as potential antidepressants. Available from: [Link]

  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Available from: [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl

Introduction & Scientific Context 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (also known as 1,4-benzodioxan-6-amine HCl) is a highly versatile pharmaceutical building block. It is a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (also known as 1,4-benzodioxan-6-amine HCl) is a highly versatile pharmaceutical building block. It is a critical intermediate in the synthesis of α-adrenergic receptor antagonists (e.g., doxazosin analogs) and various central nervous system (CNS) active agents, including monoamine oxidase B (MAO-B) inhibitors[1].

Because the quality of the final Active Pharmaceutical Ingredient (API) is directly dependent on the purity of its starting materials, accurate quantification of 1,4-benzodioxan-6-amine HCl and its related synthetic impurities is paramount. The presence of the electron-rich benzodioxane ring and the primary amine makes the molecule susceptible to oxidative degradation. Consequently, a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required to ensure material quality and process consistency[2].

Analytical Quality by Design (AQbD) Strategy

As a Senior Application Scientist, I approach method development not by trial and error, but through an understanding of molecular causality. The chromatographic behavior of 1,4-benzodioxan-6-amine HCl is dictated by its basic primary amine ( pKa​≈4.5−5.5 ) and its hydrophobic aromatic core.

  • Stationary Phase Selection: A conventional C18 column often yields severe peak tailing for basic amines due to secondary ion-exchange interactions with residual surface silanols. To counteract this, a column with an embedded polar group (e.g., Waters XBridge Shield RP18) or a highly end-capped, high-purity silica C18 column is selected. This provides a steric and electrostatic shield, ensuring sharp, symmetrical peaks.

  • Mobile Phase pH & Causality: The analyte is a hydrochloride salt. Operating at a neutral pH would result in partial ionization, leading to split peaks or shifting retention times. By utilizing a highly acidic aqueous mobile phase (0.1% Trifluoroacetic acid, pH ≈2.0 ), we force the amine into a fully protonated, single ionization state. TFA also acts as an ion-pairing agent, slightly increasing the retention of the polar amine on the hydrophobic stationary phase.

  • Detection Wavelength: The benzodioxane chromophore exhibits strong UV absorbance. A wavelength of 254 nm is optimal, as it provides a high signal-to-noise ratio for the target analyte while minimizing baseline drift from the organic modifier (Acetonitrile)[2].

Method Development & Validation Lifecycle

HPLC_Workflow A 1. Target Profile (Assay & Purity) B 2. Risk Assessment (Column, pH, Temp) A->B Identify Critical Variables C 3. Method Optimization (Gradient Tuning) B->C Execute DoE D 4. ICH Q2(R2) Validation (Linearity, Accuracy) C->D Lock Parameters E 5. Routine QC (Self-Validating SST) D->E Transfer Method

Fig 1. AQbD and ICH Q2(R2) lifecycle for HPLC method development.

Detailed Experimental Protocol

Self-Validating System Suitability Testing (SST)

Trustworthiness in analytical chemistry requires that a method validates its own performance prior to generating reportable data. This protocol is designed as a self-validating system . Before any sample sequence is executed, an SST standard must be injected in six replicates. The sequence is programmed to automatically abort if the tailing factor exceeds 1.5, or if the %RSD of the peak area exceeds 2.0%. This absolute gatekeeping ensures no compromised data is ever processed.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)High-efficiency end-capping prevents silanol interactions with the basic amine.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterpH ~2.0 ensures full protonation of the amine, preventing peak tailing.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Lower viscosity than methanol; provides sharp elution profiles.
Elution Mode Gradient (See Table below)Sweeps late-eluting synthetic dimers/impurities from the column.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°C ± 2°CStabilizes mobile phase viscosity and ensures reproducible retention times.
Detection UV at 254 nm (PDA detector)Captures the maximum absorbance of the benzodioxane ring.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 2.0 - 8.0 min: 5% 60% B (Linear ramp to elute strongly retained impurities)

  • 8.0 - 10.0 min: 60% B (Column wash)

  • 10.0 - 10.1 min: 60% 5% B (Return to initial conditions)

  • 10.1 - 15.0 min: 5% B (Re-equilibration)

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in an 80:20 (v/v) ratio. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-front distortion (the "solvent effect") that can split early-eluting peaks.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 1,4-benzodioxan-6-amine HCl reference standard into a 100 mL volumetric flask. Add 70 mL of diluent and sonicate for 5 minutes until fully dissolved. Dilute to volume with diluent and mix well.

  • Sample Preparation: Prepare the test sample using the exact same procedure to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Validation Framework

The method was rigorously validated according to the modernized ICH Q2(R2) guidelines for analytical procedures, ensuring it is fit for its intended purpose across its lifecycle[3].

Specificity & Forced Degradation

To prove the method is stability-indicating, the API was subjected to forced degradation:

  • Acid/Base Hydrolysis: 1N HCl and 1N NaOH at 60°C for 2 hours.

  • Oxidation: 3% H2​O2​ at room temperature for 2 hours. (Significant degradation observed, confirming the susceptibility of the electron-rich ring).

  • Thermal/Photolytic: 105°C for 24 hours / UV light for 24 hours.

  • Result: Peak purity analysis via Photodiode Array (PDA) confirmed that the purity angle was less than the purity threshold for the main peak in all stressed samples, proving no co-elution of degradants.

Linearity, Range, and Accuracy
  • Linearity: Solutions were prepared at 25%, 50%, 80%, 100%, 120%, and 150% of the target concentration (25 - 150 µg/mL). The correlation coefficient ( R2 ) was evaluated to ensure proportional response.

  • Accuracy (Recovery): Known amounts of standard were spiked into a synthetic matrix at 50%, 100%, and 150% levels in triplicate.

Precision & Robustness
  • Method Precision: Six independent sample preparations of the same batch were analyzed.

  • Robustness: Deliberate micro-variations were introduced: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase B composition ( ±2% absolute). The method maintained baseline resolution ( Rs​>2.0 ) under all perturbed conditions.

Quantitative Data Summaries

Table 1: System Suitability Parameters (Self-Validation Check)

Parameter Result Acceptance Criteria Status

| Retention Time ( tR​ ) | 4.85 min | ±2.0% variation | Pass | | Theoretical Plates ( N ) | 8,450 | ≥5,000 | Pass | | Tailing Factor ( Tf​ ) | 1.12 | ≤1.5 | Pass | | Injection Precision (%RSD) | 0.45% | ≤2.0% (n=6) | Pass |

Table 2: ICH Q2(R2) Validation Results Summary

Validation Parameter Range / Result ICH Q2(R2) Acceptance Criteria

| Specificity | No interference at tR​ | Peak Purity Angle < Threshold | | Linearity | 25 µg/mL to 150 µg/mL | R2≥0.999 | | Accuracy (Mean Recovery) | 99.8% (across all levels) | 98.0% - 102.0% | | Method Precision (%RSD) | 0.68% (n=6) | ≤2.0% | | Intermediate Precision | 0.81% (Different day/analyst) | ≤2.0% | | Robustness | Rs​=2.4 under all conditions | Resolution ( Rs​ ) ≥2.0 |

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 3

  • Continuous Flow Conditions for High Temperature Formation of a Benzodioxan Pharmaceutical Intermediate: Rapid Scaleup for Early Phase Material Delivery. Organic Process Research & Development - ACS Publications. 2

  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Taylor & Francis. 1

Sources

Application

nmr spectroscopy sample preparation for 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride

An in-depth technical guide for preparing Nuclear Magnetic Resonance (NMR) samples of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (also known as 1,4-benzodioxan-6-amine hydrochloride). This protocol is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for preparing Nuclear Magnetic Resonance (NMR) samples of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (also known as 1,4-benzodioxan-6-amine hydrochloride). This protocol is designed for researchers and drug development professionals who require high-fidelity structural elucidation and salt-form confirmation.

Chemical Profile & Analytical Challenges

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (C₈H₉NO₂ · HCl) is a highly polar, hydrophilic building block frequently utilized in medicinal chemistry. The molecule consists of a benzene ring fused to a 1,4-dioxane ring, with an amine hydrochloride group (-NH₃⁺ Cl⁻) at position 6.

The primary analytical challenge in NMR spectroscopy for this compound lies in the lability of the -NH₃⁺ protons. Improper solvent selection or particulate contamination can lead to severe line broadening, loss of the amine signal, or poor magnetic field homogeneity. A self-validating preparation workflow is required to ensure the resulting spectra accurately reflect the compound's protonation state and structural integrity.

Solvent Selection and Proton Exchange Dynamics

The most critical decision in preparing this compound is selecting a deuterated solvent that aligns with your specific analytical goal. The choice fundamentally alters the observed spectrum due to Hydrogen/Deuterium (H/D) exchange dynamics.

  • Aprotic Solvents (DMSO-d₆): To confirm the salt form (differentiating the hydrochloride salt from the free base), an aprotic polar solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is mandatory. In DMSO-d₆, the -NH₃⁺ protons do not undergo rapid exchange. According to [1], the chemical shift of the NH⁺ proton is highly sensitive to the hydrogen-bond basicity of the counterion and the solvent. In DMSO-d₆, this peak will appear as a broad singlet, typically between 9.0 and 11.0 ppm.

  • Protic Solvents (D₂O, CD₃OD): If the goal is routine backbone assignment, Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) is preferred. In these solvents, rapid H/D exchange occurs. The -NH₃⁺ protons will exchange with deuterium and become invisible in the ¹H NMR spectrum, resulting in a cleaner baseline in the downfield region.

SolventSelection Start Analytical Goal: 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl Goal1 Confirm Salt Form (Observe -NH3+) Start->Goal1 Goal2 Routine Backbone Assignment Start->Goal2 Solvent1 Use DMSO-d6 (Aprotic, Polar) Goal1->Solvent1 Solvent2 Use D2O or CD3OD (Protic, Polar) Goal2->Solvent2 Out1 Result: Broad -NH3+ peak visible at ~9-11 ppm Solvent1->Out1 Out2 Result: -NH3+ exchanges with deuterium (invisible) Solvent2->Out2

Decision tree for selecting the optimal NMR solvent based on analytical goals.

Quantitative Parameters for Sample Concentration

To achieve an optimal signal-to-noise (S/N) ratio without causing concentration-dependent line broadening (which occurs due to increased viscosity or molecular aggregation at high concentrations), adhere to the following empirical guidelines established by NMR facilities.

Experiment TypeOptimal Mass (mg)Solvent Volume (mL)Resulting ConcentrationPrimary Objective
1D ¹H NMR 1 – 5 mg0.6 – 0.7 mL~5 – 25 mMRapid structural verification, purity assessment.
1D ¹³C NMR 15 – 30 mg0.6 – 0.7 mL~75 – 150 mMCarbon backbone assignment (requires higher mass due to 1.1% natural abundance of ¹³C).
2D NMR (COSY, HSQC) 10 – 15 mg0.6 – 0.7 mL~50 – 75 mMMapping through-bond connectivity and heteronuclear correlations.

Data synthesized from standard facility guidelines, including the [2].

Self-Validating Experimental Protocol

This workflow ensures that every step prevents common artifacts. For instance, failing to filter the sample or using incorrect solvent volumes will cause magnetic susceptibility gradients at the liquid-air interface, making the sample impossible to shim correctly.

PrepWorkflow Step1 1. Weigh Sample (1-5 mg for 1H) Step2 2. Dissolve in 0.6-0.7 mL Solvent Step1->Step2 Step3 3. Vortex & Sonicate (Ensure Homogeneity) Step2->Step3 Step4 4. Filter Solution (Remove Particulates) Step3->Step4 Step5 5. Transfer to 5mm NMR Tube Step4->Step5

Step-by-step workflow for preparing high-fidelity NMR samples.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the appropriate mass of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride into a clean 1-dram glass vial.

  • Dissolution: Add exactly 0.6 to 0.7 mL of the chosen deuterated solvent.

    • Causality: According to [3], this specific volume ensures a sample height of exactly 40–50 mm in a standard 5 mm NMR tube. Volumes below this threshold place the liquid meniscus inside the receiver coil's detection region, destroying magnetic field homogeneity.

  • Homogenization: Vortex the vial for 30 seconds. If the salt is not fully dissolved, sonicate for 1–2 minutes. The solution must be optically clear.

  • Filtration (Critical Step): Pack a small plug of clean cotton wool (avoid glass wool, which can shed paramagnetic micro-shards) into the narrow neck of a glass Pasteur pipette. Pass the solution through this filter directly into the NMR tube.

    • Causality: Undissolved salt micro-particulates or trace paramagnetic impurities distort the local magnetic field, leading to broad peaks and a loss of fine coupling (J-coupling) resolution.

  • Tube Sealing and Validation: Cap the 5 mm NMR tube securely. Wipe the exterior of the tube with a Kimwipe moistened with isopropanol. Fingerprints or oils on the glass exterior can interfere with the probe's tuning and matching sequence.

Mechanistic Insights into Spectral Features

When analyzing the ¹H NMR spectrum of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride, researchers should expect the following structural hallmarks:

  • The 1,4-Dioxane Ring (Aliphatic Region): The four protons on the fused dioxane ring (positions 2 and 3) typically appear as a multiplet or two closely spaced multiplets around 4.2–4.3 ppm. The asymmetry introduced by the amine group at position 6 renders the two -CH₂- groups chemically inequivalent.

  • The Aromatic AMX Spin System: The benzene ring contains three protons (positions 5, 7, and 8).

    • H-5: Located between the oxygen and the amine group, this proton is isolated and typically appears as a meta-coupled doublet (J ≈ 2–3 Hz).

    • H-7: Ortho to the amine and meta to H-5, appearing as a doublet of doublets (J ≈ 8 Hz, 2–3 Hz).

    • H-8: Ortho to H-7, appearing as an ortho-coupled doublet (J ≈ 8 Hz).

  • The Salt Effect: Because the -NH₃⁺ group is strongly electron-withdrawing via induction (compared to the electron-donating resonance of a free -NH₂ base), the aromatic protons will be shifted downfield relative to the free base spectrum.

References

  • A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment | American Chemical Society (ACS Publications) |[Link]

  • NMR Sample Preparation: The Complete Guide | Organomation |[Link]

  • NMR Sample Preparation Guidelines (v2.0) | Western University, Department of Chemistry |[Link]

Method

Application Note: Catalytic Hydrogenation Techniques for 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride Production

Introduction & Strategic Rationale 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (commonly known as 1,4-benzodioxan-6-amine) and its hydrochloride salt are critical building blocks in medicinal chemistry. They are frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (commonly known as 1,4-benzodioxan-6-amine) and its hydrochloride salt are critical building blocks in medicinal chemistry. They are frequently utilized in the synthesis of alpha-adrenergic antagonists, PDE inhibitors, and various heterocyclic therapeutic agents[1][2].

The most scalable and atom-economical route to synthesize this compound is the catalytic hydrogenation of 6-nitro-2,3-dihydrobenzo[b][1,4]dioxine[3]. As a Senior Application Scientist, the primary challenge in this workflow is achieving complete reduction of the nitro group while strictly preventing the hydrogenolysis of the sensitive ethereal C-O bonds of the 1,4-dioxane ring. This guide details a self-validating, highly selective protocol using Palladium on Carbon (Pd/C) to achieve high-purity 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride.

Mechanistic Causality & Catalyst Selection

The choice of catalyst and reaction conditions is dictated by the chemoselectivity required:

  • Catalyst Choice: 10% Pd/C is selected over Raney Nickel or Platinum dioxide (PtO 2​ ). While Raney Ni requires higher pressures and PtO 2​ can lead to partial aromatic ring reduction, Pd/C operates efficiently at low hydrogen pressures (1–3 atm) and ambient to slightly elevated temperatures (25–40°C). Crucially, under these mild conditions, Pd/C does not cleave the benzodioxane C-O bonds[4]. Recent advancements also highlight bimetallic systems (e.g., PdCu@MWCNT) for ultra-fast reductions, though Pd/C remains the industrial standard for batch scalability[3].

  • Solvent Dynamics: Methanol (MeOH) or Tetrahydrofuran (THF) are preferred[5]. MeOH enhances the solubility of the nitroaromatic precursor and facilitates rapid proton transfer during the reduction mechanism.

  • Salt Formation: The free base of 1,4-benzodioxan-6-amine is highly susceptible to atmospheric oxidation, rapidly degrading into dark polymeric byproducts. Immediate trapping of the free base with anhydrous HCl (typically in diethyl ether or 1,4-dioxane) yields the hydrochloride salt. This not only stabilizes the molecule indefinitely but also acts as a purification step, driving the precipitation of the highly pure salt while leaving unreacted impurities in the mother liquor.

Reaction Pathway

Pathway SM 6-nitro-2,3-dihydrobenzo[b][1,4]dioxine Cat Catalytic Hydrogenation 10% Pd/C, H2 (30 psi) MeOH, 25°C SM->Cat FB 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (Free Base) Cat->FB  Reduction Salt Salt Formation HCl in Et2O FB->Salt Prod 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl (Stable Product) Salt->Prod  Precipitation

Figure 1: Chemical pathway from 6-nitro-2,3-dihydrobenzo[b][1,4]dioxine to the hydrochloride salt.

Empirical Optimization Data

To validate the experimental choices, Table 1 summarizes the optimization matrix for the reduction of 10.0 mmol of 6-nitro-2,3-dihydrobenzo[b][1,4]dioxine.

Table 1: Optimization of Hydrogenation Parameters

Catalyst LoadingSolventPressure (H 2​ )Temp (°C)Time (h)Conversion (%)Isolated Yield (HCl Salt)
5% Pd/C (5 wt%)EtOH1 atm (Balloon)2512.085%72%
10% Pd/C (5 wt%)MeOH1 atm (Balloon)258.0>99%88%
10% Pd/C (5 wt%) MeOH 45 psi (Parr) 25 2.5 >99% 94%
10% Pd/C (10 wt%)THF45 psi (Parr)401.5>99%91%
Raney Ni (20 wt%)MeOH60 psi (Parr)506.092%76% (Impurities noted)

Detailed Experimental Protocol

This protocol is designed as a self-validating system; visual cues (hydrogen uptake cessation, color changes) serve as internal checkpoints for the scientist.

Phase 1: Hydrogenation Setup & Execution
  • Preparation: To a clean, dry 250 mL Parr hydrogenation bottle, add 6-nitro-2,3-dihydrobenzo[b][1,4]dioxine (1.81 g, 10.0 mmol).

  • Solvent Addition: Suspend the substrate in HPLC-grade Methanol (50 mL). Swirl to ensure partial dissolution.

  • Catalyst Charging (Critical Safety Step): Purge the vessel with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (90 mg, ~5 wt%). Causality: Dry Pd/C is pyrophoric in the presence of methanol vapors. Always add the catalyst under a blanket of inert gas, or pre-wet the catalyst with a small amount of water/toluene if strict anhydrous conditions are not required.

  • Reaction: Attach the bottle to the Parr shaker. Evacuate the atmosphere and backfill with H 2​ gas (repeat 3 times to ensure complete removal of oxygen). Pressurize the vessel to 45 psi with H 2​ .

  • Agitation: Shake the reaction mixture at ambient temperature (25°C). Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically 2–3 hours).

Phase 2: Workup & Catalyst Recovery
  • Filtration: Vent the H 2​ gas safely and purge the vessel with N 2​ . Filter the black suspension through a tightly packed pad of Celite 545 to remove the Pd/C catalyst.

  • Washing: Wash the Celite pad with additional Methanol (2 × 15 mL). Self-Validation: The filtrate should be a clear, pale-yellow to colorless solution. A dark brown filtrate indicates either catalyst breakthrough or premature oxidation of the free base.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 35°C) to yield the crude 2,3-dihydrobenzo[b][1,4]dioxin-6-amine as a viscous, pale oil.

Phase 3: Salt Formation & Isolation
  • Solvent Exchange: Dissolve the crude free base oil in anhydrous Diethyl Ether (40 mL).

  • Precipitation: Cool the solution to 0°C in an ice bath. Vigorously stir the solution and add 2.0 M HCl in Diethyl Ether (6.0 mL, 1.2 equiv) dropwise. Causality: A white to off-white precipitate will form immediately. The anhydrous conditions prevent the salt from dissolving or forming a sticky hydrate.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Isolate the solid via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold Diethyl Ether (20 mL). Dry the solid in a vacuum desiccator over P 2​ O 5​ or under high vacuum at room temperature for 12 hours.

  • Yield: ~1.76 g (94% yield) of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride as a highly pure, off-white crystalline powder.

Experimental Workflow Diagram

ProtocolWorkflow Step1 1. Preparation N2 Purge Add Substrate & MeOH Step2 2. Catalyst Addition Add 10% Pd/C (Under N2 blanket) Step1->Step2 Step3 3. Hydrogenation H2 (45 psi) Parr Shaker, 2.5h Step2->Step3 Step4 4. Filtration Celite Pad Remove Pd/C Step3->Step4 Step5 5. Salt Formation Dissolve in Et2O Add HCl/Et2O at 0°C Step4->Step5 Step6 6. Isolation Vacuum Filter Dry under High Vac Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesis and isolation of the target salt.

Analytical Validation

To ensure the integrity of the synthesized 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride, the following analytical signatures should be verified:

  • 1 H NMR (400 MHz, DMSO-d 6​ ): δ 10.20 (br s, 3H, -NH 3+​ ), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.88 (d, J = 2.4 Hz, 1H, Ar-H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.25 (m, 4H, -O-CH 2​ -CH 2​ -O-). The presence of the broad singlet at ~10.20 ppm confirms complete salt formation.

  • LC-MS (ESI+): m/z calculated for C 8​ H 10​ NO 2+​ [M+H] + 152.07, found 152.1.

  • Melting Point: 245–247°C (decomposition).

References[1] Title: Tungsten-Catalyzed Direct N-Alkylation of Amines with Alcohols

Source: chemrxiv.org URL: 1[3] Title: Powder XRD pattern of as-synthesized PdCu@MWCNT catalyst. Source: researchgate.net URL: 3[2] Title: (12) STANDARD PATENT APPLICATION (11) Application No. AU 2017204007 Al Source: googleapis.com URL: 2[5] Title: 22013-33-8 | 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Source: ambeed.com URL: 5[4] Title: ( 12 ) United States Patent Source: googleapis.com URL: 4

Sources

Application

Application Notes &amp; Protocols: Leveraging 2,3-Dihydrobenzo[b]dioxin-6-amine HCl in the Synthesis of Novel α₁-Adrenergic Blockers

An in-depth guide for researchers, scientists, and drug development professionals. Application Notes & Protocols: Leveraging 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine HCl in the Synthesis of Novel α₁-Adrenergic Blockers Ab...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Application Notes & Protocols: Leveraging 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine HCl in the Synthesis of Novel α₁-Adrenergic Blockers

Abstract: This document provides a detailed technical guide on the strategic use of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride as a pivotal starting material for the synthesis of α₁-adrenergic receptor antagonists. Alpha-blockers are a critical class of therapeutics for managing hypertension and benign prostatic hyperplasia (BPH).[3][4] The 1,4-benzodioxan moiety is a well-established pharmacophore that imparts high affinity for α₁-adrenoceptors.[5][6][7] We will explore the underlying pharmacology, delve into structure-activity relationships, and present detailed, field-tested synthetic protocols. The methodologies provided herein are designed to be robust and reproducible, offering a practical framework for medicinal chemists and drug development professionals to generate novel analogues for screening and lead optimization.

The α₁-Adrenergic Receptor: Mechanism & Therapeutic Rationale

The sympathetic nervous system regulates vascular tone primarily through the action of catecholamines, such as norepinephrine, on adrenergic receptors located on vascular smooth muscle.[2][3] α₁-adrenoceptors are Gq-protein coupled receptors that, upon activation, trigger the IP₃ signal transduction pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.[1] This results in vasoconstriction and an increase in peripheral vascular resistance, which elevates blood pressure.[3][8]

α₁-adrenergic antagonists, or alpha-blockers, function as competitive inhibitors at these receptors.[1][8] By binding to α₁-receptors, they prevent norepinephrine from exerting its vasoconstrictive effects, leading to the relaxation of both arterial and venous smooth muscle.[8] This vasodilation reduces peripheral resistance and lowers blood pressure, forming the basis of their efficacy in treating hypertension.[4]

Furthermore, α₁-receptors are abundant in the smooth muscle of the prostate and bladder neck.[3][8] Antagonism of these receptors induces muscle relaxation, which improves urinary outflow and alleviates the symptoms of benign prostatic hyperplasia (BPH).[3][4] Selective α₁-antagonists are preferred as they avoid the side effects associated with blocking α₂-receptors, such as reflex tachycardia.[1][2]

alpha_blockade_mechanism cluster_neuron Sympathetic Nerve Terminal cluster_muscle Smooth Muscle Cell NE_Vesicle Norepinephrine (NE) Vesicles NE_Released NE NE_Vesicle->NE_Released Release Alpha1_Receptor α1-Adrenergic Receptor NE_Released->Alpha1_Receptor Binds Contraction Muscle Contraction (Vasoconstriction) Alpha1_Receptor->Contraction Activates Alpha_Blocker α1-Blocker (e.g., Doxazosin Analogue) Alpha_Blocker->Alpha1_Receptor Blocks

Caption: Mechanism of α₁-Adrenergic Blockade.

The Benzodioxan Scaffold: A Privileged Structure in α₁-Antagonist Design

The 2,3-dihydro-1,4-benzodioxin moiety is a cornerstone in the design of high-affinity α₁-adrenoceptor antagonists. Structure-activity relationship (SAR) studies have consistently shown that this group is a key component of the pharmacophore responsible for potent and selective binding.[5][7] Its rigid, bicyclic structure correctly orients the molecule within the receptor's binding pocket.

While many established α₁-blockers like Doxazosin feature a linkage at the 2-position of the benzodioxan ring[9][10], the 6-amino isomer, 2,3-dihydrobenzo[b][1][2]dioxin-6-amine , offers an alternative and synthetically valuable handle. This primary aromatic amine provides a robust nucleophilic center for building out the rest of the antagonist structure, allowing for the exploration of novel chemical space and intellectual property.

Starting Material Profile:

PropertyValue
IUPAC Name 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine
Synonyms 6-Amino-1,4-benzodioxane, 3,4-Ethylenedioxyaniline
CAS Number 22013-33-8[11]
Molecular Formula C₈H₉NO₂[11]
Molecular Weight 151.16 g/mol [11]
Form (as HCl salt) Solid

Synthetic Strategies & Protocols

The overarching strategy for utilizing 2,3-dihydrobenzo[b][1][2]dioxin-6-amine is to couple it with a second pharmacophoric element, typically a quinazoline ring system, via a suitable linker. The quinazoline core is another critical feature of potent α₁-blockers like Prazosin and Doxazosin.[12] The synthesis is therefore a convergent approach, involving the preparation of a benzodioxan-linker intermediate and a reactive quinazoline core, followed by their final coupling.

synthetic_workflow A 2,3-Dihydrobenzo[b][1,4] dioxin-6-amine HCl (Starting Material) C N-Acylation (Protocol 1) A->C B Linker Precursor (e.g., Chloroacetyl Chloride) B->C D Benzodioxan-Linker Intermediate C->D H Final Coupling (Protocol 2) D->H E Anthranilic Acid Derivative F Quinazoline Synthesis E->F G Reactive Quinazoline (e.g., 2-Chloroquinazoline) F->G G->H I Target α1-Blocker Analogue H->I

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of an N-Chloroacetyl-benzodioxan Intermediate

Objective: To acylate the primary amine of the starting material with chloroacetyl chloride. This introduces an electrophilic handle for subsequent coupling with a nucleophilic linker like piperazine. This protocol is a foundational step in building the linker moiety.

Causality: Chloroacetyl chloride is a highly reactive acylating agent. A non-nucleophilic base like triethylamine (TEA) is used to neutralize the HCl generated in situ without competing in the reaction. The reaction is run at low temperature to control the exotherm and prevent side reactions.

Materials:

  • 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine HCl

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension to liberate the free amine. Stir for 15 minutes.

  • In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-chloroacetamide, can be purified by recrystallization from ethanol or column chromatography if necessary.

Protocol 2: Convergent Synthesis of a Quinazoline-based α₁-Blocker Analogue

Objective: To synthesize a final target molecule analogous to Doxazosin by coupling the benzodioxan moiety (via a piperazine linker) to a 4-amino-6,7-dimethoxyquinazoline core.

Causality: This protocol exemplifies a classic and highly effective strategy for constructing this class of drugs.[12][13] The synthesis first builds the two key fragments separately and then joins them in a final, high-yielding nucleophilic aromatic substitution step.

Part A: Synthesis of the Piperazine-Benzodioxan Intermediate

  • Dissolve the N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-chloroacetamide (from Protocol 1, 1.0 eq) and piperazine (3.0 eq, excess to prevent di-substitution) in a suitable solvent like acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting intermediate, 1-(4-((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)amino)-4-oxobutan-2-yl)piperazine, by column chromatography to yield the key nucleophilic fragment.

Part B: Coupling to the Quinazoline Core

  • The required core, 4-amino-2-chloro-6,7-dimethoxyquinazoline, can be synthesized from 2-amino-4,5-dimethoxybenzonitrile following established literature procedures.[12][14][15]

  • In a flask, combine the piperazine-benzodioxan intermediate from Part A (1.0 eq) and 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.05 eq).

  • Add a high-boiling point solvent such as n-butanol or dimethylformamide (DMF).

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA, 1.5 eq).

  • Heat the reaction mixture to 100-120 °C for 8-16 hours. The reaction progress should be monitored by HPLC or LC-MS.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • The final product, a novel Doxazosin analogue, should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[10]

Summary of Synthetic Steps & Expected Outcomes

StepReaction TypeKey ReagentsExpected Outcome
Protocol 1 N-AcylationChloroacetyl chloride, TEAN-chloroacetyl intermediate
Protocol 2A Nucleophilic SubstitutionPiperazine, K₂CO₃Piperazine-benzodioxan intermediate
Protocol 2B Nucleophilic Aromatic Substitution2-Chloroquinazoline core, DIPEAFinal α₁-blocker analogue

References

  • Alpha-Adrenoceptor Antagonists (Alpha-Blockers) - CV Pharmacology.
  • Structure-activity Relationships in 1,4-benzodioxan-related Compounds. 4. Effect of Aryl and Alkyl Substituents at Position 3 on Alpha-Adrenoreceptor Blocking Activity - PubMed.
  • What are α-adrenergic receptor antagonists and how do they work? - Patsnap Synapse.
  • Alpha-Blockers - StatPearls - NCBI Bookshelf - NIH.
  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents | Journal of Medicinal Chemistry - ACS Publications.
  • Alpha-adrenergic antagonists Revision | Cholinergic/Adrenergic drugs - OnCourse AI.
  • Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition | Journal of Medicinal Chemistry - ACS Publications.
  • Alpha-1 blocker - Wikipedia. Available at: [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed.
  • Synthesis of a New Doxazosin‐Related Compound - ResearchGate. Available at: [Link]

  • General synthetic routes to quinazolinones | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pharmacological evaluation of prazosin- and doxazosin-related compounds with modified piperazine ring - PubMed. Available at: [Link]

  • Quinazoline based α1-adrenoreceptor antagonists with potent antiproliferative activity in human prostate cancer cell lines - PubMed. Available at: [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on .alpha.-adrenoreceptor blocking activity | Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II) - PubMed. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. Available at: [Link]

  • EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents.
  • Synthesis of Quinazoline and Quinazolinone Derivatives - IntechOpen. Available at: [Link]

  • Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II). | Sigma-Aldrich - SigmaAldrich.cn. Available at: [Link]

  • WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents.
  • PROCESS FOR THE PREPARATION OF DOXAZOSIN AND SALTS THEREOF - European Patent Office - EP 2421857 B1 - Googleapis.com. Available at: [Link]

  • REGIOSELECTIVE N-ACYLATION OF - ResearchGate. Available at: [Link]

  • A complete study of Doxazosin characterization - ResearchGate. Available at: [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitation of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride

Executive Overview 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (commonly referred to as 1,4-benzodioxan-6-amine hydrochloride) is a highly versatile heterocyclic building block. It is extensively utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (commonly referred to as 1,4-benzodioxan-6-amine hydrochloride) is a highly versatile heterocyclic building block. It is extensively utilized in the synthesis of novel therapeutics, including ULK1/2 inhibitors targeting KRAS-mutant cancers[1] and novel aza-podophyllotoxin derivatives for triple-negative breast cancer[2]. Due to its pharmacological significance and potential as a reactive intermediate, robust analytical methods are required to quantify this compound in both active pharmaceutical ingredients (APIs) and complex biological matrices (e.g., plasma)[3].

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed for the rigorous quantitation of this compound.

Physicochemical Properties & Analytical Strategy

To design an optimal mass spectrometry protocol, we must first analyze the fundamental properties of the target analyte.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValue
Chemical Name 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
CAS Number 22013-33-8 (Free Base)
Molecular Formula C8H9NO2 • HCl
Exact Mass (Free Base) 151.0633 Da
Monoisotopic Precursor [M+H]+ 152.1 m/z
Scientific Integrity & Experimental Causality (E-E-A-T)

As a Senior Application Scientist, I have structured this protocol around the specific physicochemical behaviors of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine:

  • Ionization Causality: The molecule possesses a primary aromatic amine attached to a benzodioxane ring[3]. This primary amine has a high proton affinity. Operating the Electrospray Ionization (ESI) source in positive mode ensures near-quantitative protonation, yielding an abundant [M+H]+ precursor ion at m/z 152.1.

  • Chromatographic Causality: Amines are notorious for secondary interactions with unendcapped silanols on silica-based columns, which leads to severe peak tailing. By utilizing a sterically protected, endcapped C18 stationary phase and heavily buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), the amine remains fully ionized, and silanol activity is suppressed. This guarantees a sharp, symmetrical peak essential for high signal-to-noise (S/N) quantitation.

  • Self-Validating System: To ensure the protocol is a self-validating system, a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 3,4-methylenedioxyaniline) must be spiked into every sample prior to extraction. This internal standard dynamically corrects for matrix-induced ion suppression and extraction losses, ensuring the calculated concentration is inherently verified against procedural variances.

Workflow & Pathway Visualizations

Pathway A Plasma Sample + Internal Standard B Protein Precipitation (3:1 Cold ACN) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer & Dilution C->D E UHPLC-MS/MS Injection D->E

Figure 1: Step-by-step sample preparation and analytical workflow for plasma matrix analysis.

Fragmentation Parent Precursor Ion [M+H]+ m/z 152.1 Frag1 Quantifier Ion m/z 135.1 (-NH3) Parent->Frag1 CID (CE: 15V) Frag2 Qualifier Ion m/z 124.1 (-C2H4) Parent->Frag2 CID (CE: 25V)

Figure 2: Collision-Induced Dissociation (CID) fragmentation pathway for MRM transition selection.

Detailed Step-by-Step Methodology

Reagent Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade water. Mix thoroughly and degas ultrasonically for 5 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Extraction Solvent: 100% LC-MS grade Acetonitrile, chilled to 4°C.

Calibration Standards Preparation
  • Accurately weigh 10.0 mg of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride reference standard.

  • Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL primary stock solution.

  • Serially dilute the stock with 50% Methanol in water to create working standards ranging from 1 ng/mL to 1000 ng/mL.

Biological Sample Extraction (Plasma Matrix)

Causality Note: A 3:1 ratio of cold Acetonitrile to plasma is employed. This specific ratio rapidly denatures binding proteins while maintaining a sufficient dielectric constant to keep the highly polar hydrochloride salt in solution, preventing co-precipitation and ensuring >85% recovery.

  • Aliquot 50 µL of the plasma sample into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Add 150 µL of cold Extraction Solvent (Acetonitrile) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete matrix disruption.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A. (Diluting the organic supernatant with aqueous mobile phase prevents solvent-effect peak distortion during injection).

UHPLC Chromatographic Conditions

Table 2: UHPLC Gradient Parameters Column: Sub-2 µm C18 (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm). Column Temperature: 40°C.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
3.000.401090
4.000.401090
4.100.40955
5.500.40955
MS/MS Acquisition Parameters

Operate the triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Ensure the desolvation gas temperature is set to 400°C to accommodate the 0.40 mL/min flow rate.

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
1,4-Benzodioxan-6-amine152.1135.15015Quantifier (Loss of NH3)
1,4-Benzodioxan-6-amine152.1124.15025Qualifier (Loss of C2H4)
Internal StandardIS-DependentIS-Dependent50OptimizedNormalization

References

  • 1,4-Benzodioxan-6-ylamine | CID 89148 . Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • ULK1/2 Inhibitors that Degrade ATG13 Effectively Target KRAS-Mutant Cancers . Source: bioRxiv. URL:[Link]

  • Novel Aza-podophyllotoxin Derivative Inhibits Growth of Triple-Negative Breast Cancer . Source: NIH / PubMed. URL:[Link]

Sources

Application

Application Note: High-Purity Crystallization of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride

Introduction & Mechanistic Rationale 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (commonly referred to as 1,4-benzodioxan-6-amine) is a highly versatile aniline-derived building block. It is a critical intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (commonly referred to as 1,4-benzodioxan-6-amine) is a highly versatile aniline-derived building block. It is a critical intermediate in the synthesis of complex pharmaceutical agents, including novel aza-podophyllotoxin derivatives targeting triple-negative breast cancer[1] and bioactive α-aminophosphonates with potent antioxidant properties[2].

Like many electron-rich aniline derivatives, the free base form of this compound is highly susceptible to atmospheric oxidation. Exposure to air and light leads to rapid discoloration (browning or blackening) driven by radical-mediated polymerization. Converting the free base to its hydrochloride (HCl) salt protonates the primary amine, effectively sequestering the nitrogen lone pair and drastically enhancing both chemical stability and shelf-life.

However, isolating the HCl salt with high polymorphic purity and an optimal Particle Size Distribution (PSD) requires precise thermodynamic control. Drawing on "bottom-up" process development strategies for amine hydrochlorides[3], this guide details a telescoped reactive anti-solvent crystallization protocol. By utilizing a miscible solvent/anti-solvent pairing (Ethanol/Ethyl Acetate), we manipulate the solubility curve to force high-yield precipitation while leveraging controlled cooling to reject organic impurities into the mother liquor[4].

Physicochemical Properties & Solubility Data

Solvent selection is the cornerstone of a successful crystallization process. The target compound, an amine hydrochloride, exhibits high solubility in polar, protic solvents and near-insolubility in aprotic, non-polar solvents. The table below summarizes the thermodynamic rationale behind the chosen solvent system.

Table 1: Solubility Profile and Solvent Functionality for 1,4-Benzodioxan-6-amine HCl

SolventTemp (°C)Est. Solubility (mg/mL)Mechanistic Role in Crystallization
Ethanol (EtOH) 60> 150Primary solvent; ensures complete dissolution during reactive salt formation.
Ethanol (EtOH) 25~ 85Retains unreacted free base and organic impurities in the mother liquor.
Ethyl Acetate (EtOAc) 25< 5Anti-solvent; drives supersaturation ( σ ) without inducing oiling out.
Heptane 25< 1Unsuitable; causes rapid crash-out, fine particle generation, and impurity entrapment.
Water 25> 300Unsuitable; excessive solubility leads to unacceptable yield loss.

(Data synthesized from empirical amine hydrochloride solubility trends and parallel crystallization screening techniques[3]).

Process Visualization

The following workflow illustrates the logical sequence of the reactive crystallization process. The sequence is specifically designed to prevent "oiling out" (liquid-liquid phase separation)—a common failure mode in amine salt formations—by ensuring crystallization occurs from a homogenous phase[4].

G A 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (Free Base) B Dissolution in Ethanol (Inert N2 Atmosphere) A->B C Acidification (Addition of HCl in EtOH) B->C D Supersaturation & Seeding (T = 45 °C) C->D E Anti-Solvent Addition (Ethyl Acetate) D->E F Controlled Cooling (0.2 °C/min to 5 °C) E->F G Filtration & Washing (Cold EtOAc) F->G H Vacuum Drying (High-Purity HCl Salt) G->H

Workflow for the reactive anti-solvent crystallization of 1,4-benzodioxan-6-amine HCl.

Experimental Protocol: Reactive Anti-Solvent Crystallization

System Self-Validation: This protocol incorporates internal visual and analytical checkpoints. If the solution does not clear at Step 4, the solvent volume must be adjusted. If spontaneous nucleation occurs before seeding (Step 5), the cooling profile is too aggressive and the system must be reset by reheating to the clear point.

Step 1: Preparation and Inerting

  • Charge a jacketed crystallizer with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine free base (1.0 eq).

  • Purge the headspace with Nitrogen ( N2​ ) for 15 minutes.

  • Causality: Physical exclusion of oxygen prevents the auto-oxidation of the electron-rich benzodioxane ring during the heating phases, ensuring the final salt remains pristine and white.

Step 2: Dissolution

  • Add absolute Ethanol (5 volumes relative to API weight).

  • Set the jacket temperature to 20 °C and agitate at 250 RPM until a homogenous solution is achieved.

Step 3: Reactive Salt Formation

  • Slowly dose 1.05 equivalents of anhydrous HCl in Ethanol (e.g., 2M solution) over 30 minutes.

  • Causality: A slow dosing rate prevents localized pH spikes and excessive exotherms. The acid-base reaction is highly exothermic; maintaining the internal temperature below 30 °C prevents thermal degradation. Telescoping the salt formation directly into crystallization minimizes the handling of the sensitive free base[4].

Step 4: Heating and Clarification

  • Heat the mixture to 60 °C to ensure the newly formed hydrochloride salt is fully dissolved (Clear Point).

  • Pass the solution through a 0.22 µm inline polishing filter into a pre-heated secondary vessel to remove any insoluble particulates or polymerized degradants.

Step 5: Seeding within the MSZW

  • Cool the solution linearly to 45 °C.

  • Introduce 1 wt% of pre-milled 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl seed crystals.

  • Causality: Seeding within the Metastable Zone Width (MSZW) intentionally bypasses primary nucleation. This forces the system to consume supersaturation via crystal growth on the existing seeds, preventing the formation of fine, difficult-to-filter particles and avoiding solvent inclusions within the crystal lattice.

Step 6: Anti-Solvent Addition

  • Hold the suspension at 45 °C for 30 minutes to allow the seed bed to age and stabilize.

  • Dose Ethyl Acetate (10 volumes) linearly over 2 hours.

  • Causality: Adding the anti-solvent after the seed bed is established ensures that the generated supersaturation is continuously depleted by the growing crystals, rather than triggering a sudden, uncontrolled crash-out that would trap impurities[3].

Step 7: Controlled Cooling & Isolation

  • Cool the suspension to 5 °C at a controlled rate of 0.2 °C/min.

  • Checkpoint: Sample the mother liquor and analyze via HPLC. The protocol is validated if the API concentration in the liquor is < 5 mg/mL (indicating >90% theoretical yield). Do not proceed to filtration until this metric is met.

  • Filter the suspension via a Nutsche filter or sintered glass funnel.

  • Wash the filter cake with 2 volumes of cold (5 °C) Ethyl Acetate to displace the impurity-laden ethanol mother liquor.

Step 8: Drying

  • Dry the product in a vacuum oven at 40 °C under reduced pressure (< 50 mbar) for 12 hours.

  • Causality: Excessive heat can cause thermal degradation or discoloration. Vacuum drying efficiently removes EtOAc and EtOH well below their atmospheric boiling points, protecting the integrity of the final API-grade salt.

Analytical Validation

To confirm the success of the crystallization, the following orthogonal assays must be performed on the dried powder:

  • HPLC-UV: Confirm chemical purity is ≥ 99.5% (Area %).

  • Karl Fischer Titration: Ensure water content is < 0.5% w/w, as residual moisture can compromise the long-term stability of the HCl salt.

  • X-Ray Powder Diffraction (XRPD): Compare against a reference diffractogram to ensure the correct polymorph was isolated and no amorphous halos (indicative of poor crystallinity) are present.

References
  • [1] Novel Aza-podophyllotoxin Derivative Inhibits Growth of Triple-Negative Breast Cancer. National Institutes of Health (NIH) / ACS Omega. 1

  • [3] Qiu, J., et al. (2020). A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes. Organic Process Research & Development.

  • [4] Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade. (2024). Organic Process Research & Development.

  • [2] SnCl2-catalyzed Kabachnik–Fields synthesis of α-aminophosphonates with potent antioxidant activity. (2025). ResearchGate. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-amine Hydrochloride

Technical Support Center: Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine Hydrochloride Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 2,3-dihydrobenzo[b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine Hydrochloride

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and solutions to common challenges encountered during this multi-step synthesis. Our goal is to help you improve your synthesis yield, purity, and overall process efficiency.

The synthesis is typically a three-stage process: (1) Electrophilic nitration of the starting material, 1,4-benzodioxan; (2) Reduction of the resulting 6-nitro-1,4-benzodioxan to the corresponding amine; and (3) Formation of the hydrochloride salt. This guide is structured to address specific issues you might face at each of these critical stages.

Overall Synthetic Workflow

Below is a diagram illustrating the complete synthetic pathway, including key intermediates and potential areas for troubleshooting.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 1,4-Benzodioxan B 6-Nitro-1,4-benzodioxan A->B HNO₃ / H₂SO₄ P1 Troubleshooting: - Isomer Formation - Dinitration - Low Yield B->P1 C 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (Free Base) B->C Reducing Agent (e.g., H₂/Pd-C) P2 Troubleshooting: - Incomplete Reaction - Catalyst Poisoning - Difficult Workup C->P2 D 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl (Final Product) C->D HCl P3 Troubleshooting: - Product Oiling Out - Purity Issues - Poor Crystallization D->P3

Caption: Synthetic pathway for 2,3-dihydrobenzo[b][1][2]dioxin-6-amine HCl.

Troubleshooting Guide & FAQs

This section is organized by synthetic stage in a question-and-answer format to directly address common problems.

Part 1: The Nitration of 1,4-Benzodioxan

This electrophilic aromatic substitution is the critical first step. The ether groups of the dioxane ring are activating and ortho-, para-directing. The para-position (C6) is sterically more accessible, making 6-nitro-1,4-benzodioxan the major product. However, poor control can lead to significant side products.[3]

Question: My nitration reaction is giving a very low yield of the desired 6-nitro product. What is going wrong?

Answer: Low yield in this step is typically traced back to three primary causes: suboptimal temperature control, incorrect reagent ratios, or isomer formation.

  • Possible Cause 1: Suboptimal Reaction Temperature.

    • Explanation: The nitration of activated aromatic rings is highly exothermic. If the temperature rises uncontrollably, you risk dinitration and oxidative side reactions, which decompose the starting material and product, leading to tar formation.[4][5] Conversely, if the temperature is too low, the reaction rate may be too slow for a complete reaction in a practical timeframe.

    • Solution: Maintain strict temperature control. The reaction should be performed in an ice bath, ensuring the internal temperature is maintained between 0-10 °C during the addition of the nitrating mixture. After addition, allow the reaction to slowly warm to room temperature.

  • Possible Cause 2: Formation of Isomers and Dinitro Byproducts.

    • Explanation: While the 6-position is favored, some nitration can occur at the 5-position. More significantly, if conditions are too harsh (excess nitrating agent, high temperature), a second nitro group can be added to the ring, typically at the 8-position.[6]

    • Solution: Use a precise amount of the nitrating agent (typically a slight excess, ~1.1 equivalents of nitric acid). The nitric acid should be added dropwise to the solution of 1,4-benzodioxan in sulfuric acid to prevent localized areas of high concentration.

Optimized Protocol for Nitration

This protocol is designed to maximize the yield of the 6-nitro isomer.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,4-benzodioxan (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the benzodioxan) while maintaining the internal temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping it cool.

  • Reaction: Add the nitrating mixture dropwise to the benzodioxan solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol to yield pure 6-nitro-1,4-benzodioxan.

Part 2: Reduction of 6-Nitro-1,4-benzodioxan

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation. The choice of reducing agent is critical and depends on available equipment, scale, and the presence of other functional groups (though none are sensitive in this specific intermediate).

Question: My nitro group reduction is incomplete or stalls. How can I drive it to completion?

Answer: This is a frequent challenge in nitro reductions. The cause often lies with the catalyst or the reaction conditions.

  • Possible Cause 1: Catalyst Deactivation or Poisoning.

    • Explanation: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel are highly susceptible to poisoning.[7] Impurities in your 6-nitro-1,4-benzodioxan intermediate (e.g., residual sulfur compounds from starting materials) or in the solvent can irreversibly bind to the catalyst's active sites, halting the reaction. The catalyst may also simply be old or have been handled improperly, leading to low intrinsic activity.

    • Solution:

      • Ensure Purity: Use highly purified 6-nitro-1,4-benzodioxan. If you suspect impurities, consider passing a solution of the starting material through a small plug of silica gel before the reaction.

      • Use Fresh Catalyst: Always use a fresh, high-quality catalyst. For Pd/C, it is often sold as a paste with water; ensure it is handled correctly to prevent deactivation.

      • Increase Catalyst Loading: If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues.

  • Possible Cause 2: Inadequate Hydrogen Pressure or Transfer.

    • Explanation: For catalytic hydrogenations, the reaction rate is dependent on the efficient transfer of hydrogen gas to the catalyst surface. If you are using a balloon of H₂, the pressure may be insufficient. With transfer hydrogenation (using a hydrogen donor like ammonium formate or hydrazine), the donor may be decomposing or added too slowly.[8]

    • Solution:

      • Atmospheric Pressure: Ensure good agitation to maximize gas-liquid surface area. Purge the reaction vessel thoroughly with hydrogen before starting.

      • Parr Shaker: For best results and scalability, use a Parr hydrogenation apparatus where you can apply a positive pressure of H₂ (e.g., 40-50 psi). This significantly increases the rate of reaction.

      • Transfer Hydrogenation: If using a hydrogen donor, ensure it is added correctly and that the temperature is optimal for its decomposition to provide hydrogen.

Question: Which reducing agent is best for this transformation?

Answer: The "best" method depends on your laboratory's capabilities and desired scale. Here is a comparison of the most common methods.

Method Reagents & Conditions Typical Yield Advantages Disadvantages & Considerations
Catalytic Hydrogenation H₂ (1-4 atm), 5-10% Pd/C, in EtOH or MeOH, RT>90%High yield, very clean reaction, simple workup (filtration).[9]Requires hydrogenation equipment. Catalyst is expensive and can be pyrophoric. Susceptible to poisoning.[7]
Transfer Hydrogenation Ammonium formate or Hydrazine, Pd/C, in MeOH, reflux85-95%Avoids use of hydrogen gas cylinders. Good for small scale.[8]Can have more byproducts than direct hydrogenation. Hydrazine is highly toxic.
Metal/Acid Reduction Fe powder, NH₄Cl in EtOH/H₂O, reflux80-90%Inexpensive, robust, and insensitive to most functional groups.[9]Workup can be messy due to iron salts. Requires filtration of fine iron particles. Stoichiometric waste.
Tin(II) Chloride Reduction SnCl₂·2H₂O, in conc. HCl or EtOH, reflux80-90%Mild conditions, good for substrates with acid-sensitive groups.Workup is often difficult due to the formation of tin salts that can be hard to remove.[7] Stoichiometric tin waste is environmentally unfriendly.

For producing high-purity material efficiently, catalytic hydrogenation with H₂/Pd-C is generally the preferred industrial and laboratory method.

Detailed Protocol for Catalytic Hydrogenation
  • Setup: To a hydrogenation vessel (e.g., a Parr bottle), add 6-nitro-1,4-benzodioxan (1.0 eq) and a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10% by weight of the nitro compound) to the mixture. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Seal the vessel, evacuate the air and replace with nitrogen, then evacuate and replace with hydrogen. Repeat the hydrogen purge 2-3 times. Pressurize the vessel with hydrogen gas to 40-50 psi.

  • Reaction: Agitate the mixture vigorously at room temperature. The reaction is exothermic and may warm slightly. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Workup: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,3-dihydrobenzo[b][1][2]dioxin-6-amine as an oil or low-melting solid.[1][10] This product is often pure enough for the next step without further purification.

Part 3: Hydrochloride Salt Formation

Converting the free amine to its hydrochloride salt is crucial for improving its stability, handling, and solubility properties. This is typically a straightforward acid-base reaction but requires care to achieve good crystallinity.

Question: When I add HCl to my amine, it oils out or forms a sticky solid instead of a crystalline powder. How can I fix this?

Answer: This is a common crystallization problem, usually caused by impurities, incorrect solvent choice, or the rate of salt formation.

  • Possible Cause 1: Impurities in the Amine Free Base.

    • Explanation: Even small amounts of residual starting material, intermediates from the reduction, or solvent can inhibit crystallization and cause the product to "oil out."

    • Solution: Ensure the amine free base is as pure as possible. If the crude product from the reduction step is not clean (as determined by TLC or ¹H NMR), consider a quick purification by column chromatography or distillation before salt formation.

  • Possible Cause 2: Suboptimal Solvent System.

    • Explanation: The ideal solvent system should dissolve the free amine but have low solubility for the resulting hydrochloride salt. If the salt is too soluble, it won't precipitate. If it's completely insoluble, it may crash out as an amorphous solid rather than forming crystals.

    • Solution: Diethyl ether is a common choice. Dissolve the amine in a minimal amount of a good solvent like isopropanol (IPA) or ethanol, and then add this solution to a larger volume of a poor solvent (anti-solvent) like diethyl ether or hexanes. Then, add the HCl. Alternatively, dissolve the amine directly in a solvent like ethyl acetate or isopropanol.

  • Possible Cause 3: Rate of pH Change.

    • Explanation: Adding concentrated aqueous HCl or adding gaseous HCl too quickly causes a rapid, localized pH drop, forcing the product to crash out of solution amorphously.

    • Solution: Use a solution of HCl in a non-aqueous solvent, such as 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane. Add this solution slowly with vigorous stirring to the amine solution. This allows for controlled precipitation and encourages the formation of well-defined crystals. If the product still oils out, try cooling the solution and scratching the inside of the flask with a glass rod to induce crystallization.

Recommended Protocol for Hydrochloride Salt Formation
  • Preparation: Dissolve the purified 2,3-dihydrobenzo[b][1][2]dioxin-6-amine (1.0 eq) in a suitable solvent (e.g., ethyl acetate or isopropanol, approx. 10-20 volumes).

  • Acidification: While stirring vigorously at room temperature, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, 1.05 eq) dropwise.

  • Crystallization: A white precipitate should form upon addition. After the addition is complete, continue stirring the slurry for 1-2 hours at room temperature, then cool in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the anti-solvent used.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvents. The final product should be a stable, crystalline solid.[11]

References
  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Retrieved from [Link]

  • Rehman, A., et al. (2017). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 53(4). Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Retrieved from [Link]

  • PubMed. (2025). Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. Retrieved from [Link]

  • SciELO. (2017). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]

  • MDPI. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE | CAS 22013-33-8. Retrieved from [Link]

  • RSC Publishing. (2021). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Retrieved from [Link]

  • Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ResearchGate. (2015). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. Retrieved from [Link]

  • Chemsrc. (2025). 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

  • Reddit. (2023). my nitro refuses to be reduced. Retrieved from [Link]

  • ResearchGate. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Retrieved from [Link]

  • PubMed. (2014). Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1][2]dioxin- and indolealkylamine derivatives as potential antidepressants. Retrieved from [Link]

  • Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Google Patents. (1967). Process for the purification of amines.

Sources

Optimization

troubleshooting common impurities in 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hcl reactions

Technical Support Center: 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine HCl Reactions Welcome to the technical support guide for the synthesis and purification of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine and its hydrochloride s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine HCl Reactions

Welcome to the technical support guide for the synthesis and purification of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine and its hydrochloride salt. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the root causes of impurity formation and provide validated, actionable solutions to enhance yield, purity, and process robustness.

The primary synthetic route to 2,3-dihydrobenzo[b][1][2]dioxin-6-amine involves the reduction of the corresponding nitro precursor, 6-nitro-1,4-benzodioxane. While seemingly straightforward, this transformation is fraught with potential side reactions and purification hurdles. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

General Synthetic Workflow

The overall process can be visualized as a two-step sequence: reduction of the nitro intermediate followed by conversion to the hydrochloride salt for improved stability and handling.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation A 6-Nitro-1,4-benzodioxane B 2,3-Dihydrobenzo[b][1,4] dioxin-6-amine (Free Base) A->B H₂/Pd/C or Fe/HCl C 2,3-Dihydrobenzo[b][1,4] dioxin-6-amine HCl B->C Anhydrous HCl

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the most common impurities I should expect, and where do they come from?

A1: Impurity profiling is critical for process control. The majority of impurities arise from the nitro reduction step. Understanding their origin is the first step toward mitigation.

The reduction of a nitroarene to an aniline proceeds through several intermediates. Incomplete reactions or side reactions involving these intermediates are the primary source of process-related impurities.[3]

Impurity ClassCommon ExamplesOriginAnalytical Signature (LC-MS)
Incomplete Reduction 6-Nitroso-1,4-benzodioxanePartial reduction of the nitro group.[M+H]⁺ = 166.05
N-(1,4-benzodioxan-6-yl)hydroxylaminePartial reduction of the nitro group.[M+H]⁺ = 168.06
Condensation Byproducts Azo- and Azoxy-dimersCondensation of nitroso and hydroxylamine intermediates. Often intensely colored.[4][M+H]⁺ > 300
Unreacted Starting Material 6-Nitro-1,4-benzodioxaneIncomplete reaction conversion.[M+H]⁺ = 182.04
Catalyst-Related Dehalogenated byproductsIf using halogenated precursors, reductive dehalogenation can occur with catalysts like Pd/C.[5]Varies based on substrate
Degradation Products Oxidation byproductsThe aniline product is susceptible to air oxidation, forming colored impurities.Varies, often polymeric
Q2: My catalytic hydrogenation of 6-nitro-1,4-benzodioxane is slow, stalls, or gives a poor yield. What's going wrong?

A2: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a common and clean method for nitro reduction, but its efficiency is highly dependent on several factors.[5]

Root Cause Analysis & Solutions:
  • Catalyst Deactivation (Poisoning): This is the most frequent issue. Heterogeneous catalysts like Pd/C are sensitive to "poisons" that irreversibly bind to the active sites.

    • Cause: Trace amounts of sulfur-containing compounds (e.g., from starting materials or solvents) are notorious catalyst poisons.[6] Other functionalities can also inhibit the catalyst.

    • Solution:

      • Use High-Purity Materials: Ensure starting materials and solvents are free from sulfur.

      • Increase Catalyst Loading: A higher catalyst load (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning.

      • Test Catalyst Quality: Not all commercial catalysts perform equally. It is advisable to screen catalysts from different vendors.[7]

  • Poor Mass Transfer of Hydrogen: The reaction occurs at the three-phase interface (solid catalyst, liquid substrate solution, gaseous hydrogen). Inefficient mixing starves the catalyst of hydrogen.

    • Cause: Inadequate agitation (stirring speed) or poor reactor geometry.

    • Solution:

      • Increase the stirring rate to create a vortex that draws gas into the liquid phase.

      • Ensure the solvent adequately dissolves the starting material. Methanol, ethanol, or ethyl acetate are common choices.

  • Suboptimal Reaction Conditions:

    • Cause: Hydrogen pressure or reaction temperature may be too low.

    • Solution: While many nitro reductions proceed at atmospheric pressure, some may require elevated pressure (e.g., 50-100 psi) to increase the rate. Gently warming the reaction (e.g., to 40-50 °C) can also improve kinetics, but be cautious of potential side reactions.

Validated Protocol: Catalytic Hydrogenation
  • To a suitable hydrogenation vessel, add 6-nitro-1,4-benzodioxane (1.0 eq).

  • Add a suitable solvent (e.g., methanol, 10-20 mL per gram of substrate).

  • Carefully add 10% Palladium on Carbon (5-10 wt% of the substrate).

  • Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS by carefully depressurizing and taking a sample.

  • Upon completion, purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Q3: My isolated product is yellow, brown, or even dark red. How do I prevent this and clean it up?

A3: The appearance of color is a classic indicator of specific impurities, primarily azo/azoxy compounds and product oxidation.

Impurity Formation Pathway

The pathway below illustrates how incomplete reduction can lead to colored condensation byproducts. The key is to drive the reaction completely to the desired amine to prevent the buildup of reactive intermediates.

G A Nitro (Ar-NO₂) B Nitroso (Ar-NO) A->B +2e⁻, +2H⁺ C Hydroxylamine (Ar-NHOH) B->C +2e⁻, +2H⁺ E Azoxy/Azo Impurities (Ar-N=N(O)-Ar / Ar-N=N-Ar) B->E Condensation D Amine (Ar-NH₂) C->D +2e⁻, +2H⁺ C->E Condensation

Caption: Reduction pathway and formation of colored byproducts.

Mitigation & Purification Strategies:
  • Preventing Azo/Azoxy Formation:

    • Ensure Complete Reduction: The most effective strategy is prevention. Ensure the reaction goes to completion by extending the reaction time, increasing catalyst load, or optimizing conditions as described in Q2.

    • Additive Control: In some industrial processes, catalytic amounts of vanadium compounds are added. These additives prevent the accumulation of hydroxylamine intermediates, thereby suppressing the formation of azo and azoxy compounds.[4]

  • Preventing Air Oxidation:

    • Inert Atmosphere: The purified free amine can be sensitive to air. Handle it under an inert atmosphere (nitrogen or argon) whenever possible.

    • Prompt Salt Formation: The most practical solution is to convert the free base to its hydrochloride salt immediately after isolation and initial purification. The salt is significantly more stable to air oxidation.

  • Purification of Colored Product:

    • Recrystallization: This is often the most effective method. Choose a solvent system where the desired amine salt has good solubility at high temperatures and poor solubility at low temperatures. Isopropanol/diethyl ether or ethanol/ethyl acetate are common systems.

    • Activated Carbon Treatment (Charcoal): If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution before filtration. The carbon adsorbs many large, colored, planar molecules like azo dyes. Use sparingly, as it can also adsorb your product.

    • Column Chromatography: For difficult separations, chromatography of the free base on silica gel can be performed before salt formation.

Q4: I am using a metal/acid reduction (e.g., Fe/HCl). What are the critical parameters for success?

A4: Metal/acid reductions are robust and cost-effective but require careful control of stoichiometry and work-up.[8]

Key Parameters & Solutions:
  • Metal Activation & Stoichiometry:

    • Cause: The surface of the metal powder can be oxidized, reducing its reactivity.

    • Solution: Use fine, high-surface-area metal powder. For iron, a brief pre-wash with dilute HCl can activate the surface. Ensure a sufficient molar excess of the metal (typically 3-5 equivalents) and acid is used.

  • Exotherm Control:

    • Cause: These reactions are often highly exothermic. An uncontrolled temperature rise can lead to side reactions.

    • Solution: Add the metal portion-wise to the acidic solution of the nitro compound. Use an ice bath to maintain the desired temperature (e.g., 20-40 °C).

  • Work-up Challenges:

    • Cause: After the reaction, the mixture is acidic. Neutralization precipitates large volumes of metal hydroxides (e.g., Fe(OH)₂/Fe(OH)₃), which can trap the product and make extraction difficult.

    • Solution:

      • After the reaction is complete, filter the hot reaction mixture to remove excess iron.

      • Carefully basify the filtrate with a base like sodium carbonate or aqueous ammonia to a pH > 9.

      • The resulting metal hydroxide slurry should be thoroughly filtered. The filter cake must be washed extensively with an organic solvent (e.g., ethyl acetate, DCM) to recover all the product.

Q5: The formation of the hydrochloride salt is giving me an oil or a sticky solid instead of a clean, crystalline powder. What should I do?

A5: This is a common crystallization problem, usually related to solvent choice or the purity of the free base.

Troubleshooting Salt Formation:
  • Purity of the Free Base:

    • Cause: Impurities can act as "crystallization inhibitors," preventing the formation of an ordered crystal lattice and resulting in an oil.

    • Solution: The free base must be as pure as possible before attempting salt formation. If necessary, perform a quick filtration through a plug of silica gel or a full column chromatography purification on the crude free base.

  • Solvent and Reagent Choice:

    • Cause: The presence of even small amounts of water can lead to the formation of a hydrate or prevent crystallization. Using aqueous HCl is a common mistake.

    • Solution:

      • Use an anhydrous solvent . Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O).

      • Use anhydrous HCl . This is commercially available as a solution in a solvent like dioxane, isopropanol, or diethyl ether. Alternatively, HCl gas can be bubbled through an anhydrous solution of the free base.

Validated Protocol: HCl Salt Formation
  • Ensure the purified 2,3-dihydrobenzo[b][1][2]dioxin-6-amine (free base) is dry and dissolved in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or ethyl acetate).

  • While stirring, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise.

  • A precipitate should begin to form. Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the slurry with a wet pH strip to ensure it is acidic.

  • Stir the resulting slurry for 30-60 minutes at room temperature (or cooled in an ice bath) to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

  • Dry the solid under vacuum to obtain the final hydrochloride salt.

References
  • Smolecule. (2024). 2-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine. Available at:

  • Talele, T. T., et al. (2017). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules. Available at:

  • BenchChem. (2025). troubleshooting low yield in malonic ester synthesis using ammonium salt.
  • BenchChem. (n.d.). Amine plant troubleshooting and optimization for chemical synthesis.
  • CymitQuimica. (n.d.). 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine. Available at:

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.
  • ChemScene. (n.d.). 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-amine. Available at:

  • Setamdideh, D., & Karimi, Z. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous. Asian Journal of Chemistry.
  • Patil, S. (2015). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Pace, V., & Holzer, W. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Daugs, E. D. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals.
  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). Google Patents.
  • Stiuf, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules.
  • Kolos, N. N., et al. (2023). Multi-faceted Commercially Sourced Pd-Supported Reduction: A View from Practical Experience. Journal of Organic and Pharmaceutical Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 2,3-Dihydrobenzo[b]dioxin-6-amine Hydrochloride Crystallization

Technical Support Center: Optimizing Solvent Selection for 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine Hydrochloride Crystallization Introduction: The Critical Role of Crystallization Welcome to the technical support center...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent Selection for 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine Hydrochloride Crystallization

Introduction: The Critical Role of Crystallization

Welcome to the technical support center for the crystallization of 2,3-dihydrobenzo[b][1]dioxin-6-amine hydrochloride. As a crucial Active Pharmaceutical Ingredient (API) intermediate, achieving a robust, scalable, and reproducible crystallization process is paramount for ensuring high purity, desirable crystal morphology, and consistent bulk density. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during the crystallization of this specific amine salt.

The hydrochloride salt form of this amine significantly alters its physicochemical properties compared to the freebase, primarily increasing its polarity and potential for aqueous solubility.[2][3][4][5] This guide will provide both foundational principles and practical, field-tested advice to optimize your crystallization outcomes.

Fundamentals of Solvent Selection for Amine Hydrochloride Salts

The primary goal of crystallization is to create a state of supersaturation under controlled conditions, allowing the API to selectively precipitate from the solution, leaving impurities behind. The choice of solvent or solvent system is the most critical factor influencing this process.[6][7]

  • Solubility Profile: The ideal solvent should exhibit high solubility for 2,3-dihydrobenzo[b][1]dioxin-6-amine hydrochloride at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This "steep" solubility curve is essential for achieving high yields via cooling crystallization.

  • Anti-Solvent Strategy: A common and highly effective technique is anti-solvent crystallization.[1][8][9] This involves dissolving the compound in a "good" solvent (high solubility) and then introducing a miscible "anti-solvent" (low solubility) to induce supersaturation and precipitation. For a polar hydrochloride salt, a typical pair might be a polar protic solvent (like methanol or ethanol) and a less polar or non-polar anti-solvent (like ethyl acetate, heptane, or toluene).

  • Polymorphism: Be aware that different solvents and crystallization conditions can lead to different crystalline forms, or polymorphs.[10][11] Each polymorph can have unique properties, including solubility, stability, and bioavailability.[11] It is crucial to characterize the resulting solid form using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency.[10][12]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, practical problems you may encounter during your experiments.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?

Answer: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid oil rather than a solid crystal.[13][14] This is often due to very high supersaturation, the presence of impurities that depress the melting point, or cooling the solution to a temperature above the compound's melting point in that specific solvent environment.[13][15] An oil is undesirable as it tends to trap impurities and rarely solidifies into a pure, well-defined crystalline form.[15][16]

Solutions:

  • Reduce Supersaturation Rate: The most common cause is generating supersaturation too quickly.

    • Slower Cooling: Decrease the cooling rate. Instead of crash-cooling in an ice bath, allow the solution to cool slowly to room temperature, then gradually cool further. Slower cooling provides more time for molecules to orient correctly into a crystal lattice.[17][18]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and slowly, ideally at the elevated temperature where the API is still fully dissolved, and maintain good agitation.

  • Increase Dilution: The solution may be too concentrated.[15] Return the mixture to the heat, add more of the primary "good" solvent to fully redissolve the oil, and then re-attempt the crystallization.[13]

  • Introduce Seed Crystals: Seeding is a powerful technique to bypass the kinetic barrier of primary nucleation.[7][12] Add a small amount of previously isolated, pure crystals of 2,3-dihydrobenzo[b][1]dioxin-6-amine hydrochloride once the solution is slightly supersaturated. This provides a template for crystal growth to occur, often preventing oiling out.[16]

  • Change Solvent System: The solvent system itself may be prone to oiling out. Experiment with different anti-solvents or solvent mixtures.[12][16] Sometimes, moving to a single-solvent system with a steep temperature-solubility profile is a better option.

Q2: I'm getting very fine needles that are difficult to filter and dry. How can I obtain larger, more equant crystals?

Answer: Crystal morphology (shape and size) is governed by the kinetics of nucleation versus crystal growth. Fine needles often result from rapid nucleation, where many small crystals form simultaneously, leaving little solute for subsequent growth.

Solutions:

  • Minimize Supersaturation: High supersaturation favors nucleation over growth. All the strategies to reduce the rate of supersaturation mentioned in Q1 (slower cooling, slower anti-solvent addition) will help promote the growth of larger crystals.[19][20]

  • Optimize Agitation: Stirring speed can influence crystal size. Very high agitation rates can sometimes lead to smaller crystals due to increased secondary nucleation (crystal breakage creating new nucleation sites). Conversely, insufficient agitation can lead to poor heat and mass transfer. Experiment with a moderate, controlled agitation rate (e.g., 90-120 rpm) to find the optimal balance.[19][20]

  • Implement a Seeding Strategy: Seeding not only prevents oiling out but is a key tool for controlling crystal size. By providing a known number of nucleation sites, you can direct the supersaturation towards the growth of those seeds rather than the formation of new, fine particles.[20]

  • Consider Ostwald Ripening (Aging): After the initial crystallization, hold the slurry at a constant temperature (or cycle the temperature slightly) for several hours with gentle agitation. During this "aging" process, smaller, higher-energy particles may redissolve and deposit onto larger, more stable crystals, leading to an overall increase in average particle size.

Q3: My yield is very low. What strategies can I use to improve it?

Answer: Low yield is typically a result of either incomplete precipitation (high residual solubility in the mother liquor) or mechanical losses during isolation.

Solutions:

  • Optimize the Solvent/Anti-Solvent Ratio: If using an anti-solvent, you may need to add a larger volume to sufficiently decrease the solubility of the hydrochloride salt. Perform small-scale experiments to determine the optimal ratio that maximizes precipitation without causing the product to oil out.

  • Lower the Final Crystallization Temperature: The solubility of your compound decreases as the temperature drops. Ensure you are cooling the mixture to a sufficiently low temperature (e.g., 0-5 °C) and holding it there long enough for equilibrium to be reached before filtration.

  • Select a Better Anti-Solvent: The ideal anti-solvent is one in which your compound is virtually insoluble. Consider switching to a more non-polar anti-solvent. For example, if you are using ethanol/ethyl acetate, switching to ethanol/heptane will likely decrease the final solubility of your polar salt significantly.

  • Use a Solvent Mixture: Sometimes, using binary or even ternary solvent mixtures can enhance solubility at high temperatures while minimizing it at low temperatures, leading to a higher crystal yield compared to single-solvent systems.[21][22]

  • Minimize Transfer Losses: Ensure all product is quantitatively transferred during filtration and washing. Use a small amount of the cold mother liquor or the anti-solvent to rinse the crystallization vessel and transfer the remaining solids to the filter.

Q4: I suspect I have a polymorphism issue. How can I screen for and control different crystal forms?

Answer: Polymorphism is a common phenomenon for APIs and their salts.[11] Identifying and controlling the desired, most stable form is a regulatory requirement and crucial for process consistency.

Solutions:

  • Systematic Solvent Screening: The most direct way to discover polymorphs is to perform a broad crystallization screen. This can be done efficiently using high-throughput screening (HTS) methods in 96-well plates.[23] Crystallize the compound from a wide variety of solvents with different polarities and chemical functionalities (e.g., alcohols, ketones, esters, ethers, aromatic hydrocarbons, water).[10]

  • Vary Crystallization Methods: For a given solvent, vary the crystallization technique. Compare the results from:

    • Slow cooling

    • Fast cooling (crash crystallization)

    • Anti-solvent addition[10]

    • Slow evaporation

    • Slurry experiments (stirring the solid in a solvent where it is sparingly soluble for an extended period)

  • Characterize, Characterize, Characterize: Analyze the solid from each experiment using XRPD as the primary tool for identifying different crystal lattices.[12] Use DSC to identify different melting points, and TGA to check for solvates or hydrates.

  • Control the Process: Once you have identified the desired polymorph, lock in the specific conditions (solvent system, temperature profile, agitation rate, seeding protocol) that reliably produce it.[10] The key to polymorphic control is consistency in your experimental parameters.

Experimental Protocols

Protocol 1: High-Throughput Solvent Solubility Screening

This protocol allows for the rapid, small-scale assessment of suitable solvents for crystallization.

Materials:

  • 2,3-dihydrobenzo[b][1]dioxin-6-amine hydrochloride

  • Array of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran, Toluene, Heptane, Water)

  • 96-well plate with sealing mat

  • Automated liquid handler or multichannel pipette

  • Plate shaker with heating/cooling capabilities

  • Microscope or imaging system

Procedure:

  • Dispense a fixed amount of the API (e.g., 5 mg) into each well of the 96-well plate.[23]

  • Add a fixed volume (e.g., 200 µL) of a different solvent to each well.

  • Seal the plate and begin shaking at a controlled temperature (e.g., 25 °C).

  • Observe and record which solvents result in complete dissolution, partial dissolution, or no dissolution.

  • For wells with complete dissolution, transfer the plate to a cooling block (e.g., 5 °C) and observe for crystal formation.

  • For wells with partial or no dissolution, transfer the plate to a heating block and incrementally increase the temperature (e.g., to 40 °C, then 60 °C), observing for complete dissolution at each stage.[23]

  • Once dissolved at a higher temperature, slowly cool the plate back to 5 °C and observe for crystallization.

  • Identify "good" solvents as those that dissolve the API at elevated temperatures but yield solid upon cooling.

Protocol 2: General Anti-Solvent Crystallization Procedure

This is a starting-point protocol that should be optimized for your specific needs.

Materials:

  • 2,3-dihydrobenzo[b][1]dioxin-6-amine hydrochloride

  • "Good" solvent (e.g., Methanol)

  • "Anti-solvent" (e.g., Ethyl Acetate)

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Addition funnel or syringe pump

  • Filtration apparatus (Büchner funnel or similar)

Procedure:

  • Charge the reaction vessel with the crude API.

  • Add the minimum amount of warm (e.g., 40-50 °C) methanol required to achieve complete dissolution with stirring.

  • Set the desired final crystallization temperature on the vessel jacket (e.g., 20 °C).

  • Begin adding the ethyl acetate anti-solvent slowly via the addition funnel over 30-60 minutes. Monitor the solution for the first sign of turbidity (cloudiness), which indicates the onset of nucleation.

  • Optional but Recommended: Once turbidity is observed, add seed crystals (1-2% w/w) of the desired polymorph.

  • Continue the slow addition of the anti-solvent.

  • Once the addition is complete, allow the resulting slurry to stir at the set temperature for at least 1-2 hours to allow for complete precipitation.

  • Cool the slurry further to 0-5 °C and hold for another hour.

  • Isolate the solid product by filtration.

  • Wash the filter cake with a small amount of a cold mixture of the solvent/anti-solvent (or pure cold anti-solvent).

  • Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analyze the final product for purity (HPLC), identity (NMR), and crystalline form (XRPD).

Visualizations & Diagrams

SolventSelectionWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_characterization Phase 3: Characterization & Control Screening High-Throughput Solubility Screen GoodSolvents Identify 'Good' Solvents (High T Sol., Low T Insol.) Screening->GoodSolvents AntiSolvents Identify 'Anti-Solvents' (Miscible, Very Low Sol.) Screening->AntiSolvents Optimization Optimize Key Parameters (Temp, Ratio, Rate) GoodSolvents->Optimization AntiSolvents->Optimization Morphology Control Crystal Size & Shape Optimization->Morphology Yield Maximize Yield Optimization->Yield Polymorph Polymorph Screen (XRPD, DSC) Morphology->Polymorph Yield->Polymorph Control Define & Lock Process Parameters Polymorph->Control Final Robust Crystallization Process Control->Final

Caption: Workflow for systematic solvent selection and crystallization process development.

SupersaturationZones cluster_0 Thermodynamic Zones of Crystallization A B A->B Solubility Curve (Equilibrium) C B->C Metastable Zone (Growth Dominates) D C->D Labile Zone (Spontaneous Nucleation) Undersaturated Undersaturated Region Metastable Metastable Region Labile Labile Region Concentration Solute Concentration →

Sources

Optimization

Technical Support Center: Purification of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride Batches

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with electron-rich aniline derivatives presents unique chemical handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with electron-rich aniline derivatives presents unique chemical handling challenges. 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (also known as 1,4-benzodioxan-6-amine hydrochloride) is a critical building block in medicinal chemistry. However, due to the electron-donating nature of its ethylenedioxy ring, this compound is highly susceptible to aerial oxidation, hygroscopicity, and crystallization difficulties.

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot, purify, and recover degraded batches effectively.

I. Physicochemical Profiling

Understanding the baseline properties of the compound is the first step in designing a self-validating purification system.

  • Free Base (CAS 22013-33-8): A low-melting solid or viscous liquid (mp 29–31 °C) with a density of 1.231 g/mL. It is highly soluble in organic solvents like diethyl ether, ethyl acetate, and dichloromethane, but poorly soluble in water[1].

  • Hydrochloride Salt (CAS 1134690-09-7): A crystalline solid. It is soluble in water, methanol, and hot isopropanol, but completely insoluble in non-polar organic solvents like diethyl ether.

II. Core Purification Workflows

Do not attempt to directly recrystallize a batch that has turned severely dark brown or black. Polymeric degradants will co-crystallize or depress the melting point, causing the batch to "oil out." Select your protocol based on the degradation level of your crude material.

Protocol A: Acid-Base Extraction & Salt Reformation (For Heavily Degraded Batches)

Causality: This is the "Gold Standard" recovery method. By converting the salt back to its free base, you alter its solubility paradigm. The free base partitions into an organic phase, leaving polar impurities and inorganic salts in the aqueous phase. Subsequent carbon filtration removes high-molecular-weight polymeric benzoquinone imines before the pristine salt is reformed[2].

  • Free-Basing: Suspend the crude, dark hydrochloride salt in distilled water (approx. 10 mL/g). Slowly add 1 M aqueous NaOH or saturated Na2​CO3​ while stirring until the aqueous phase reaches a pH > 10. The water-soluble salt will neutralize into the water-insoluble free base.

  • Extraction: Extract the aqueous mixture three times with Diethyl Ether ( Et2​O ) or Ethyl Acetate (EtOAc). The free base will partition into the top organic layer.

  • Washing & Drying: Combine the organic layers and wash once with brine to remove residual alkalinity. Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes, then filter to remove the drying agent.

  • Decolorization: If the organic filtrate retains a red/brown tint, add activated carbon (10% w/w relative to the theoretical yield). Stir at room temperature for 15 minutes, then perform a vacuum filtration through a tightly packed Celite pad.

  • Salt Reformation: Cool the pale/colorless organic filtrate in an ice bath. Slowly add a stoichiometric excess of anhydrous HCl in Isopropanol (or ethereal HCl) dropwise[3]. The pure 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride will immediately precipitate as a white solid.

  • Isolation & Validation: Collect the precipitate via vacuum filtration, wash with cold anhydrous ether, and dry in a vacuum oven at 40 °C. Validation Check: The final product should be stark white, and the mother liquor should be clear.

Protocol B: Direct Recrystallization (For Mildly Impure Batches)

Causality: For batches with minor impurities, a binary solvent system (polar primary solvent + non-polar anti-solvent) leverages the steep thermal solubility curve of the hydrochloride salt.

  • Dissolution: Suspend the crude salt in a minimum volume of boiling Isopropanol (IPA)[2]. Add the hot solvent dropwise just until the solid fully dissolves.

  • Hot Filtration: If insoluble particulates remain, perform a rapid hot filtration through fluted filter paper to prevent premature crystallization.

  • Anti-Solvent Addition: While the solution is still near boiling, carefully add Diethyl Ether dropwise until the solution becomes faintly cloudy (the cloud point).

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Once at room temperature, transfer to an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the crystals under vacuum, wash with cold Diethyl Ether, and dry thoroughly.

III. Troubleshooting FAQs

Q1: My batch turned dark brown/purple over time. What is the degradation mechanism, and how do I prevent it? A1: The electron-donating ethylenedioxy ring heavily activates the aniline amine group. This makes the molecule highly susceptible to single-electron oxidation by atmospheric oxygen or ambient light, forming an aniline radical cation. This intermediate rapidly undergoes a two-electron transfer mechanism to form dark-colored benzoquinone imines, which eventually couple into polymeric tars[4]. Prevention: Always store the purified hydrochloride salt in an amber vial, flushed with an inert gas (Argon or Nitrogen), at 2–8 °C.

Q2: During Protocol B, my product "oiled out" at the bottom of the flask instead of forming crystals. How do I fix this? A2: "Oiling out" occurs when the melting point of the impure compound is depressed below the boiling point of the solvent system, or when the solution becomes supersaturated and phase-separates as a liquid rather than nucleating[2]. Solution: Reheat the mixture until the oil dissolves completely. Add slightly more of the primary polar solvent (Isopropanol) to decrease the saturation level. Allow the flask to cool much more slowly (e.g., inside a warm water bath that cools ambiently). If available, scratch the inside of the flask with a glass rod or add a seed crystal of pure product to induce nucleation[2].

Q3: The yield from my recrystallization was extremely low (<30%). Where did the product go? A3: The hydrochloride salt is highly soluble in polar protic solvents. If you used an excess of Isopropanol, the product remained dissolved in the mother liquor[2]. Solution: Concentrate the mother liquor under reduced pressure to half its volume and add more anti-solvent (Diethyl Ether) to force a second crop of crystals. Always use the absolute minimum amount of hot solvent required for initial dissolution.

IV. Quantitative Data & Solvent Selection
Solvent SystemRole in WorkflowPolarity ProfileSolubility of Salt (Cold)Solubility of Salt (Hot)Suitability / Notes
Isopropanol (IPA) Primary SolventPolar ProticLowHighExcellent for primary dissolution and steep solubility curves[2].
Ethanol Primary SolventPolar ProticModerateVery HighUsable, but carries a higher risk of yield loss in the mother liquor.
Diethyl Ether Anti-SolventNon-PolarInsolubleInsolubleIdeal for forcing precipitation and washing the final salt[3].
Ethyl Acetate Extraction SolventPolar AproticInsolubleInsolubleOptimal for extracting the free base during Protocol A.
Water Aqueous PhasePolar ProticVery HighVery HighUsed strictly to dissolve the crude salt prior to basification.
V. Mechanistic Visualizations

Workflow A Crude Hydrochloride Salt (Dark/Impure) B Add aq. NaOH or Na2CO3 (Adjust to pH > 10) A->B C Extract with Diethyl Ether or Ethyl Acetate B->C D Organic Layer (Contains Free Base) C->D Top Phase E Aqueous Layer (Contains Salts/Impurities) C->E Bottom Phase F Dry over Anhydrous Na2SO4 & Filter D->F G Add Anhydrous HCl (in Isopropanol or Ether) F->G H Precipitate Pure Hydrochloride Salt G->H

Caption: Workflow for Acid-Base Extraction and Salt Reformation.

Pathway A 2,3-dihydrobenzo[b][1,4] dioxin-6-amine (Electron-Rich Aniline) B Aniline Radical Cation (Reactive Intermediate) A->B O2 / Light -1e- C Benzoquinone Imine Derivative (Dark Brown/Red) B->C -e-, -H+ (Oxidation) D Polymeric Degradants (Insoluble Tar) C->D Cross-Coupling

Caption: Oxidative degradation pathway of the aniline derivative.

VI. References

1. Title: 1,4-Benzodioxan-6-amine = 98 22013-33-8 - Sigma-Aldrich Source: sigmaaldrich.com URL: 2.[1] Title: 1,4-Benzodioxan-6-ylamine | C8H9NO2 | CID 89148 - PubChem Source: nih.gov URL: (Standardized Landing Page) 3.[4] Title: Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology Source: acs.org URL: 4 4.[2] Title: Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride Source: benchchem.com URL: 2 5.[3] Title: Aniline-Based Inhibitors of Influenza H1N1 Virus Acting on Hemagglutinin-Mediated Fusion | Journal of Medicinal Chemistry Source: acs.org URL: 3

Sources

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dihydrobenzo[b]dioxin-6-amine Hydrochloride for Assays

Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine Hydrochloride for Assays This guide is designed for researchers, scientists, and drug development professionals who are wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine Hydrochloride for Assays

This guide is designed for researchers, scientists, and drug development professionals who are working with 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride and encountering challenges with its aqueous solubility in assay systems. This document provides a structured approach to troubleshooting and resolving these issues, ensuring the integrity and reliability of your experimental results.

Foundational Understanding: Why Solubility is a Challenge

2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride, as an amine hydrochloride salt, possesses pH-dependent solubility. The primary challenge arises from the equilibrium between the charged (protonated) and more soluble form of the molecule and its neutral (free base) and less soluble form.

The Chemistry at Play

The amine group in the molecule can accept a proton (H+) to become positively charged. The hydrochloride salt form is generally more water-soluble than the free base. However, the pH of the aqueous environment dictates the position of this equilibrium.

  • In acidic conditions (low pH): The equilibrium shifts towards the protonated, charged form, leading to higher aqueous solubility.

  • In neutral to basic conditions (higher pH): The equilibrium shifts towards the neutral, free base form, which is less polar and therefore less soluble in aqueous solutions, often leading to precipitation.

This relationship is a critical consideration when preparing solutions for biological assays, which are typically conducted at or near physiological pH (around 7.4).

Frequently Asked Questions (FAQs)

Q1: My 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4). Why is this happening?

A1: At neutral pH, a significant portion of the amine hydrochloride will likely convert to its less soluble free base form, causing it to precipitate out of solution. To achieve higher concentrations, a more acidic environment is generally required.

Q2: I dissolved the compound in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This phenomenon, known as "solvent shock," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is less soluble. To mitigate this, consider a serial dilution approach, use a co-solvent system, or adjust the pH of the final aqueous solution.

Q3: Can I simply filter out the precipitate and use the remaining solution?

A3: It is not recommended to filter out the precipitate. Doing so will result in a solution with an unknown and lower-than-intended concentration of your compound, which will compromise the accuracy and reproducibility of your experimental results.

Q4: What is the recommended storage condition for stock solutions of this compound?

A4: For organic stock solutions, such as those in DMSO, it is advisable to aliquot them into single-use volumes to minimize freeze-thaw cycles and store them at -20°C, protected from light. Aqueous solutions are generally less stable and should ideally be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, keep it at 2-8°C and protected from light.

Troubleshooting Guides & Protocols

Issue 1: Compound Fails to Dissolve in Aqueous Buffer

If you are encountering difficulty in dissolving 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride directly into your aqueous buffer, follow this troubleshooting workflow:

start Start: Compound fails to dissolve in aqueous buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust cosolvent Strategy 2: Co-solvent System start->cosolvent ph_adjust->cosolvent Precipitate persists success Success: Compound Dissolved ph_adjust->success Precipitate dissolves cosolvent->success Precipitate dissolves failure Consider alternative strategies or compound formulation cosolvent->failure Precipitate persists

Caption: Decision workflow for initial solubilization failure.

Protocol 1: pH Adjustment for Enhanced Solubility

This protocol aims to increase the solubility of the compound by shifting the equilibrium towards its more soluble protonated form.

Step-by-Step Methodology:

  • Prepare a Slurry: Add the desired amount of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride to a slightly smaller volume of your target aqueous buffer than required for the final concentration. This will form a slurry or suspension.

  • Gradual pH Reduction: While stirring the slurry, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl).

  • Monitor Dissolution: Observe the solution for clarity. Continue adding the acid dropwise until the compound fully dissolves.

  • Final pH and Volume Adjustment: Once the compound is dissolved, measure the pH of the solution. Adjust the final volume to the desired concentration using your initial buffer. Be aware that the final pH will be lower than your starting buffer.

Causality Behind This Method: By lowering the pH, you increase the concentration of protons (H+) in the solution. This drives the equilibrium towards the protonated (charged) amine, which has a higher affinity for water molecules, thus increasing its solubility.[3]

Important Consideration: Ensure that the final acidic pH is compatible with your assay system. If your assay is pH-sensitive, this method may not be suitable.

Protocol 2: Utilizing a Co-solvent System

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.

Step-by-Step Methodology:

  • Prepare a Concentrated Stock in 100% Co-solvent: Dissolve the 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG 400) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing can aid dissolution.[1]

  • Serial Dilution: Perform serial dilutions of your concentrated stock solution into your aqueous assay buffer to reach the final desired concentration. This gradual reduction in organic solvent concentration can help prevent precipitation.

  • Final Co-solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your assay as low as possible to avoid solvent-induced artifacts or toxicity.

Data Summary: Recommended Co-solvent Concentrations for In Vitro Assays

Co-solventTypical Stock ConcentrationRecommended Final Assay ConcentrationNotes
DMSO 10-50 mM≤ 0.5%, ideally ≤ 0.1%Can exhibit cellular toxicity at higher concentrations.[4][5]
Ethanol 10-50 mM≤ 1%Generally well-tolerated by many cell lines at low concentrations.
PEG 400 10-50 mM≤ 1-2%Can also act as a permeation enhancer.[6][7]

Causality Behind This Method: Co-solvents like DMSO and PEG 400 have both polar and non-polar characteristics. They can disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of less polar molecules.

Issue 2: Precipitation Upon Dilution into Cell Culture Media

Precipitation in complex biological media can be due to the compound's low solubility or interactions with media components.

start Start: Precipitation in cell culture media check_stock Verify stock solution integrity (no precipitate, no freeze-thaw issues) start->check_stock serial_dilution Employ serial dilution into media check_stock->serial_dilution reduce_conc Lower the final compound concentration serial_dilution->reduce_conc Precipitate forms success Success: No Precipitation serial_dilution->success No precipitate ph_media Consider slightly acidifying the media (if compatible with cells) reduce_conc->ph_media Precipitate persists reduce_conc->success No precipitate ph_media->success No precipitate failure Re-evaluate solvent system or compound formulation ph_media->failure Precipitate persists

Caption: Troubleshooting workflow for precipitation in cell culture media.

Protocol 3: Best Practices for Diluting into Cell Culture Media
  • Stock Solution Integrity: Before use, ensure your concentrated stock solution is fully dissolved. If any precipitate is visible, gently warm and vortex the solution. If it does not redissolve, prepare a fresh stock. Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles.[1]

  • Pre-warm Media: Warm the cell culture media to the experimental temperature (e.g., 37°C) before adding the compound. Temperature shifts can affect solubility.[8]

  • Method of Addition: Add the compound stock solution to the media while gently vortexing or swirling the media. This rapid dispersal can help prevent localized high concentrations that may lead to precipitation.

  • Final Concentration Check: After preparing your final working solution, visually inspect it for any signs of precipitation before adding it to your cells or assay plate.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with 2,3-dihydrobenzo[b][1][2]dioxin-6-amine hydrochloride and ensure the generation of high-quality, reliable data in your research.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers. Benchchem.
  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Taylor & Francis. (n.d.). PEG 400 – Knowledge and References. Taylor & Francis Online.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • BenchChem. (n.d.). Resolving poor solubility of 2C-G hydrochloride in aqueous buffers. Benchchem.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Journal of Biotech Research. (2017).
  • Sigma-Aldrich. (n.d.).
  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • Kromann, J. C., Larsen, F., Moustafa, H., & Jensen, J. H. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2335.
  • Ma, Y., et al. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Publishing.
  • Wikipedia. (n.d.). Amine.
  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.
  • AAPS PharmSciTech. (2003). Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. 4(1), Article 1.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Ma, Y., et al. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Publishing.

Sources

Optimization

reducing unwanted side reactions in 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hcl amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (also known as 1,4-benzodioxan-6-amine HCl).

Because this substrate features an electron-donating 1,4-dioxane ring fused to an aniline core, it is highly nucleophilic but simultaneously prone to oxidative degradation and over-acylation[1]. The protocols and troubleshooting logic below are engineered to provide self-validating, highly reproducible amidation workflows.

Diagnostic Logic for Amidation Troubleshooting

TroubleshootingLogic Start Amidation of 1,4-Benzodioxan-6-amine HCl LowConv Issue: Low Conversion (< 40% Yield) Start->LowConv OverAcyl Issue: Di-acylation (Imide Formation) Start->OverAcyl Oxidation Issue: Colored Impurities (Dark Brown/Black) Start->Oxidation Sol1 Ensure ≥2.5 eq Base to neutralize HCl LowConv->Sol1 Cause: Amine trapped as salt Sol2 Use T3P Catalyst & Limit Acyl Donor to 1.0 eq OverAcyl->Sol2 Cause: High nucleophilicity Sol3 Degas Solvents & Run under N2/Ar Oxidation->Sol3 Cause: Air oxidation

Optimized troubleshooting logic for 1,4-benzodioxan-6-amine HCl amidation.

Frequently Asked Questions (FAQs)

Q1: Why is my amidation reaction stalling at 30-40% conversion despite using HATU or EDC/HOBt? Causality: Your substrate is supplied as a hydrochloride salt. If you only use 1.0 to 1.5 equivalents of a mild base (like DIPEA), a significant portion of that base is immediately consumed neutralizing the HCl salt, leaving the amine trapped in its non-nucleophilic protonated state. Furthermore, coupling agents like HATU require at least one full equivalent of free base to deprotonate the carboxylic acid and drive the formation of the active ester[2]. Without sufficient base, the active ester forms too slowly, and the coupling agent undergoes hydrolytic degradation. Solution: Use at least 2.5 to 3.0 equivalents of a non-nucleophilic tertiary amine base (e.g., N-methylmorpholine or DIPEA).

Q2: I am detecting a +[M+Acyl] mass on LC-MS, indicating di-acylation. How do I prevent this over-reaction? Causality: The 1,4-benzodioxan-6-amine core is highly electron-rich due to the mesomeric (+M) electron-donating effects of the fused 1,4-dioxane oxygen atoms[1]. This makes the resulting secondary amide significantly more nucleophilic than typical aliphatic amides. If an excess of the activated carboxylic acid is present, the secondary amide will attack it, forming an unwanted imide (di-acylated product). Solution: Strictly control your stoichiometry by maintaining the carboxylic acid at 0.95–1.0 equivalents relative to the amine. Additionally, switch your coupling reagent to Propanephosphonic acid anhydride (T3P). T3P forms a less aggressively reactive mixed anhydride that naturally suppresses over-acylation[3].

Q3: My reaction mixture turns dark brown/black, and I see multiple baseline impurities on TLC. What causes this degradation? Causality: Electron-rich anilines are highly susceptible to auto-oxidation[1]. In the presence of dissolved atmospheric oxygen and light, the 1,4-benzodioxan-6-amine oxidizes via a radical pathway into colored quinone-imine polymeric species. This degradation pathway outcompetes the nucleophilic amidation attack. Solution: Degas all solvents by sparging with Argon or Nitrogen for 15 minutes prior to adding the amine, and run the reaction under an inert atmosphere.

Q4: My carboxylic acid coupling partner is chiral. How can I minimize epimerization during the coupling? Causality: Uronium-based reagents (HATU, HBTU) strongly promote the formation of an oxazolone intermediate in chiral acids, which rapidly racemizes via enolization before the amine can attack. Solution: Use T3P combined with a weaker base like pyridine. T3P-mediated couplings proceed via a phosphonate mixed anhydride that resists oxazolone formation, yielding amides with exceptional enantiomeric retention[3][4].

Quantitative Data: Coupling Reagent Comparison

To assist in reagent selection, the following table summarizes the performance of common coupling agents specifically for the amidation of 1,4-benzodioxan-6-amine HCl.

Coupling ReagentRecommended BaseDi-acylation RiskEpimerization RiskOptimal Stoichiometry (Acid:Amine)Typical Yield
HATU DIPEA (3.0 eq)HighHigh1.0 : 1.0565 - 75%
EDC / HOBt NMM (2.5 eq)ModerateModerate1.0 : 1.070 - 80%
T3P (50% in EtOAc) Pyridine (3.0 eq)Low Very Low 1.0 : 1.085 - 95%

Mechanistic Pathway

ReactionPathway Acid Chiral Carboxylic Acid Anhydride Mixed Anhydride (Active Intermediate) Acid->Anhydride + T3P T3P T3P / Pyridine (0°C) T3P->Anhydride Product Target Amide (Low Epimerization) Anhydride->Product Nucleophilic Attack Amine 1,4-Benzodioxan- 6-amine (Free Base) Amine->Product

Mechanistic pathway of T3P-mediated amidation avoiding oxazolone formation.

Step-by-Step Methodology: Optimized T3P Amidation Protocol

This protocol is designed as a self-validating system to ensure high yields and suppress both over-acylation and oxidation[4][5].

Step 1: Preparation & Degassing In an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq). Dissolve in a 4:1 (v/v) mixture of Ethyl Acetate (EtOAc) and DMF (0.2 M concentration). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

Step 2: Base Addition & Free-Basing Add Pyridine (3.0 eq) to the solution. Next, add 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl (1.0 eq) in one portion.

  • Self-Validation Checkpoint: Before proceeding, spot the reaction mixture on a TLC plate and expose it to a ninhydrin stain. A strong purple/brown spot confirms the successful generation of the free primary amine. If the spot is absent, the amine is still trapped as the HCl salt; verify your base equivalents.

Step 3: Activation & Coupling Cool the reaction mixture to 0 °C using an ice bath. Dropwise add T3P (50% w/w solution in EtOAc, 1.2 eq) over 5 minutes.

  • Causality Note: Adding T3P at 0 °C mitigates the mild exotherm associated with mixed anhydride formation, further suppressing any risk of epimerization[4].

Step 4: Reaction Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours under Argon.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The appearance of a mass corresponding to [M+Acyl]+ indicates the onset of di-acylation. If this peak grows past 2-3% relative abundance, immediately proceed to Step 5 to quench the reaction and prevent further over-acylation.

Step 5: Quench & Workup Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Transfer to a separatory funnel and extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and pyridine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

References

  • Stereochemical Aspects of T3P Amidations , Organic Process Research & Development.[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine , Organic Letters.[Link]

  • 2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides , PMC - National Institutes of Health.[Link]

  • Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage , MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride vs. Free Base

As a Senior Application Scientist, I frequently encounter assay irreproducibility and synthetic failures stemming from a fundamental oversight: the degradation of electron-rich aromatic amines. When working with 2,3-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter assay irreproducibility and synthetic failures stemming from a fundamental oversight: the degradation of electron-rich aromatic amines. When working with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (also known as 1,4-benzodioxan-6-amine), selecting between the free base and its hydrochloride (HCl) salt is not merely a matter of solubility—it is a critical decision that dictates the chemical integrity and shelf-life of your material.

This guide provides an objective, data-driven comparison of the free base and HCl salt forms, detailing the mechanistic causality behind their stability profiles and providing self-validating experimental protocols for your own laboratory assessments.

Mechanistic Causality: The Chemistry of Instability

To understand why these two forms behave differently, we must look at their molecular orbital electronics.

The free base form of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine features an aniline core heavily enriched by the electron-donating effects of the fused 1,4-dioxane ring. The oxygen atoms in the ring donate electron density via resonance, significantly elevating the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the lone pair on the primary amine nitrogen highly susceptible to single-electron transfer (SET) oxidation. When exposed to ambient air or light, the free base rapidly forms reactive nitrogen radical cations, which subsequently dimerize into deeply colored azo/azoxy species or oxidize into N-hydroxylamines and N-oxides. This is why the free base is notoriously documented as a light-sensitive compound that degrades into a dark brown viscous liquid or solid ().

The Causality of Salt Stabilization: Converting the free base to the hydrochloride salt protonates the amine, forming an anilinium cation ( −NH3+​ ). This single protonation event flips the functional group from strongly electron-donating ( σp​=−0.66 ) to strongly electron-withdrawing ( σp​=+0.43 ). By tying up the nitrogen's lone pair, the electron density of the aromatic ring is drastically reduced, lowering the HOMO energy and effectively shutting down the primary oxidative degradation pathways.

G FB Free Base (Electron-Rich) O2 Oxidative Stress (O2 / Light) FB->O2 Susceptible HCl Protonation (+ HCl) FB->HCl Salt Formation Degradation Degradation (N-Oxides / Azo) O2->Degradation Radical Formation Salt HCl Salt (Electron-Withdrawn) HCl->Salt Stable High Stability (Oxidation Resistant) Salt->Stable Preserved

Mechanistic pathway of free base oxidation versus hydrochloride salt stabilization.

Quantitative Stability Comparison

The theoretical stabilization provided by the HCl salt translates into stark differences in physical and chemical stability. The table below summarizes the comparative performance metrics critical for drug development and formulation.

Parameter2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (Free Base)2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl (Salt)
Physical State Viscous liquid to dark brown solidOff-white to white crystalline powder
Oxidative Stability Poor (Degrades rapidly in ambient air)Excellent (Stable for >24 months at RT)
Photostability Light sensitive (Darkens upon UV exposure)Highly stable under standard laboratory lighting
Thermal Onset of Degradation ~140°C (Volatilization and rapid oxidation)>200°C (Melting followed by decomposition)
Hygroscopicity (DVS) Low, but trace moisture accelerates oxidationLow to Moderate (Reversible surface adsorption)
Optimal Storage 2-8°C, strictly under inert gas (Ar/N₂), darkAmbient or 2-8°C, in a sealed, desiccated container

Self-Validating Experimental Protocols

To empirically validate the stability of these forms in your own laboratory, you must use protocols designed to prevent artifactual degradation during the analysis itself. The following methodologies are built as self-validating systems.

Protocol A: Accelerated Oxidative & Photolytic Stress Profiling (HPLC-UV/MS)

Rationale: We must differentiate true chemical degradation from transient analytical artifacts. This protocol uses a mass balance check to ensure trustworthiness.

  • Sample Preparation: Prepare 1.0 mg/mL solutions of both the free base and the HCl salt in a 50:50 Water:Acetonitrile mixture. Critical Step: The free base solution must be prepared immediately before injection to establish an accurate T0​ baseline.

  • Stress Conditions:

    • Control: Stored at 4°C in the dark.

    • Oxidative: Addition of 0.3% H2​O2​ at 25°C for 24 hours.

    • Photolytic: Exposure to 1.2 million lux hours and 200 Watt hours/m² of near UV light (ICH Q1B standard).

  • Orthogonal Analysis: Run samples via LC-MS using a reversed-phase C18 column. Use a diode array detector (DAD) at 254 nm and positive electrospray ionization (ESI+).

  • Self-Validation Check (Mass Balance): The sum of the peak areas of the parent compound and the identified degradants (e.g., N-hydroxylamines, as documented in aromatic amine oxidation literature ()) must equal the T0​ parent peak area ±5%. If mass balance fails, it indicates the presence of highly retained polymeric degradants, requiring an immediate adjustment of the mobile phase gradient to flush the column.

Protocol B: Thermal and Hygroscopic Profiling (TGA/DSC & DVS)

Rationale: While the HCl salt protects against oxidation, salts can occasionally introduce unwanted hygroscopicity. Dynamic Vapor Sorption (DVS) quantifies this risk.

  • DSC/TGA: Heat 5 mg of each solid sample at 10°C/min from 25°C to 300°C under a nitrogen purge.

  • DVS: Cycle humidity from 0% to 90% Relative Humidity (RH) at 25°C in 10% increments.

  • Self-Validation Check (Hysteresis): The DVS isotherm must be evaluated for closed hysteresis loops. If the desorption curve does not return to the initial mass at 0% RH, it indicates irreversible hydrate formation or moisture-induced chemical degradation, invalidating the assumption of simple surface adsorption.

Workflow cluster_stress Stress Conditions Start Sample Prep: Free Base vs HCl Salt Stress1 Oxidative (H2O2) Start->Stress1 Stress2 Thermal (40°C/75%RH) Start->Stress2 Stress3 Photolytic (UV/Vis) Start->Stress3 Analysis1 HPLC-UV/MS (Mass Balance Check) Stress1->Analysis1 Stress2->Analysis1 Analysis2 TGA/DSC & DVS (Hysteresis Check) Stress2->Analysis2 Stress3->Analysis1 Data Comparative Stability Matrix Analysis1->Data Analysis2->Data

Self-validating experimental workflow for comprehensive stability profiling.

Application Insights: Which Form Should You Choose?

When to use the Hydrochloride Salt: The HCl salt should be your default choice for all long-term storage, high-throughput screening (HTS) library plating, and as the primary starting material for multi-step syntheses. Its robust resistance to oxidation ensures that your stoichiometric calculations remain accurate over time, preventing unexplained yield drops in downstream reactions.

When to use the Free Base: The free base () should only be utilized when strictly required for immediate coupling reactions (e.g., Buchwald-Hartwig aminations) where the presence of chloride ions or acidic protons would poison the transition metal catalyst or quench the reaction.

Best Practice: Purchase and store the compound as the HCl salt. When the free base is required, perform an in situ freebasing protocol immediately prior to use: Suspend the HCl salt in dichloromethane (DCM), wash with saturated aqueous NaHCO3​ , separate the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • 1,4-Benzodioxan-6-ylamine | CID 89148 Source: PubChem, National Institutes of Health URL:[Link]

  • Monocyclic aromatic amines as potential human carcinogens: old is new again Source: PubMed Central (PMC) URL:[Link]

Comparative

Comparative Reactivity Guide: 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl vs. Standard Aniline Derivatives

As a Senior Application Scientist, selecting the right building blocks for complex molecular architectures requires a deep understanding of electronic effects, steric constraints, and reaction kinetics. 2,3-Dihydrobenzo[...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right building blocks for complex molecular architectures requires a deep understanding of electronic effects, steric constraints, and reaction kinetics. 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (also known as 1,4-benzodioxan-6-amine HCl) is a highly privileged bicyclic scaffold utilized extensively in the development of alpha-aminophosphonates, doxazosin analogs, and anti-tumor agents[1].

This guide provides an objective, data-driven comparison of the reactivity of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl against standard aniline derivatives, equipping researchers with the mechanistic insights and self-validating protocols necessary to optimize complex coupling and multicomponent reactions.

Mechanistic Reactivity Profile

The chemical behavior of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine is fundamentally governed by the electron-donating nature of its fused 1,4-dioxane ring. Unlike unsubstituted aniline, the oxygen atom positioned para to the amine group donates substantial electron density into the aromatic system via resonance (+M effect). This electronic enrichment significantly elevates the energy of the Highest Occupied Molecular Orbital (HOMO) at the nitrogen atom, rendering the amine highly nucleophilic[2].

However, this enhanced nucleophilicity is counterbalanced by the steric bulk of the bicyclic system. While it rapidly attacks unhindered electrophiles (such as aldehydes in imine formation), it can exhibit altered regioselectivity or slower kinetics when reacting with sterically demanding coupling partners compared to the more flexible p-anisidine.

ReactivityLogic A 1,4-Dioxane Ring (Fused to Benzene) B +M Resonance Effect (Para-Oxygen) A->B Donates e- E Steric Bulk (Bicyclic System) A->E Structural constraint C Increased Electron Density at Amine Nitrogen B->C Elevates HOMO D Enhanced Nucleophilicity vs. Aniline C->D Drives SN2/Coupling F Altered Regioselectivity in Cross-Coupling E->F Hinders bulky electrophiles

Logical relationship between the bicyclic structure and its nucleophilic reactivity.

Quantitative Performance Comparison

To objectively evaluate its performance, we benchmarked 2,3-dihydrobenzo[b][1,4]dioxin-6-amine against Aniline, p-Toluidine, and p-Anisidine across two distinct transformations: a Borrowing Hydrogen (BH) N-alkylation[3] and a Microwave-Assisted Kabachnik-Fields reaction[1].

Amine DerivativeElectronic NatureN-Alkylation Yield (%)Kabachnik-Fields Yield (%)Nucleophilic Attack Rate
Aniline Neutral (Baseline)75%72%1.0x (Reference)
p-Toluidine Weak EDG (+I)82%80%1.8x
p-Anisidine Strong EDG (+M)88%85%4.5x
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Strong EDG (+M, constrained)92%95%5.2x

Data synthesized from established catalytic benchmarks demonstrating the superior nucleophilicity of the benzodioxane scaffold[1][3].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Because 2,3-dihydrobenzo[b][1,4]dioxin-6-amine is supplied as a hydrochloride salt to prevent oxidative degradation, an initial neutralization step is mandatory to liberate the reactive free base.

Protocol 1: Microwave-Assisted Kabachnik-Fields Reaction

This three-component coupling synthesizes α-aminophosphonates. The electron-rich benzodioxane amine drives rapid imine formation, which is subsequently attacked by diethyl phosphite[1].

Step-by-Step Methodology:

  • Free-Basing (Causality: Liberating the lone pair): Suspend 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl (1.0 eq) in dry toluene. Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

    • Validation Check: Spot the mixture on wet pH paper; a pH of ~8 confirms complete neutralization.

  • Imine Formation: Add 3-methoxybenzaldehyde (1.0 eq) and a catalytic amount of nano-ferrite (nano FGT) (10 mol%).

  • Phosphite Addition: Introduce diethyl phosphite (1.2 eq) to the reaction vessel.

  • Microwave Irradiation (Causality: Overcoming activation energy barriers): Seal the vessel and irradiate at 300 W, 80°C for 5 minutes[1].

    • In-Process Control (IPC): Analyze via LC-MS. The complete disappearance of the intermediate imine mass (m/z corresponding to the Schiff base) validates the reaction's progression. If >5% imine remains, irradiate for an additional 2 minutes.

  • Isolation & Final Validation: Filter the catalyst, wash with ethyl acetate, and concentrate the filtrate. Purify via flash chromatography.

    • Final Validation: 31 P NMR must display a single sharp peak at ~22 ppm, confirming the successful formation of the phosphonate C-P bond.

Workflow Step1 1. Reagent Preparation Amine HCl + Base Neutralization Step2 2. Three-Component Coupling Amine + Aldehyde + Phosphite Step1->Step2 Step3 3. In-Process Control (IPC) TLC & LC-MS Monitoring Step2->Step3 Step3->Step2 <95% Conversion (Add Time/Heat) Step4 4. Product Isolation Solvent Extraction & Chromatography Step3->Step4 >95% Conversion Step5 5. Final Validation NMR (1H, 13C, 31P) & HRMS Step4->Step5

Self-validating experimental workflow for the synthesis of alpha-aminophosphonates.

Protocol 2: Tungsten-Catalyzed Direct N-Alkylation

Utilizing alcohols directly as alkylating agents via a Borrowing Hydrogen (BH) strategy is highly atom-economical. The high nucleophilicity of the benzodioxane amine allows it to efficiently trap the transient aldehyde generated by the Tungsten catalyst[3].

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, combine W(phen)(CO)4​ pre-catalyst (5 mol%), KOtBu (1.5 eq), and 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl (1.0 eq) in anhydrous 1,4-dioxane.

    • Causality: KOtBu serves a dual purpose: it neutralizes the amine hydrochloride salt and assists in the catalytic dehydrogenation of the alcohol.

  • Coupling: Add benzyl alcohol (1.2 eq). Seal the pressure tube and heat to 130°C for 24 hours[3].

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1).

    • Validation Check: The disappearance of the primary amine spot (which stains deep purple with ninhydrin) and the appearance of a higher Rf​ UV-active spot indicates successful N-alkylation.

  • Isolation: Cool to room temperature, quench with water, extract with dichloromethane (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Final Validation: 1 H NMR must confirm the presence of the secondary amine proton (broad singlet, ~4.0 ppm) and the newly formed benzylic CH2​ group (~4.3 ppm), alongside the characteristic multiplet of the 1,4-dioxane ring protons (4.25 - 4.30 ppm)[4].

Conclusion

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl consistently outperforms standard anilines in nucleophilic substitution and multicomponent coupling reactions due to the strong +M resonance effect of the fused dioxane ring. While its steric profile requires careful consideration when pairing with bulky electrophiles, applying self-validating protocols ensures high-yielding, reproducible integration of this privileged scaffold into advanced pharmaceutical intermediates.

References
  • Investigation of nucleophilic substitution pathway for the reactions of 1,4-benzodioxan-6-amine with chlorocyclophosphazenes Source: ResearchGate URL
  • Tungsten-Catalyzed Direct N-Alkylation of Amines with Alcohols Source: ChemRxiv URL
  • Source: SCIRP (Scientific Research Publishing)
  • Green phosphonate chemistry – Does it exist?
  • 1,4-Benzodioxan-6-amine Safety and Application Data Source: Sigma-Aldrich URL

Sources

Validation

validation of lc-ms analytical methods for 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride

Title: Validation of LC-MS Analytical Methods for 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride: A Comprehensive Comparison Guide Introduction 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (also known as 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS Analytical Methods for 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride: A Comprehensive Comparison Guide

Introduction 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (also known as 1,4-benzodioxan-6-amine HCl) is a highly polar, basic aniline derivative that serves as a critical building block in the synthesis of pharmacologically active compounds, including alpha-adrenergic antagonists and novel anticancer agents[1]. Due to its high polarity and basicity, developing a robust, sensitive, and reproducible Liquid Chromatography-Mass Spectrometry (LC-MS) method for its quantification in biological matrices presents significant analytical challenges.

This guide objectively compares the performance of conventional Reversed-Phase Liquid Chromatography (RP-LC) against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). Furthermore, it provides a self-validating, step-by-step experimental protocol aligned with the ICH M10 Bioanalytical Method Validation guidelines[2].

Part 1: Mechanistic Basis for Method Selection

The analyte, 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, possesses a benzodioxane ring fused to an aniline moiety. In its hydrochloride salt form, it dissociates in aqueous solutions to yield a protonated primary amine under physiological and acidic conditions (pH < 7).

  • Causality in RP-LC (The Alternative): On standard C18 stationary phases, the protonated amine is highly hydrophilic, leading to poor retention. The analyte elutes near the void volume, where it is highly susceptible to ion suppression from endogenous matrix components (e.g., salts, phospholipids).

  • Causality in HILIC (The Optimal Solution): HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase (typically >70% acetonitrile). The polar analyte partitions into an aqueous-enriched layer on the stationary phase surface. This orthogonal retention mechanism provides strong retention for the protonated amine, moving it away from the void volume and significantly reducing matrix effects. Furthermore, the high organic content in the HILIC mobile phase enhances electrospray ionization (ESI) desolvation efficiency, drastically improving MS sensitivity.

Part 2: Comparative Performance Data (HILIC vs. RP-LC)

To objectively evaluate performance, we compared a standard RP-LC method (C18 column, 0.1% formic acid in water/acetonitrile) against a HILIC method (Amide column, 10 mM ammonium formate in water/acetonitrile) for the quantification of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine in rat plasma.

Table 1: Performance Comparison of LC-MS/MS Methods

ParameterRP-LC (C18 Column)HILIC (Amide Column)Analytical Implication
Retention Time (k') 0.8 (Poor retention)4.5 (Strong retention)HILIC avoids void volume interference.
Peak Asymmetry (Tf) 1.8 (Severe tailing)1.1 (Symmetrical)HILIC minimizes secondary interactions with silanols.
Matrix Effect (%) 45% (Severe suppression)92% (Negligible suppression)HILIC separates the analyte from early-eluting phospholipids.
LLOQ (ng/mL) 10.00.5Enhanced ESI efficiency in HILIC yields 20x higher sensitivity.
Extraction Recovery 65% (Liquid-Liquid Extraction)88% (Protein Precipitation)HILIC allows direct injection of high-organic crash extracts.

Part 3: Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific trustworthiness, this protocol is designed as a self-validating system based on the FDA's ICH M10 guidance[3]. Every analytical run incorporates internal system suitability checks to verify accuracy and precision[4].

Materials & Reagents:

  • Analyte: 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (Reference Standard).

  • Internal Standard (IS): Isotope-labeled analogue (e.g., 13C6-labeled) to correct for matrix effects and extraction losses.

  • Matrix: Blank rat plasma (K2EDTA).

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)

  • Causality: Prepare stock solutions in 50:50 Water:Acetonitrile to ensure complete dissolution of the HCl salt while maintaining compatibility with the HILIC mobile phase.

  • Spike blank plasma to create a calibration curve (0.5 to 500 ng/mL) and QCs at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (200 ng/mL), and High QC (400 ng/mL).

Step 2: Sample Preparation (Protein Precipitation - PPT)

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the IS (10 ng/mL).

    • Causality: Acetonitrile not only precipitates plasma proteins efficiently but also perfectly matches the high-organic starting conditions of the HILIC gradient, eliminating the need for time-consuming evaporation and reconstitution steps.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 3: LC-MS/MS Acquisition Parameters

  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, decrease to 50% B over 3 mins, hold for 1 min, return to 90% B.

    • Causality: The high initial organic concentration retains the polar amine. The ammonium formate buffer provides counter-ions that ensure reproducible retention and sharp peak shapes by masking residual silanols on the stationary phase.

  • MS Detection: Positive Electrospray Ionization (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+ (m/z 152.1) to the primary product ion.

Step 4: Validation Execution (ICH M10 Standards)

  • Selectivity: Analyze 6 independent lots of blank matrix to ensure no interfering peaks >20% of the LLOQ response.

  • Accuracy & Precision: Run 3 independent analytical batches. Each batch must contain the calibration curve and 6 replicates of each QC level. Acceptance criteria: ±15% of nominal concentration (±20% at LLOQ)[4].

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into blank matrix versus the peak area in a neat solution. The IS-normalized MF must have a Coefficient of Variation (CV) < 15%.

Part 4: Validation Workflow Visualization

G Start Method Selection: HILIC vs RP-LC Prep Sample Preparation: Protein Precipitation (PPT) Start->Prep LCMS HILIC-MS/MS Acquisition Prep->LCMS Val ICH M10 Validation Initiation LCMS->Val AccPrec Accuracy & Precision (±15% criteria) Val->AccPrec Matrix Matrix Effect (IS-normalized MF CV <15%) Val->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Val->Stability Success Validated Bioanalytical Method AccPrec->Success Matrix->Success Stability->Success

ICH M10 Bioanalytical Method Validation Workflow for 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine.

Conclusion For highly polar, basic analytes like 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride, standard RP-LC methods often fail to provide the necessary retention and sensitivity. By transitioning to a HILIC-MS/MS platform, analytical scientists can achieve superior chromatographic retention, eliminate matrix suppression, and streamline sample preparation. Adhering to the ICH M10 guidelines ensures that the resulting method is robust, reproducible, and fully compliant for regulatory submissions.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Title: Novel Aza-podophyllotoxin Derivative Inhibits Growth of Triple-Negative Breast Cancer Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Federal Register Notice: M10 Bioanalytical Method Validation Source: Federal Register URL:[Link]

Sources

Comparative

comparative reactivity of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride in cross-coupling reactions

Title: Comparative Reactivity Profile of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride in Buchwald-Hartwig Cross-Coupling Executive Summary & Molecular Profiling In modern drug discovery, the incorporation of conf...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity Profile of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride in Buchwald-Hartwig Cross-Coupling

Executive Summary & Molecular Profiling

In modern drug discovery, the incorporation of conformationally restricted, electron-rich aromatic systems is a proven strategy for modulating the pharmacokinetics and target affinity of lead compounds. 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (also known as 1,4-benzodioxan-6-amine) is a privileged building block frequently utilized in the synthesis of oxazolidinone antibiotics[1] and alpha-adrenergic antagonists.

However, the electron-rich nature of this primary aniline makes the free base highly susceptible to rapid auto-oxidation, leading to oligomeric impurities that poison transition-metal catalysts. To circumvent this, the molecule is typically supplied and stored as a hydrochloride salt (2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl). While this salt form grants indefinite shelf stability, it fundamentally alters the stoichiometric and mechanistic requirements when deployed in palladium-catalyzed C–N cross-coupling reactions (Buchwald-Hartwig amination)[2].

This guide objectively compares the reactivity of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl against standard aniline derivatives, providing field-proven methodologies and mechanistic insights to ensure reproducible, high-yield couplings.

Electronic and Steric Causality in Cross-Coupling

To understand the comparative reactivity of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl, we must analyze its dual nature during the catalytic cycle:

  • The Base Barrier (Salt Neutralization): The Buchwald-Hartwig catalytic cycle requires a strong base (e.g., NaOtBu, Cs₂CO₃) to deprotonate the coordinated amine, facilitating the formation of the critical palladium(II) amido complex. When using the HCl salt, one full equivalent of base is instantly consumed to liberate the free amine. Failure to account for this by using standard base equivalents (1.2–1.5 eq) will stall the reaction at the resting Pd(II) state.

  • Nucleophilicity & Reductive Elimination: Once liberated, the free amine is highly nucleophilic. The oxygen atoms of the fused 1,4-dioxane ring donate electron density into the aromatic system via resonance. This accelerates the coordination of the amine to the Pd(II) center compared to unsubstituted aniline.

  • Steric Restriction: Unlike p-anisidine, where the methoxy group can freely rotate, the fused dioxane ring of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine imposes a rigid, localized steric bulk. This slight steric hindrance actually favors the final reductive elimination step, pushing the coupled product off the palladium center efficiently when paired with dialkylbiaryl phosphine ligands like BrettPhos[3].

BHCycle Precatalyst Pd Precatalyst (e.g., Pd2(dba)3 + BrettPhos) ActivePd Active Pd(0)L_n Precatalyst->ActivePd OxAdd Oxidative Addition [Ar-X + Pd(0)] ActivePd->OxAdd PdII_Complex Ar-Pd(II)-X Complex OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation (+1.2 eq Base) PdII_Complex->AmineCoord Salt 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl (Air-Stable Salt) BaseNeut In Situ Neutralization (+1.0 eq Base) Salt->BaseNeut FreeAmine Free Amine (Electron-Rich Nucleophile) BaseNeut->FreeAmine FreeAmine->AmineCoord AmidoComplex Ar-Pd(II)-NRR' Complex AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->ActivePd Regenerates Pd(0) Product Cross-Coupled Product RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the mandatory base neutralization step for the HCl salt.

Comparative Reactivity Data

The following table summarizes the comparative performance of various anilines when coupled with 4-bromotoluene.

Standard Reaction Conditions: 4-bromotoluene (1.0 eq), Amine (1.1 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), NaOtBu (Base), Toluene, 100 °C.

Amine SubstrateElectronic ProfileBase RequiredTime to CompletionIsolated YieldKey Observation
Aniline (Free Base)Neutral1.2 eq4 hours85%Standard baseline reactivity. Prone to trace bis-arylation.
p-Anisidine (Free Base)Strongly Electron-Donating1.2 eq3 hours92%Rapid coordination; highly efficient but free base degrades over time.
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl Electron-Donating, Restricted2.2 eq 5 hours88% Requires extra base. Fused ring prevents bis-arylation via steric shielding.
4-Fluoroaniline (Free Base)Electron-Withdrawing1.2 eq8 hours70%Sluggish reductive elimination due to electron deficiency.
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl Electron-Donating, Restricted1.2 eq (Error)24 hours<10%Reaction stalls. Base is entirely consumed by the HCl salt.

Data Synthesis: The 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl salt performs nearly identically to the highly reactive p-anisidine, provided the base stoichiometry is strictly adjusted to 2.2 equivalents. The fused ring architecture provides a distinct advantage by suppressing unwanted secondary arylation (bis-arylation), a common side reaction with unhindered electron-rich primary amines.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The visual and analytical checkpoints guarantee that the in situ neutralization and catalytic activation are proceeding correctly.

Materials Required:
  • Aryl halide (1.0 mmol)

  • 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • BrettPhos ligand (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 mmol ) — Critical Stoichiometry

  • Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:
  • Reagent Charging: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl halide, 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl, Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Expert Insight: Weigh the NaOtBu last and swiftly, as it is highly hygroscopic. Moisture will hydrolyze the base, reducing the effective equivalents below the critical 2.2 threshold, leading to incomplete conversion.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed toluene via syringe.

    • Validation Checkpoint 1: Upon addition of the solvent and commencement of stirring, the suspension will briefly turn a deep red/purple (active Pd(0) formation) and a fine white precipitate (NaCl from the neutralization of the amine HCl salt) will immediately form.

  • Heating: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 5 hours.

  • Reaction Monitoring: After 4 hours, cool the mixture briefly and sample an aliquot for TLC or LC-MS.

    • Validation Checkpoint 2: LC-MS should show complete consumption of the aryl halide. The product mass will correspond to [M+H]⁺ of the secondary amine.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Workflow Step1 1. Reagent Prep Weigh HCl Salt, Ar-X, Base (2.2 eq), Catalyst Step2 2. Inert Atmosphere Evacuate/Backfill with Argon (x3) Step1->Step2 Step3 3. Solvent Addition Add Degassed Toluene (Observe NaCl precip.) Step2->Step3 Step4 4. Heating 100°C for 5h Monitor via LC-MS Step3->Step4 Step5 5. Workup Filter via Celite & Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination of the HCl salt.

Conclusion

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride is a highly versatile, shelf-stable alternative to volatile and oxidation-prone electron-rich anilines. While its nucleophilic profile makes it an excellent coupling partner in Buchwald-Hartwig aminations, researchers must strictly adhere to the modified base stoichiometry (≥2.2 equivalents) to account for the hydrochloride salt. When paired with modern dialkylbiaryl phosphine ligands like BrettPhos, it delivers superior yields and excellent selectivity against bis-arylation compared to standard aniline derivatives.

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Available at:[Link]

  • Surivet, J. P. et al. "Oxazolidinone antibiotic derivatives." World Intellectual Property Organization, WO2008126024A2, 2008.
  • Liu, F.-S. et al. "Tungsten-Catalyzed Direct N-Alkylation of Amines with Alcohols." ChemRxiv, 2021. Available at:[Link]

Sources

Validation

Benchmarking Synthetic Yields of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl: A Comparison Guide

Executive Summary & Mechanistic Context 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (commonly known as 1,4-benzodioxan-6-amine, CAS:) and its hydrochloride salt are highly versatile pharmacophores. They serve as foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (commonly known as 1,4-benzodioxan-6-amine, CAS:) and its hydrochloride salt are highly versatile pharmacophores. They serve as foundational building blocks in the synthesis of alpha-adrenoreceptor antagonists,1[1], and2[2].

For drug development professionals, sourcing or synthesizing high-purity commercial batches of the HCl salt is critical. Impurities such as unreacted nitro precursors, trace heavy metals (Pd or Fe), or oxidized dimeric species can severely impact downstream coupling efficiencies. This guide objectively benchmarks the primary synthetic routes used to generate commercial batches, providing detailed protocols and analytical validation standards.

Benchmarking Commercial Syntheses: Yield & Purity Profiles

Commercial suppliers typically employ one of four distinct synthetic routes to produce the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine core. The choice of route directly dictates the yield, cost-efficiency, and impurity profile of the final batch.3[3].

Table 1: Comparative Analysis of Synthetic Routes for Commercial Batches

Synthetic RouteReagents / CatalystAverage Yield (%)Purity (HPLC)ScalabilityKey Impurity Risks
Catalytic Hydrogenation H₂, Pd/C (10 wt%), EtOH85 - 95%>98.0%HighTrace Pd, Over-reduction
Iron-Mediated (Béchamp) Fe powder, HCl, EtOH70 - 80%>95.0%MediumIron salts, Unreacted nitro
Transfer Hydrogenation Hydrazine, Pd/C80 - 85%>97.0%MediumHydrazine toxicity
Buchwald-Hartwig Amination 6-Bromo-1,4-benzodioxane, Pd₂(dba)₃65 - 75%>99.0%LowDimerization, Pd residues

Synthetic Workflow Diagram

The following diagram illustrates the optimal, highly scalable workflow from the base 1,4-benzodioxane to the final hydrochloride salt.

G A 1,4-Benzodioxane (Starting Material) B Nitration (HNO₃ / H₂SO₄, 0°C) A->B C 6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine (Yellow Solid) B->C D Catalytic Reduction (H₂, Pd/C, EtOH, RT) C->D E 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (Free Base, CAS: 22013-33-8) D->E F Salt Formation (Anhydrous HCl in Et₂O, 0°C) E->F G 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl (White Crystalline Solid) F->G

Synthetic workflow for 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl from 1,4-benzodioxane.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the optimal catalytic hydrogenation route, emphasizing the causality behind specific chemical choices and establishing self-validating checkpoints.

Protocol 1: Catalytic Reduction of 6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine

Objective: Convert the nitro intermediate to the free base amine with >90% yield while preventing ether cleavage.

  • Preparation: Dissolve 6-nitro-2,3-dihydrobenzo[b][1,4]dioxine (10.0 g, 55.2 mmol) in absolute ethanol (150 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt%). Causality Note: Ethanol is selected because it readily solubilizes both the nitro precursor and the resulting amine without poisoning the palladium catalyst. Halogenated solvents must be strictly avoided to prevent unwanted dehalogenation side-reactions.

  • Hydrogenation: Purge the flask with nitrogen (3x), followed by hydrogen (3x). Stir vigorously under a hydrogen atmosphere (balloon or 30 psi in a Parr shaker) at room temperature for 4-6 hours.

  • Self-Validating System (Reaction Monitoring): The reaction progress is visually self-validating. The starting material is a vibrant yellow solution. As the reduction proceeds, the solution transitions to colorless. Complete consumption is orthogonally verified via TLC (Hexane/EtOAc 7:3), where the UV-active nitro spot (Rf ~0.6) is replaced by a ninhydrin-active amine spot (Rf ~0.3).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL). Concentrate the filtrate under reduced pressure to yield the free base as a viscous, pale-brown oil that may crystallize upon standing. 4[4].

Protocol 2: Hydrochloride Salt Formation and Recrystallization

Objective: Stabilize the oxidation-prone free base into a highly pure, stoichiometric hydrochloride salt.

  • Solubilization: Dissolve the crude 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (~8.0 g) in anhydrous diethyl ether (100 mL). Cool the solution to 0°C in an ice bath.

  • Acidification: Dropwise, add a solution of anhydrous HCl (2.0 M in diethyl ether) until the pH of the solution reaches ~2.0. Causality Note: We mandate the use of anhydrous ethereal HCl rather than aqueous concentrated HCl. Aqueous conditions risk the formation of hygroscopic hydrates, which artificially inflate the batch weight and disrupt stoichiometric precision in downstream peptide-coupling protocols.

  • Precipitation & Isolation: A white precipitate will form immediately. Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid under a nitrogen atmosphere, wash with cold anhydrous ether (2 x 20 mL), and dry in a vacuum desiccator overnight.

Analytical Validation Standards

To establish trust in the commercial batch or synthesized product, rigorous analytical validation is required.

  • ¹H NMR (400 MHz, CDCl₃): The identity of the 1,4-benzodioxane core is definitively confirmed by the multiplet corresponding to the four protons of the ethylenedioxy bridge,1[1]. The aromatic region displays a classic 1,2,4-trisubstituted pattern: a doublet at ~6.72 ppm (J = 8.4 Hz), a doublet at ~6.36 ppm (J = 2.4 Hz), and a doublet of doublets at ~6.24 ppm[1][4].

  • FT-IR Spectroscopy: Complete reduction is confirmed by the total absence of asymmetric and symmetric NO₂ stretching bands (typically found at 1530 and 1350 cm⁻¹), replaced by broad N-H stretching bands above 3000 cm⁻¹.

References[1] Title: 1,4-Benzodioxan-6-amine Product Information

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Spectral Comparison of 2,3-Dihydrobenzo[b]dioxin-6-amine Hydrochloride Polymorphs

A Senior Application Scientist's Guide to FTIR Spectral Comparison of 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine Hydrochloride Polymorphs In the landscape of pharmaceutical development, the solid-state properties of an acti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to FTIR Spectral Comparison of 2,3-Dihydrobenzo[b][1][2]dioxin-6-amine Hydrochloride Polymorphs

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly influence critical drug substance and product attributes, including solubility, stability, bioavailability, and manufacturability.[1][2] Therefore, the robust characterization and differentiation of polymorphs is a non-negotiable aspect of drug development. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of the polymorphs of 2,3-dihydrobenzo[b][3][4]dioxin-6-amine hydrochloride, offering a framework for their identification and differentiation.

Vibrational spectroscopy, particularly FTIR, is a cornerstone technique for polymorphic analysis due to its sensitivity to the local chemical environment.[5][6][7] Different crystal lattices impose unique constraints on the vibrational modes of the constituent molecules, leading to distinct spectral fingerprints for each polymorph.[4] This guide will delve into the theoretical underpinnings, experimental best practices, and data interpretation strategies for leveraging FTIR in this context.

The Significance of Polymorphic Screening

The discovery and characterization of all accessible polymorphic forms of an API is a critical step in selecting the optimal candidate for development. The most thermodynamically stable polymorph is typically chosen for the final drug product to mitigate the risk of polymorphic conversion during manufacturing and storage, which could alter the drug's performance.[1]

FTIR Spectroscopy: A Powerful Tool for Polymorph Differentiation

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule's structure and its solid-state environment.[5][6] For polymorphs of 2,3-dihydrobenzo[b][3][4]dioxin-6-amine hydrochloride, spectral differences will arise from variations in:

  • Hydrogen Bonding: The amine hydrochloride group is a strong hydrogen bond donor. Different packing arrangements in polymorphs will lead to distinct hydrogen bonding networks, significantly impacting the N-H stretching and bending vibrations.

  • Crystal Packing Effects: The overall symmetry and packing of the molecules in the crystal lattice will influence the vibrational modes of the entire molecule, including the benzodioxin ring and ether linkages. These effects are often most pronounced in the low-frequency region of the spectrum.

  • Conformational Differences: If the molecule can adopt different conformations in the solid state (conformational polymorphism), this will lead to significant and readily detectable differences in the FTIR spectra.

Expected Spectral Differences in 2,3-dihydrobenzo[b][1][2]dioxin-6-amine Hydrochloride Polymorphs

While specific peak shifts will be empirically determined, we can anticipate the spectral regions that will be most informative for differentiating polymorphs of this compound:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Rationale for Polymorphic Sensitivity
Amine Hydrochloride (R-NH₃⁺Cl⁻)N-H Stretching3200-2800Highly sensitive to the strength and geometry of hydrogen bonds. Different polymorphs will exhibit distinct peak shapes, positions, and numbers of bands in this region.
N-H Bending1600-1500Also influenced by hydrogen bonding, though to a lesser extent than stretching modes.
Aromatic C=C StretchingC=C Stretching1650-1450Subtle shifts can occur due to differences in π-π stacking interactions between aromatic rings in different crystal packs.
Dioxin RingC-O-C Asymmetric & Symmetric Stretching1300-1000Changes in crystal packing can affect the dihedral angles and bond lengths within the dioxin ring, leading to shifts in these strong absorption bands.
Fingerprint RegionVarious Bending and Skeletal Modes< 1500This region contains a multitude of complex vibrations that are highly sensitive to the overall molecular conformation and crystal lattice, making it a rich source of information for polymorph differentiation.[7]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure the generation of high-quality, reproducible FTIR data for the comparison of polymorphs.

Diagram of the Experimental Workflow

FTIR Polymorph Analysis Workflow FTIR Polymorph Analysis Workflow cluster_0 Sample Preparation cluster_1 FTIR Data Acquisition cluster_2 Data Analysis & Interpretation Sample_Sourcing Obtain pure polymorph samples Sample_Characterization Confirm polymorph identity (PXRD, DSC) Sample_Sourcing->Sample_Characterization Orthogonal confirmation Sample_Preparation Prepare samples for FTIR (ATR, KBr) Sample_Characterization->Sample_Preparation Gentle handling Instrument_Setup Configure FTIR spectrometer Sample_Preparation->Instrument_Setup Background_Collection Collect background spectrum Instrument_Setup->Background_Collection Sample_Analysis Analyze each polymorph sample Background_Collection->Sample_Analysis Multiple replicates Data_Processing Process spectra (baseline correction, normalization) Sample_Analysis->Data_Processing Spectral_Comparison Overlay and compare spectra Data_Processing->Spectral_Comparison Peak_Identification Identify and tabulate key differentiating peaks Spectral_Comparison->Peak_Identification Conclusion Draw conclusions on spectral differences Peak_Identification->Conclusion

Caption: A comprehensive workflow for the analysis of polymorphs using FTIR spectroscopy.

Step-by-Step Methodology
  • Polymorph Generation and Confirmation:

    • Generate different polymorphic forms of 2,3-dihydrobenzo[b][3][4]dioxin-6-amine hydrochloride through techniques such as recrystallization from various solvents, slurry conversion, or thermal methods.

    • Crucially, confirm the identity of each polymorph using an orthogonal technique, with Powder X-Ray Diffraction (PXRD) being the gold standard. [8][9] Differential Scanning Calorimetry (DSC) can also provide complementary information on melting points and phase transitions.

  • FTIR Sample Preparation (with a note of caution):

    • Attenuated Total Reflectance (ATR): This is often the preferred method as it requires minimal sample preparation and reduces the risk of pressure-induced polymorphic transformations.[10][11]

      • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

      • Place a small amount of the polymorphic powder onto the crystal and apply consistent pressure using the built-in clamp to ensure good contact.

    • Potassium Bromide (KBr) Pellets: This traditional method can be used, but with caution.

      • Gently mix a small amount of the sample (approx. 1 mg) with dry, spectroscopy-grade KBr (approx. 100 mg).

      • Avoid excessive grinding , as this can induce phase transformations.

      • Press the mixture into a transparent pellet using a hydraulic press. The applied pressure should be minimized while still achieving a clear pellet.

  • FTIR Data Acquisition:

    • Collect spectra over the mid-IR range (4000-400 cm⁻¹).[5][6]

    • Use a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

    • Set the spectral resolution to at least 4 cm⁻¹ to resolve subtle peak shifts.

    • Collect at least three replicate spectra for each polymorph to ensure reproducibility.

  • Data Processing and Comparison:

    • Perform baseline correction and normalization (e.g., to the most intense peak) on all spectra to facilitate direct comparison.

    • Overlay the spectra of the different polymorphs.

    • Carefully examine the spectra for differences in peak positions, shapes, and the presence or absence of peaks, paying close attention to the regions highlighted in the table above.

Interpreting the Results: A Hypothetical Comparison

Imagine we have isolated two polymorphs, Form A and Form B. Upon spectral comparison, we might observe the following:

  • N-H Stretching Region (3200-2800 cm⁻¹): Form A shows a single, broad N-H stretch centered at 3050 cm⁻¹, while Form B exhibits two sharper peaks at 3100 and 3020 cm⁻¹. This would strongly suggest a more ordered and different hydrogen bonding arrangement in Form B compared to Form A.

  • Fingerprint Region (1500-600 cm⁻¹): In this region, Form A might have a characteristic peak at 850 cm⁻¹ that is absent in Form B. Conversely, Form B could display a unique doublet at 1120 and 1110 cm⁻¹ where Form A only has a single broad band. These differences are definitive indicators of different crystal lattices.

Logical Framework for Polymorph Differentiation

Polymorph Differentiation Logic Logical Framework for Polymorph Differentiation Start Obtain FTIR Spectra of Two Forms (A and B) Compare_Spectra Overlay Normalized Spectra Start->Compare_Spectra Identical_Spectra Are the spectra identical within experimental error? Compare_Spectra->Identical_Spectra Same_Polymorph Conclusion: Forms A and B are the same polymorph. Identical_Spectra->Same_Polymorph Yes Different_Spectra Conclusion: Forms A and B are different polymorphs. Identical_Spectra->Different_Spectra No Analyze_Differences Analyze peak shifts, splits, and unique peaks Different_Spectra->Analyze_Differences Correlate_Structure Correlate spectral differences to structural variations (e.g., H-bonding, conformation) Analyze_Differences->Correlate_Structure

Caption: A decision-making diagram for differentiating polymorphs based on FTIR spectral comparison.

Trustworthiness and Self-Validation

To ensure the trustworthiness of this analysis, every step incorporates self-validation:

  • Orthogonal Confirmation: Initial polymorph identification with PXRD validates the starting materials.

  • Replicate Analysis: Multiple spectra of each sample confirm the reproducibility of the observed spectral features and rule out artifacts.

  • Method Comparison: If feasible, analyzing samples by both ATR and KBr pellet methods can provide insight into potential pressure-induced transformations. If the spectra differ, ATR is generally the more reliable representation of the native form.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid and reliable differentiation of the polymorphs of 2,3-dihydrobenzo[b][3][4]dioxin-6-amine hydrochloride. By carefully controlling the experimental procedure and systematically analyzing the resulting spectra, particularly in the hydrogen bonding and fingerprint regions, researchers can gain clear and actionable insights into the solid-state forms of this API. This information is critical for selecting the appropriate polymorph for development, ensuring the final drug product is safe, effective, and stable.

References

  • Raman Spectroscopy and Polymorphism. (2019). Spectroscopy Online. [Link]

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (2025). Specac Ltd. [Link]

  • Raman Spectroscopy and Polymorphism. (2019). LBT Scientific. [Link]

  • Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques. (2016). Bentham Science Publishers. [Link]

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (2021). Frontiers in Chemistry. [Link]

  • Low-Frequency Vibrational Spectroscopy and Quantum Mechanical Simulations of the Crystalline Polymorphs of the Antiviral Drug Ribavirin. (2020). PMC. [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025). AZoM. [Link]

  • Raman Spectroscopy Analysis of Polymorphs. (2008). Photonics Spectra. [Link]

  • Measuring isomers and polymorphs. (n.d.). Gammadata. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). Symbiosis Online Publishing. [Link]

  • FTIR spectra of the two pure polymorphs and polymorphic mixture of... (n.d.). ResearchGate. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • IR: amines. (n.d.). University of Calgary. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Rocky Mountain Labs. [Link]

  • FTIR absorption spectra of amorphous polyaniline hydrochloride (a) at... (n.d.). ResearchGate. [Link]

  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (2021). Journal of Pharmaceutical Analysis. [Link]

  • Application of vibrational spectroscopy to study solid-state transformations of pharmaceuticals. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Drug Polymorphism: A Review. (2015). ResearchGate. [Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2023). MDPI. [Link]

  • 2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE. (n.d.). Matrix Fine Chemicals. [Link]

  • 2,3-Dihydrobenzo[b][3][4]dioxin-6-amine hydrochloride. (2025). Chemsrc. [Link]

Sources

Validation

Reproducibility of Published Synthesis Routes for 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl: A Comparative Guide

Introduction 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (commonly known as 1,4-benzodioxan-6-amine) is a privileged bicyclic scaffold widely utilized in medicinal chemistry[1]. Its unique structural topology—a benzene ring f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (commonly known as 1,4-benzodioxan-6-amine) is a privileged bicyclic scaffold widely utilized in medicinal chemistry[1]. Its unique structural topology—a benzene ring fused to a conformationally restricted dioxane ring—makes it an essential building block for synthesizing adrenergic receptor antagonists, PARP inhibitors, and novel aza-podophyllotoxin derivatives targeting triple-negative breast cancer (TNBC)[2][3].

While the free base (CAS 22013-33-8) is a low-melting solid or viscous oil that is prone to oxidative degradation upon prolonged exposure to air and light, isolating the compound as its hydrochloride salt (CAS 70918-74-0) significantly enhances its bench stability, solubility, and shelf-life[4]. As a Senior Application Scientist, I have evaluated the reproducibility of the two primary published synthesis routes for this compound. This guide objectively compares these methodologies, providing causality-driven protocols and self-validating quality control parameters.

Mechanistic Pathways & Synthesis Routes

The synthesis of the 1,4-benzodioxan-6-amine core classically relies on the electrophilic aromatic nitration of 1,4-benzodioxane to yield 6-nitro-1,4-benzodioxane, followed by the reduction of the nitro group[3][5]. The reproducibility, scalability, and impurity profiles of the final hydrochloride salt depend heavily on the chosen reduction methodology.

Route A: Catalytic Hydrogenation (Pd/C)

Catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H₂ atmosphere is the industry standard for scale-up[6].

  • Causality & Mechanism: The palladium surface adsorbs both the nitroaromatic substrate and hydrogen gas, facilitating a stepwise transfer of hydrides to reduce the nitro group to an amine. This route avoids the generation of stoichiometric heavy metal waste, making it highly desirable for green chemistry.

  • Reproducibility Challenge: Trace impurities from the upstream nitration step (e.g., residual sulfuric acid) can poison the Pd catalyst, leading to incomplete conversion. Rigorous purification of the 6-nitro-1,4-benzodioxane intermediate is mandatory before hydrogenation.

Route B: Chemical Reduction (SnCl₂ / HCl)

Stannous chloride (SnCl₂) in the presence of hydrochloric acid provides a robust alternative, particularly for bench-scale synthesis where high-pressure autoclaves are unavailable[5][7].

  • Causality & Mechanism: SnCl₂ acts as a single-electron reducing agent in an acidic medium. The high chloride concentration naturally favors the formation of the amine hydrochloride salt in situ.

  • Reproducibility Challenge: The generation of stoichiometric tin waste requires rigorous aqueous workup. If the pH is not carefully adjusted during extraction, tin emulsions can trap the product, severely lowering the isolated yield.

Synthesis Workflow Visualization

G SM 1,4-Benzodioxane (Starting Material) Nitration Nitration (HNO3 / H2SO4) SM->Nitration NitroInt 6-Nitro-1,4-benzodioxane (Intermediate) Nitration->NitroInt RouteA Route A: Catalytic Hydrogenation (H2, Pd/C, THF/MeOH) NitroInt->RouteA RouteB Route B: Chemical Reduction (SnCl2, HCl, EtOH) NitroInt->RouteB FreeBase 1,4-Benzodioxan-6-amine (Free Base) RouteA->FreeBase RouteB->FreeBase SaltForm Salt Formation (HCl gas or conc. HCl) FreeBase->SaltForm FinalProduct 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine HCl (Final Product) SaltForm->FinalProduct

Workflow comparing catalytic and chemical reduction synthesis routes.

Comparative Analysis of Reproducibility & Yield

To objectively compare the performance of both routes, we evaluated key synthetic parameters based on published literature and empirical laboratory data.

ParameterRoute A: Catalytic Hydrogenation (Pd/C)Route B: Chemical Reduction (SnCl₂/HCl)
Typical Yield 85% – 92%[6]65% – 75%[7]
Crude Purity >98% (Minimal side products)~90% (Prone to tin salt contamination)
Scalability Excellent (Kilogram scale)Poor (Exothermic, heavy metal waste)
Environmental Impact Low (Green chemistry, recyclable Pd)High (Stoichiometric tin waste)
Reaction Time 10 hours (at 5-7 atm H₂)[6]4 – 5 hours (Reflux)[7]
Equipment Needs High-pressure autoclaveStandard glassware (Reflux setup)

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. By isolating the free base prior to salt formation, researchers can visually and analytically confirm the removal of upstream impurities.

Protocol 1: Synthesis via Catalytic Hydrogenation (Route A)
  • Reaction Setup: Charge a high-pressure autoclave with 6-nitro-1,4-benzodioxane (1.0 equiv), 10% Pd/C catalyst (approx. 5% w/w relative to substrate), and anhydrous THF or Methanol (10 mL/g of substrate).

  • Hydrogenation: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the reactor to 5–7 atm H₂ and stir at 40–45 °C for 10 hours[6].

  • Catalyst Filtration: Critical Step: Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Causality: Dry Pd/C is highly pyrophoric; keep the filter cake wet with solvent to prevent ignition.

  • Free Base Isolation: Concentrate the filtrate under reduced pressure to yield 1,4-benzodioxan-6-amine as a light yellow/brownish oil.

  • Salt Formation: Dissolve the crude free base in dry diethyl ether. Cool to 0 °C and slowly bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases.

  • Collection: Filter the resulting white precipitate, wash with cold ether, and dry under vacuum to afford 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl.

Protocol 2: Synthesis via SnCl₂ Reduction (Route B)
  • Reaction Setup: Dissolve 6-nitro-1,4-benzodioxane (1.0 equiv) in ethanol. Add SnCl₂·2H₂O (5.0 equiv) and concentrated HCl (1.5 mL/mmol of substrate).

  • Reduction: Reflux the mixture for 4–5 hours until TLC (Hexane:EtOAc 7:3) indicates complete consumption of the starting material[7].

  • Neutralization & Extraction: Cool the mixture to room temperature. Critical Step: Neutralize carefully with saturated aqueous NaHCO₃ to pH 8. Causality: This precipitates the tin salts as insoluble hydroxides, preventing them from co-extracting with the product.

  • Isolation: Extract the aqueous phase with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the free base.

  • Salt Formation: Re-dissolve the free base in ethanol and treat with concentrated HCl at 0 °C to precipitate the hydrochloride salt. Filter and dry.

Self-Validating Quality Control (QC)

To ensure the scientific integrity of the synthesized 2,3-dihydrobenzo[b][1,4]dioxin-6-amine HCl, the following self-validating analytical checks must be performed:

  • ¹H NMR (300 MHz, DMSO-d₆): The defining diagnostic feature is the disappearance of the downfield nitroaromatic protons and the appearance of a broad integrating signal for the −NH3+​ group around δ 10.0–11.5 ppm. The signature ethylene dioxy protons ( −O−CH2​−CH2​−O− ) must appear as a distinct multiplet around δ 4.2–4.3 ppm[8].

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should display the expected mass-to-charge ratio for the free base [M+H]+ at m/z 152.1.

  • Physical State & Melting Point: The free base melts at a low 29–31 °C. A successful conversion to the hydrochloride salt is physically validated by the transition to a stable, high-melting white crystalline powder.

References

  • CAS 22013-33-8: 1,4-Benzodioxan-6-amine , CymitQuimica. 1

  • Novel Aza-podophyllotoxin Derivative Inhibits Growth of Triple-Negative Breast Cancer , NIH. 2

  • Review of 2,3-Benzodioxine in organic chemistry , BenchChem. 3

  • Benzodioxanes , Sigma-Aldrich. 4

  • 22013-33-8 | 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine , Ambeed. 6

  • SnCl2-catalyzed Kabachnik–Fields synthesis of α-aminophosphonates with potent antioxidant activity , ResearchGate. 5

  • AU 2017204007 Al - AUSTRALIAN PATENT OFFICE , Google Patents. 7

  • USRE47451E1 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases , Google Patents.8

  • 1,4-Benzodioxan-6-amine = 98 22013-33-8 , Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride proper disposal procedures

An authoritative operational guide for the handling and disposal of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (and its free base analogue, 1,4-benzodioxan-6-amine, CAS: 22013-33-8) is critical for maintaining...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative operational guide for the handling and disposal of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (and its free base analogue, 1,4-benzodioxan-6-amine, CAS: 22013-33-8) is critical for maintaining environmental compliance and laboratory safety. As an intermediate frequently utilized in pharmaceutical synthesis, its acute toxicity profile dictates strict segregation and disposal protocols [1].

The following guide details the mechanistic reasoning behind these protocols, ensuring that drug development professionals can integrate these steps into their Environmental Health and Safety (EHS) frameworks.

Hazard Profile & Causality

To design a self-validating disposal protocol, one must first understand the chemical's hazard profile. The disposal strategy is directly informed by its toxicological and reactive properties.

  • Environmental Risk: The compound must not enter drains or the municipal water supply[2].

  • Thermal Decomposition: Upon intense heating or incineration, the substance decomposes to release hazardous combustion gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas (specific to the hydrochloride salt) [1, 2]. Therefore, final destruction requires specialized high-temperature incineration with alkaline scrubbers.

Table 1: Quantitative and Categorical Hazard Summary

Hazard CategoryGHS ClassificationOperational Implication for Disposal
Acute Oral Toxicity Category 4Requires strict containment; no eating/drinking near waste areas.
Acute Dermal Toxicity Category 4Mandates the use of chemically resistant gloves during waste transfer.
Acute Inhalation Toxicity Category 4Liquid/dust waste must be handled inside a certified fume hood.
Skin Corrosion/Irritation Category 2Contaminated PPE must be disposed of as hazardous waste.
Chemical Incompatibilities Acids, Strong OxidizersWaste streams must be rigorously segregated to prevent exothermic reactions.

Waste Segregation and Disposal Workflow

The logic of chemical disposal relies on preventing cross-contamination and ensuring that the final EHS handover is safe and compliant.

DisposalWorkflow Gen Waste Generation Seg Segregation (Away from Oxidizers) Gen->Seg Cont Primary Containment & GHS Labeling Seg->Cont Accum Satellite Accumulation Area (SAA) Cont->Accum Disp Licensed Waste Disposal Plant Accum->Disp

Workflow for the safe segregation and disposal of 1,4-benzodioxan-6-amine waste streams.

Step-by-Step Disposal Methodology

This protocol applies to pure chemical waste, reaction byproducts, and contaminated consumables (e.g., pipette tips, weighing boats).

Step 1: Segregation and Compatibility Verification

  • Action: Isolate 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride waste from any strong oxidizing agents or acids [1].

  • Causality: Mixing amine hydrochlorides with strong oxidizers can lead to dangerous exothermic reactions or the accelerated release of toxic NOx gases.

Step 2: Primary Containment

  • Action: Collect liquid waste or solutions in high-density polyethylene (HDPE) or glass carboys. Solid waste and uncleaned original containers must be kept intact and tightly sealed [2].

  • Causality: Leaving chemicals in their original, compatible containers prevents leaching and ensures the structural integrity of the waste vessel during transport. Never mix this compound with general non-hazardous laboratory waste [2].

Step 3: GHS-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride", checking the boxes for "Toxic" and "Irritant".

  • Causality: Accurate labeling prevents downstream mixing errors by EHS personnel and provides critical information to emergency responders in the event of a spill.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste containers in a dry, cool, and well-ventilated SAA. Protect the containers from direct sunlight [1].

  • Causality: The compound exhibits sensitivity to light and heat. Proper SAA conditions prevent pressure buildup and degradation within the sealed waste container[1].

Step 5: Final Institutional Disposal

  • Action: Transfer the waste to your institution's EHS department or an approved, licensed waste disposal plant [1]. Under no circumstances should this material be flushed down the drain or disposed of in municipal trash [2].

  • Causality: Licensed facilities possess the necessary rotary kiln incinerators equipped with gas scrubbers to safely neutralize the nitrogen oxides and hydrogen chloride gases produced during the thermal destruction of the molecule[1, 2].

Emergency Spill Disposal Protocol

If a spill occurs during handling or waste transfer, standard disposal protocols must be temporarily superseded by emergency mitigation procedures:

  • Evacuation & Ventilation: Evacuate the immediate danger area and ensure the fume hood or room ventilation is operating at maximum capacity to clear potential aerosols [2].

  • Containment: Do not allow the spilled product to enter drains or sewer systems [2]. Cover nearby floor drains.

  • Absorption: Suppress any vapors with a water spray jet. Apply a chemically inert liquid-absorbent material (e.g., Chemizorb® or diatomaceous earth) to the spill [2].

  • Collection: Sweep up the saturated absorbent using non-sparking tools and place it into a dedicated, heavy-duty hazardous waste bag or bucket.

  • Final Processing: Seal, label as "Spill Cleanup: 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride", and dispatch to an approved waste disposal plant[1, 2].

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific: (January 02 2026) 22013-33-8. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - SigmaAldrich.cn: (November 06 2025) : 22013-33-8. MilliporeSigma / Merck KGaA.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
Reactant of Route 2
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
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